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3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride Documentation Hub

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  • Product: 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride
  • CAS: 2387597-55-7

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride is a niche yet significant molecule in the landscape of modern medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride is a niche yet significant molecule in the landscape of modern medicinal chemistry and drug discovery. Its rigid, bicyclic core, which incorporates both an ether and a cyclopropane ring, imparts a unique three-dimensional structure that is of great interest for probing receptor binding pockets. The primary amine functionality, presented as a hydrochloride salt, ensures aqueous solubility and provides a key site for further chemical modification.

As this molecule is often used as a building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

A Note on the Data: Publicly available, experimentally derived spectra for this specific compound are scarce. Therefore, this guide is built upon a combination of predicted spectroscopic data from validated computational models and established principles of spectroscopic interpretation, supported by data from analogous structures. This approach provides a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Atom Numbering

For clarity in the following spectroscopic discussions, the atoms of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine are numbered as follows. The hydrochloride salt form will feature a protonated aminium group (-CH₂NH₃⁺).

Caption: Structure and numbering of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine.

¹H NMR Spectroscopy

The proton NMR spectrum of this molecule is expected to be complex due to the rigid bicyclic system, which leads to distinct chemical shifts and coupling constants for diastereotopic protons. The spectrum is best recorded in a solvent such as D₂O or DMSO-d₆ to allow for the observation of the exchangeable aminium protons.

Predicted ¹H NMR Data (in D₂O, 400 MHz)

Proton(s)Predicted Chemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)Assignment Rationale
H2, H4 (endo)3.6 - 3.8m-Protons on carbons adjacent to the ether oxygen, endo to the cyclopropane ring.
H2, H4 (exo)3.9 - 4.1m-Protons on carbons adjacent to the ether oxygen, exo to the cyclopropane ring.
H6 (CH₂)~3.2s-Methylene protons adjacent to the quaternary carbon and the aminium group. Expected to be a singlet as there are no adjacent protons.
H51.8 - 2.0m-Bridgehead proton.
Cyclopropyl H0.8 - 1.2m-Protons on the cyclopropane ring.
NH₃⁺~8.0 (in DMSO-d₆)br s-Aminium protons, typically a broad singlet. Signal would be absent in D₂O due to exchange.

Expert Insights:

  • Solvent Choice: In D₂O, the NH₃⁺ protons will exchange with deuterium and become invisible, simplifying the spectrum. In an aprotic solvent like DMSO-d₆, these protons would appear as a broad singlet.

  • Diastereotopicity: The protons on C2 and C4 are diastereotopic due to the chiral centers at C1 and C5. This means each proton will have a unique chemical shift and will couple to its geminal partner and vicinal neighbors, leading to complex multiplets.

  • Through-Space Effects: The bicyclic structure can lead to through-space interactions (Nuclear Overhauser Effects), which can be elucidated using 2D NMR techniques like NOESY to confirm stereochemistry.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl in 0.6 mL of D₂O or DMSO-d₆.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear count of the number of unique carbon atoms in the molecule. Due to the molecule's symmetry, some carbons may have similar chemical shifts.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

CarbonPredicted Chemical Shift (ppm)Assignment Rationale
C2, C465 - 70Carbons adjacent to the ether oxygen.
C140 - 45Quaternary bridgehead carbon.
C6 (CH₂)40 - 45Methylene carbon adjacent to the aminium group.
C525 - 30Bridgehead carbon.
Cyclopropyl C15 - 20Carbon in the cyclopropane ring.

Expert Insights:

  • DEPT-135 Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be invaluable. It would show CH₂ groups as negative signals, CH and CH₃ groups as positive signals, and quaternary carbons would be absent. This would help to definitively assign the C6 methylene and the quaternary C1.

  • Heteronuclear Correlation: 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, providing unambiguous assignment of both the ¹H and ¹³C spectra.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled ¹³C experiment.

    • Spectral Width: 0-100 ppm.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine, the molecular weight is 113.16 g/mol . The hydrochloride salt will not typically show the mass of the intact salt in the gas phase.

Predicted Mass Spectrum (Electron Ionization - EI) of the Free Base

m/zPredicted Relative AbundanceProposed FragmentFragmentation Pathway
113Moderate[M]⁺Molecular ion of the free base.
98Moderate[M - NH₃]⁺Loss of ammonia.
83High[M - CH₂NH₂]⁺Alpha-cleavage, loss of the aminomethyl radical.
55Moderate[C₄H₇]⁺Further fragmentation of the bicyclic core.

Expert Insights:

  • Ionization Technique: Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, which is useful for structural elucidation. A soft ionization technique like Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion at m/z 114 [M+H]⁺ for the free base.

  • Nitrogen Rule: The free base has an odd molecular weight (113), which is consistent with the presence of one nitrogen atom.

  • Alpha-Cleavage: The most probable fragmentation for primary amines is alpha-cleavage, the breaking of the bond between the carbon bearing the amine and the adjacent carbon. This would result in a stable resonance-stabilized cation.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the free base (obtained by neutralizing the HCl salt) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an EI or ESI source.

  • Acquisition Parameters:

    • Mass Range: m/z 40-200.

    • Ionization Mode: Positive ion mode.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl, the key features will be the N-H stretches of the primary aminium group and the C-O stretch of the ether.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationRationale
3100 - 2800Strong, BroadN-H Stretch (R-NH₃⁺)Characteristic broad absorption of a primary amine salt due to hydrogen bonding.[1]
2950 - 2850MediumC-H Stretch (sp³)Aliphatic C-H stretches from the bicyclic core.
1600 - 1500MediumN-H Bend (R-NH₃⁺)Asymmetric and symmetric bending modes of the aminium group.
1150 - 1050StrongC-O-C StretchCharacteristic strong absorption for an ether.

Expert Insights:

  • Amine vs. Aminium: A primary amine (R-NH₂) would show two sharp peaks around 3300-3500 cm⁻¹. The presence of a very broad band centered around 3000 cm⁻¹ is a clear indication of the aminium salt (R-NH₃⁺).[1]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions unique to the molecule's bicyclic structure.

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl. By combining predicted data with fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic building block. For unambiguous structural confirmation, a combination of 1D and 2D NMR techniques is highly recommended. The information presented here serves as a valuable resource for scientists engaged in the synthesis and application of novel bicyclic amines in drug discovery and development.

References

  • Caballol, R., Carbó, R., Gallifa, R., & Riera, J. M. (1974). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Journal of Molecular Structure, 21(3), 387-395. [Link]

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Exploratory

1H NMR characterization of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine

An In-depth Technical Guide to the ¹H NMR Characterization of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine Executive Summary This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H NMR Characterization of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine. This molecule presents a unique combination of structural motifs—a strained cyclopropane ring, a rigid bicyclic ether framework, and a primary amine—each imparting distinct and predictable characteristics to its proton NMR spectrum. For researchers in medicinal chemistry and drug development, where this scaffold can serve as a valuable bioisostere or building block, a thorough understanding of its NMR signature is critical for structural verification and stereochemical assignment. This document offers a detailed prediction of chemical shifts (δ), coupling constants (J), and signal multiplicities, grounded in fundamental NMR principles and supported by authoritative literature. Furthermore, it provides a robust experimental protocol for data acquisition and a logical workflow for spectral interpretation, designed to ensure accuracy and confidence in structural elucidation.

Introduction: A Molecule of Unique Structural Complexity

3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine is a saturated heterocyclic compound featuring a fused ring system where a tetrahydrofuran ring and a cyclopropane ring share an edge. The presence of the aminomethyl group at a bridgehead carbon (C1) further adds to its chemical functionality. The structural rigidity and stereochemical complexity of this bicyclic system make ¹H NMR spectroscopy an indispensable tool for its characterization.

The ¹H NMR spectrum of this molecule is governed by several key factors:

  • The Bicyclo[3.1.0]hexane Core: The rigid, fused-ring structure dictates specific, fixed dihedral angles between adjacent protons. According to the Karplus relationship, these angles strongly influence the magnitude of vicinal (³J) coupling constants, providing a powerful handle for stereochemical analysis.

  • The Cyclopropane Ring: Protons on a cyclopropane ring experience significant magnetic anisotropy, leading to a characteristic upfield shift (lower ppm values) compared to acyclic alkanes.[1][2] This shielding effect is a hallmark of the cyclopropyl group.

  • The Oxolane (Tetrahydrofuran) Moiety: The electronegative oxygen atom in the five-membered ring strongly deshields the adjacent methylene protons (H2 and H4), shifting their resonances significantly downfield.

  • The Aminomethyl Group: The primary amine's -NH₂ protons have a variable chemical shift that is highly sensitive to solvent, concentration, and temperature, often appearing as a broad signal due to rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[3][4] The adjacent methylene (-CH₂-) protons are deshielded by the electron-withdrawing nitrogen atom.

This guide will systematically deconstruct the expected ¹H NMR spectrum, providing researchers with the predictive framework and experimental methodology needed to confidently identify and characterize this complex scaffold.

Predicted ¹H NMR Spectral Analysis

A detailed analysis of the molecular structure allows for the prediction of the chemical environment and interaction of each proton.

Molecular Structure and Proton Numbering

For clarity, the protons of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine are systematically numbered as shown in the diagram below. This numbering scheme will be used throughout the guide.

Caption: Molecular structure and proton numbering scheme.

Chemical Shift (δ) Predictions
  • Cyclopropane Protons (H5, H6a, H6b): These protons reside in the highly shielded environment of the cyclopropane ring. Their chemical shifts are expected to be in the upfield region of the spectrum.

    • H5: This is a bridgehead proton, coupled to H2a, H2b, H4a, H4b, and H6a, H6b. It is expected to appear as a complex multiplet in the range of δ 1.0 - 1.5 ppm .

    • H6a and H6b: These are diastereotopic methylene protons on the cyclopropane ring. They will have distinct chemical shifts and exhibit geminal coupling. Due to the shielding effect of the ring, they are predicted to resonate at very high field, likely in the range of δ 0.3 - 0.9 ppm .

  • Oxolane Protons (H2a, H2b, H4a, H4b): These methylene protons are adjacent to the ether oxygen and are therefore significantly deshielded.

    • H2a, H2b, H4a, H4b: Due to the rigidity of the bicyclic system, these four protons are all chemically and magnetically non-equivalent. They are expected to resonate in the downfield region of δ 3.5 - 4.2 ppm . Each will appear as a distinct signal, likely a doublet of doublets, due to geminal coupling with its pair and vicinal coupling to the bridgehead proton H5. Steric compression from the lone-pair electrons of the oxygen may further influence the chemical shift of one proton on each carbon relative to the other.[5][6][7]

  • Aminomethyl Protons (H7a, H7b, -NH₂):

    • H7a and H7b: This methylene group is attached to the C1 bridgehead and the nitrogen atom. The electron-withdrawing nature of the nitrogen will deshield these protons, placing their signal in the range of δ 2.5 - 3.0 ppm . They are diastereotopic and will appear as two separate signals, likely doublets, due to geminal coupling.

    • -NH₂: The chemical shift of the amine protons is highly variable and solvent-dependent.[8][9] In a non-hydrogen-bonding solvent like CDCl₃, they typically appear as a broad singlet between δ 1.0 - 2.5 ppm .[3] The signal's breadth is due to rapid proton exchange and quadrupolar relaxation.[3]

Multiplicity and Coupling Constants (J)

The rigid conformation of the bicyclic system allows for a more precise prediction of coupling constants.

  • Geminal Coupling (²J):

    • ²J(H2a, H2b) and ²J(H4a, H4b): Typical values for geminal coupling in a five-membered ring are around -8 to -12 Hz .

    • ²J(H6a, H6b): Geminal coupling in cyclopropanes is typically smaller, around -4 to -9 Hz .

    • ²J(H7a, H7b): For a methylene group adjacent to an amine, this is expected to be in the range of -10 to -15 Hz .[10]

  • Vicinal Coupling (³J):

    • The couplings between H5 and the protons on C2 and C4 (³J(H5, H2a/b) and ³J(H5, H4a/b)) will be highly dependent on their respective cis or trans dihedral angles. Cis couplings (approx. 0° dihedral angle) are typically larger (6-10 Hz ) than trans couplings (approx. 120° dihedral angle, 2-5 Hz ).

    • Similarly, the couplings between the bridgehead proton H5 and the cyclopropyl protons H6a and H6b will differ based on their stereochemical relationship.

  • Long-Range Coupling (⁴J):

    • Weak long-range coupling (typically < 2 Hz) may be observed, particularly in rigid "W" or "M" arrangements of protons, for instance, between protons on C2 and C4.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine in a standard solvent like CDCl₃.

Proton(s)IntegrationPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H6a, H6b2H0.3 - 0.9m (or two ddd)²J ≈ 4-9; ³J(H6,H5) ≈ 2-8
H51H1.0 - 1.5m³J(H5,H2), ³J(H5,H4), ³J(H5,H6)
-NH₂2H1.0 - 2.5br sNone (exchange broadened)
H7a, H7b2H2.5 - 3.0two d²J ≈ 10-15
H2a, H2b2H3.5 - 4.2two dd²J ≈ 8-12; ³J(H2,H5) ≈ 2-10
H4a, H4b2H3.5 - 4.2two dd²J ≈ 8-12; ³J(H4,H5) ≈ 2-10

Experimental Protocol for ¹H NMR Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Analyte Preparation: Dissolve approximately 5-10 mg of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine in 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection:

    • Chloroform-d (CDCl₃): A common choice for routine characterization. The amine protons will likely be a broad, non-descript singlet.[3]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for resolving amine proton signals. DMSO is a hydrogen-bond acceptor, which slows the rate of N-H proton exchange, often resulting in a sharper signal and allowing for the observation of coupling to adjacent protons.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube to serve as an internal reference (δ = 0.00 ppm).

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to ensure sample homogeneity and prevent shimming problems.

NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion, which is crucial for resolving complex multiplets in this molecule.
Pulse Angle30-45°A smaller flip angle allows for a shorter relaxation delay without saturating the signals.
Spectral Width12-16 ppmEnsures all proton signals, from the shielded cyclopropyl to the deshielded ether protons, are captured.
Acquisition Time2-4 secondsProvides adequate resolution to resolve fine coupling patterns.
Relaxation Delay (d1)1-2 secondsA sufficient delay to allow for T1 relaxation and ensure accurate integration.
Number of Scans (ns)8-16A sufficient number to achieve a good signal-to-noise ratio for a moderately concentrated sample.
Temperature298 K (25 °C)A standard operating temperature.
Confirmatory Experiments
  • D₂O Exchange: To unequivocally identify the -NH₂ protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The labile amine protons will exchange with deuterium, causing the -NH₂ signal to disappear from the spectrum.[4]

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. It is invaluable for confirming the assignments made from the 1D spectrum by showing cross-peaks between, for example, H5 and the protons on C2, C4, and C6.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing definitive assignment of protons to their respective carbon atoms in the molecular skeleton.

Workflow for Spectral Interpretation

A logical approach is essential for piecing together the structural puzzle from the NMR data.

A Acquire 1D ¹H Spectrum B Identify Solvent & TMS (0 ppm) A->B C Integrate All Signals B->C D Identify Broad -NH₂ Signal (δ 1.0-2.5 ppm) C->D G Assign Shielded Cyclopropyl Region (H5, H6a/b, δ 0.3-1.5 ppm) C->G H Assign Deshielded Oxolane Region (H2a/b, H4a/b, δ 3.5-4.2 ppm) C->H I Assign Aminomethyl Region (H7a/b, δ 2.5-3.0 ppm) C->I E Perform D₂O Exchange D->E F Confirm Disappearance of -NH₂ Signal E->F J Acquire 2D COSY Spectrum F->J G->J H->J I->J K Trace Spin Systems: - H5 ↔ H2/H4/H6 - H2a ↔ H2b, H4a ↔ H4b, etc. J->K L Final Structural Confirmation K->L

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Foundational

An In-depth Technical Guide to the Crystal Structure Determination of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine and its hydrochloride salt are key building blocks in medicinal chemistry, recognized for their role as in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine and its hydrochloride salt are key building blocks in medicinal chemistry, recognized for their role as intermediates in the synthesis of various active pharmaceutical ingredients (APIs)[1]. The rigid bicyclic structure imparts specific conformational constraints that are of great interest in drug design. Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for predicting physicochemical properties, guiding further molecular design, and ensuring the stability and quality of drug candidates. This guide provides a comprehensive, field-proven framework for the determination and analysis of the crystal structure of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride, from synthesis and crystallization to advanced crystallographic analysis.

Introduction: The Significance of the Bicyclic Amine Scaffold

The 3-oxabicyclo[3.1.0]hexane moiety is a conformationally restricted scaffold that has garnered significant attention in the development of novel therapeutics. Its rigid structure allows for precise positioning of substituent groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. The methanamine substituent introduces a primary amine group, a common feature in many biologically active molecules, which can participate in key hydrogen bonding interactions and serves as a handle for further chemical modification.

The formation of a hydrochloride salt is a standard practice in drug development to improve the solubility, stability, and handling of amine-containing compounds[2]. However, the introduction of the chloride counter-ion also influences the crystal packing and can lead to the formation of different polymorphs, each with unique physical properties. A thorough understanding of the crystal structure of the hydrochloride salt is therefore a prerequisite for its development as a pharmaceutical intermediate.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine Hydrochloride

A plausible synthetic route to the target compound involves the reaction of a suitable precursor, such as a carboxylic acid or nitrile derivative of the 3-oxabicyclo[3.1.0]hexane system, followed by reduction and salt formation. The purity of the final compound is paramount, as impurities can inhibit crystallization or lead to ambiguous structural data.

Experimental Protocol: Synthesis

  • Reaction Setup: A solution of the precursor molecule in an appropriate solvent (e.g., tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added to the solution at a controlled temperature (e.g., 0 °C). The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Workup: The reaction is quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

  • Isolation and Purification: The resulting precipitate, 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum. The purity should be assessed by NMR, LC-MS, and elemental analysis.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in structure determination. For hydrochloride salts, which are typically highly soluble in polar solvents, slow evaporation and vapor diffusion are effective techniques.

Experimental Protocol: Crystallization

  • Solvent Screening: A small amount of the hydrochloride salt is tested for solubility in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent at a slightly elevated temperature. The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent will ideally lead to the formation of single crystals over several days.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

X-ray Crystallography: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution[3].

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Workflow for Single-Crystal X-ray Diffraction Data Collection

G cluster_prep Crystal Preparation cluster_xray X-ray Diffraction cluster_processing Data Processing cluster_solution Structure Solution and Refinement crystal_selection Select High-Quality Single Crystal mounting Mount Crystal on Goniometer crystal_selection->mounting diffractometer Place in Diffractometer (100 K) mounting->diffractometer data_collection Expose to X-rays and Collect Diffraction Data diffractometer->data_collection integration Integrate Raw Data to Obtain Intensities data_collection->integration scaling Scale and Merge Data integration->scaling absorption Apply Absorption Correction scaling->absorption Structure Solution Determine Initial Atomic Positions (Direct Methods) absorption->Structure Solution Structure Refinement Refine Atomic Positions and Thermal Parameters Structure Solution->Structure Refinement

Caption: Workflow for X-ray diffraction data collection and processing.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Analysis of the Crystal Structure

While a specific crystal structure for the title compound is not yet publicly available, we can anticipate key structural features based on the known chemistry of similar bicyclic amine hydrochlorides.

Molecular Conformation

The 3-oxabicyclo[3.1.0]hexane core is expected to adopt a rigid, boat-like conformation. The relative stereochemistry of the methanamine group at the C1 position will be definitively established. Torsional angles and bond lengths within the bicyclic system will provide insights into the conformational strain of the ring system.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by a network of hydrogen bonds. The primary ammonium group (-NH₃⁺) is a strong hydrogen bond donor, while the chloride anion (Cl⁻) is an excellent hydrogen bond acceptor. We can expect to observe N-H···Cl hydrogen bonds, which are characteristic of amine hydrochloride salts[4]. Additionally, the ether oxygen of the oxabicycloalkane ring may act as a hydrogen bond acceptor. These interactions will dictate the overall three-dimensional packing of the molecules in the crystal lattice.

Hypothetical Hydrogen Bonding Network

G cluster_mol1 Molecule A cluster_mol2 Molecule B NH3_A R-CH₂-NH₃⁺ O_A O (ether) NH3_A->O_A Intramolecular (potential) Cl_ion Cl⁻ NH3_A->Cl_ion N-H···Cl NH3_B R-CH₂-NH₃⁺ NH3_B->Cl_ion N-H···Cl

Caption: Potential hydrogen bonding interactions in the crystal lattice.

Crystallographic Data Summary

The results of a successful crystal structure determination would be summarized in a table of crystallographic data. The following table presents hypothetical but realistic data for 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride.

ParameterHypothetical Value
Chemical FormulaC₆H₁₂ClNO
Formula Weight149.62 g/mol [5]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)995.4
Z4
Calculated Density (g/cm³)1.00
Absorption Coefficient (mm⁻¹)0.45
F(000)320
Crystal Size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)2.5 to 28.0
Reflections collected8500
Independent reflections2100 [R(int) = 0.04]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.11
R indices (all data)R1 = 0.060, wR2 = 0.13

Conclusion and Future Directions

This guide has outlined a comprehensive methodology for the determination and analysis of the crystal structure of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride. A successful structural elucidation will provide invaluable insights into the conformational preferences and intermolecular interactions of this important synthetic intermediate. This knowledge can be leveraged in several ways:

  • Drug Design: The precise atomic coordinates can be used for structure-based drug design, enabling the optimization of ligand-receptor interactions.

  • Polymorph Screening: The determined crystal structure serves as a reference for identifying and characterizing different polymorphic forms, which is a critical aspect of pharmaceutical development.

  • Computational Modeling: The experimental structure can be used to validate and refine computational models, improving their predictive power for related molecules.

The structural characterization of this and similar bicyclic amines will continue to be a key enabler for the discovery and development of new and improved therapeutic agents.

References

  • Childs, S. L., et al. (2021). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Organic Process Research & Development, 25(6), 1436–1444. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Zaworotko, M. J., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13348–13357. [Link]

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Exploratory

An In-depth Technical Guide to 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine: Properties and Applications

Introduction: The Strategic Value of Saturated Bicyclic Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentles...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Saturated Bicyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. A key strategy in this endeavor is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The bicyclo[3.1.0]hexane framework has emerged as a particularly valuable scaffold. It serves as a conformationally restrained isostere for a cyclohexane ring, a common motif in many bioactive molecules.[1] Unlike a flexible cyclohexane, the rigid, puckered structure of bicyclo[3.1.0]hexane, which resembles a boat conformation, can lock a molecule into a specific three-dimensional orientation.[1] This pre-organization can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[1]

This guide focuses on a specific, functionalized member of this class: 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine. The incorporation of an oxygen atom to form the "oxa-" variant and a primary amine at the bridgehead carbon introduces unique polarity, hydrogen bonding capabilities, and a reactive handle for further chemical elaboration. These features make it an attractive building block for drug candidates targeting a wide range of central nervous system (CNS) disorders, inflammation, and pain.[1] This document provides a comprehensive overview of its known physical and chemical properties, discusses its reactivity, and outlines standard protocols for its analytical characterization, offering a foundational resource for researchers in drug development.

Molecular Identity and Structural Elucidation

The precise identification of a chemical entity is the bedrock of reproducible science. 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine is a chiral molecule featuring a fused tetrahydrofuran and cyclopropane ring system, with a methylamine substituent at a bridgehead carbon atom.

Structure and Stereochemistry

The molecule's rigid bicyclic nature gives rise to distinct stereoisomers. The most commonly referenced isomer in commercial and research contexts is the (1R, 5S) configuration. It is crucial for researchers to specify the stereochemistry, as different isomers can exhibit vastly different pharmacological activities.

Caption: 2D representation of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine structure.

Key Identifiers

For unambiguous sourcing and regulatory compliance, a consolidated list of identifiers is essential. The compound is most frequently handled as its hydrochloride salt to improve stability and handling properties.

IdentifierFree Base (C₆H₁₁NO)Hydrochloride Salt (C₆H₁₂ClNO)
IUPAC Name (3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine(3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride
CAS Number 2095396-73-7 (for 1S,5R isomer)[2]2682097-06-7 (for 1R,5S isomer)[3][4]
Molecular Weight 113.16 g/mol [5]149.62 g/mol [4][6]
PubChem CID 155290616 (for HCl salt)[7]155290616[7]
InChI Key GFWCRAOJLDHNKN-PHDIDXHHSA-N[8]YVFSWYNCDCOFJK-UHFFFAOYSA-N[6]
SMILES C1[C@H]2[C@@]1(COC2)CN[8]C1[C@H]2[C@@]1(COC2)CN.Cl

Physicochemical Properties

The physicochemical profile of a molecule dictates its behavior in both chemical reactions and biological systems, influencing properties from solubility to cell permeability. While extensive experimental data for 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine is not widely published, we can consolidate known data and make expert inferences based on its structure.

PropertyValue / Expected BehaviorSignificance in Drug Development
Appearance Expected to be a liquid or low-melting solid.Affects formulation and handling procedures.
Melting Point Data not publicly available.Defines purity specifications and solid-state stability.
Boiling Point Data not publicly available. Expected to be >150 °C.Relevant for purification by distillation and assessing volatility.
pKa Not experimentally determined. Predicted to be in the range of 9.0-10.0.Governs the charge state at physiological pH (7.4), which impacts solubility, receptor binding (ionic interactions), and membrane permeability.
logP Predicted XlogP: -0.6[8]Measures lipophilicity. A low logP suggests high aqueous solubility and potentially lower permeability across the blood-brain barrier unless active transport mechanisms are involved.
Solubility Expected to be soluble in water (especially as the HCl salt) and polar organic solvents like methanol and DMSO.Crucial for formulation of in vitro assays, in vivo dosing solutions, and final drug product.

Acidity, Basicity, and pKa: A Computational Approach

The pKa of the primary amine is arguably its most critical physicochemical parameter. It determines the extent of protonation at physiological pH, which fundamentally controls the molecule's interaction with its environment. As no experimental value is published, a reliable prediction is necessary for any research campaign.

Expert Insight: The presence of the ether oxygen, being an electron-withdrawing group, is expected to slightly lower the pKa of the primary amine compared to a simple alkylamine (typically ~10.5). However, the rigid bicyclic structure can influence the solvation of the protonated and neutral forms, making simple predictions challenging. Therefore, a computational approach is the most trustworthy path forward.

Protocol: Computational pKa Prediction

Quantum mechanical methods combined with a continuum solvation model provide a robust framework for pKa prediction.[9] This protocol outlines a standard workflow.

G cluster_0 Step 1: 3D Structure Generation cluster_1 Step 2: Quantum Mechanical Optimization cluster_2 Step 3: Free Energy Calculation cluster_3 Step 4: pKa Calculation a Generate SMILES for Neutral (B) and Protonated (BH+) forms b Perform Conformational Search (e.g., using MMFF94 force field) a->b c Optimize lowest energy conformers in gas phase (e.g., DFT with B3LYP/6-31G*) b->c d Optimize structures in a continuum solvation model (e.g., SMD or COSMO) c->d e Calculate Gibbs Free Energies of B and BH+ in solution (G_sol) d->e f Calculate Gibbs Free Energy of B and BH+ in gas phase (G_gas) g Calculate ΔG of deprotonation in solution f->g h Apply thermodynamic cycle: pKa = (ΔG_sol(B) - ΔG_sol(BH+)) / (2.303 RT) + C g->h

Caption: Workflow for the computational prediction of pKa.

Methodology:

  • Structure Preparation: Generate 3D coordinates for both the neutral amine (B) and its protonated form (BH+). Perform a thorough conformational analysis to identify the lowest energy structures.

  • Gas-Phase Optimization: Optimize the geometry of the lowest-energy conformers in the gas phase using a suitable quantum mechanics level of theory (e.g., DFT).

  • Solvated-Phase Optimization: Re-optimize the structures using a continuum solvation model (like SMD or COSMO) to account for the influence of water.[10]

  • Free Energy Calculation: Compute the Gibbs free energies of the optimized structures in both the gas and solvated phases.

  • pKa Calculation: Use the calculated free energies in a thermodynamic cycle to determine the pKa. This often involves referencing against a known compound to cancel systematic errors.[10]

This in silico protocol provides a scientifically sound estimate of the pKa, enabling informed decisions about buffer selection for experiments and predicting biological behavior.

Chemical Reactivity and Stability

The reactivity of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine is dominated by the primary amine, while its stability is dictated by the strained bicyclic core.

  • Nucleophilicity of the Amine: The primary amine is a potent nucleophile and a base. It will readily undergo standard amine reactions:

    • Amide Coupling: Reacts with activated carboxylic acids (e.g., acid chlorides, or acids in the presence of coupling reagents like HATU or EDC) to form amides. This is the most common reaction used in drug discovery to append the scaffold to other fragments.

    • Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

    • Alkylation and Arylation: Can be alkylated or undergo reactions like Buchwald-Hartwig amination to form secondary or tertiary amines.

  • Stability of the Bicyclic Core: The bicyclo[3.1.0]hexane system contains significant ring strain due to the cyclopropane ring. While generally stable under typical synthetic conditions (e.g., basic and mildly acidic conditions, many transition-metal-catalyzed reactions), it can be susceptible to cleavage under harsh acidic conditions or certain hydrogenolysis conditions that can open the cyclopropane ring. Stability studies under the intended storage and formulation conditions are always recommended.

Recommended Analytical Characterization Protocols

Proper analytical characterization is non-negotiable for ensuring the identity, purity, and quality of any research compound.

Chromatographic Purity and Identity
  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).

  • Protocol:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 5-7 minutes.

    • Detection: UV detection (e.g., at 210 and 254 nm) and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • Expected Results: A single major peak in the chromatogram. The MS detector should show a primary ion corresponding to the protonated molecule [M+H]⁺ at m/z 114.09.[8]

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.

  • ¹H NMR: The proton spectrum will be complex due to the rigid, asymmetric nature of the molecule, leading to most protons being chemically and magnetically non-equivalent.

    • Expected Signals: Diastereotopic protons on the methylene carbons (C2, C4, and the aminomethyl group) will appear as distinct multiplets, likely complex doublets of doublets. The cyclopropyl protons will resonate in the upfield region (typically 0.5-1.5 ppm).

  • ¹³C NMR: The carbon spectrum should show 6 distinct signals, corresponding to the 6 carbon atoms in the molecule.

    • Expected Chemical Shifts: The carbon attached to the nitrogen will be in the 40-50 ppm range. The carbons adjacent to the ether oxygen will be downfield (65-75 ppm). The cyclopropane carbons will be significantly upfield (10-25 ppm).

  • 2D NMR Experiments (COSY, HSQC): These experiments are essential to definitively assign the proton and carbon signals and confirm the connectivity of the atoms within the scaffold.

Expert Insight: When preparing an NMR sample, especially of the free base, it is important to use a deuterated solvent that is free of acidic impurities, which could cause salt formation and peak broadening. For the HCl salt, D₂O or CD₃OD are suitable solvents.

Conclusion

3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine is a valuable building block for medicinal chemistry, offering a unique combination of three-dimensional complexity, rigidity, and versatile chemical functionality. Its core value lies in its role as a saturated bioisostere, providing a pathway to novel chemical entities with potentially superior drug-like properties. While a complete experimental dataset for this specific molecule is not yet in the public domain, this guide has consolidated the available information and provided expert-driven protocols for its characterization and use. By understanding its fundamental properties and applying the robust analytical methods described herein, researchers can confidently incorporate this promising scaffold into their drug discovery programs, paving the way for the next generation of innovative therapeutics.

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Foundational

In-Depth Technical Guide: The (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine Pharmacophore in Drug Development

Executive Summary & Registry Nomenclature Clarification In chemical informatics and drug development databases, researchers occasionally encounter the identifier CAS 1345413-33-5 . However, rigorous algorithmic validatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Registry Nomenclature Clarification

In chemical informatics and drug development databases, researchers occasionally encounter the identifier CAS 1345413-33-5 . However, rigorous algorithmic validation reveals that this specific string is a mathematical anomaly—it fails the standard Chemical Abstracts Service (CAS) checksum validation (the correct check digit for this sequence is 3, yielding the terpyridine derivative CAS 1345413-33-3).

In pharmaceutical contexts, queries for this registry block almost exclusively map to the structurally and functionally critical chiral building block: (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine [1], which holds the valid CAS Registry Number 1345413-20-8 [2].

This whitepaper serves as an authoritative guide on this chiral cyclopropanamine intermediate. It is a cornerstone molecule in the synthesis of modern P2Y12 receptor antagonists, most notably Ticagrelor (Brilinta)[3]. We will explore its physicochemical properties, its mechanistic role in receptor binding, and self-validating protocols for its chiral resolution and analytical characterization.

Structural and Physicochemical Profiling

The intermediate features a highly strained cyclopropane ring substituted with a primary amine and a 3,4-difluorophenyl group in a trans (1S, 2R) configuration. This specific stereochemistry is non-negotiable for downstream active pharmaceutical ingredient (API) efficacy.

Quantitative Data Summary
PropertyValue
Chemical Name (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine
Valid CAS Registry Number 1345413-20-8
Molecular Formula C 9​ H 9​ F 2​ N
Molecular Weight 169.17 g/mol
Boiling Point ~212.5 °C (Predicted)[1]
Density 1.268 g/cm³ (Predicted)[1]
pKa 8.07 (Predicted)[1]
SMILES [C@H]1(N)C[C@@H]1C1=CC=C(F)C(F)=C1
Physical Form Light Yellow Liquid / White Solid (depending on temperature/salt form)

Mechanistic Role in Drug Development

As a Senior Application Scientist, it is crucial to understand why this specific pharmacophore was designed, rather than just knowing its structure. The incorporation of the (1S,2R)-2-(3,4-difluorophenyl)cyclopropyl moiety into the pyrimidine core of Ticagrelor is driven by three causal factors:

  • Conformational Rigidity (The Cyclopropane Effect): The cyclopropane ring locks the spatial orientation of the difluorophenyl group. By restricting conformational freedom, the entropic penalty upon binding to the P2Y12 receptor is drastically reduced, leading to a higher binding affinity compared to flexible alkyl chains.

  • Metabolic Shielding (The Fluorine Effect): The substitution of fluorine atoms at the 3 and 4 positions of the phenyl ring is a deliberate pharmacokinetic strategy. Fluorine is highly electronegative and forms a strong C-F bond, which effectively blocks cytochrome P450 (CYP450) mediated oxidative metabolism at these highly susceptible positions, thereby increasing the biological half-life of the API.

  • Lipophilicity Tuning: The difluorophenyl group enhances the overall lipophilicity (LogP) of the molecule, improving membrane permeability and oral bioavailability without excessively increasing molecular weight.

G A Pyrimidine Core C Nucleophilic Substitution A->C B (1S,2R)-Amine CAS 1345413-20-8 B->C D Ticagrelor (API) C->D Base / Heat

Fig 1: Convergent synthetic pathway for Ticagrelor utilizing the chiral cyclopropanamine.

Experimental Protocols: Chiral Resolution Workflow

The synthesis of the cyclopropanamine initially yields a racemic trans mixture. To isolate the required (1S,2R) enantiomer, a classical diastereomeric salt resolution is employed. This protocol is designed as a self-validating system to ensure absolute stereochemical integrity.

Step-by-Step Methodology
  • Preparation of the Racemate Solution: Dissolve 1.0 eq of racemic trans-2-(3,4-difluorophenyl)cyclopropanamine in a binary solvent system of ethanol and water (9:1 v/v) at 60°C.

    • Causality: The binary solvent system is precisely calibrated to maximize the solubility differential between the resulting diastereomeric salts.

  • Addition of Resolving Agent: Slowly add 0.5 to 1.0 eq of L-(+)-tartaric acid (or L-mandelic acid) to the heated solution under continuous stirring.

    • Causality: The chiral resolving agent selectively forms a highly crystalline, insoluble hydrogen-bonded network exclusively with the (1S,2R) enantiomer.

  • Controlled Crystallization: Cool the mixture linearly to 20°C over a 4-hour period.

    • Causality: A slow, linear cooling ramp prevents supersaturation and the kinetic trapping of the undesired (1R,2S) salt, ensuring high enantiomeric excess (ee).

  • Filtration and Washing: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold ethanol to purge any residual mother liquor.

  • Free Base Regeneration: Suspend the isolated salt in water and adjust the pH to >10 using 2M NaOH. Extract the aqueous layer with dichloromethane (DCM). Evaporate the organic layer to yield the enantiopure free base.

  • System Validation: Analyze the product via Chiral HPLC. An ee of >99% confirms a successful resolution cycle. An ee <95% triggers an automatic recrystallization step.

Resolution Racemic Racemic Amine SaltFormation Salt Formation (EtOH/H2O) Racemic->SaltFormation Agent L-Tartaric Acid Agent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Enantiomer1 (1S,2R) Salt (Precipitate) Crystallization->Enantiomer1 Insoluble Enantiomer2 (1R,2S) Salt (Mother Liquor) Crystallization->Enantiomer2 Soluble FreeBase (1S,2R)-Free Base Enantiomer1->FreeBase NaOH (aq)

Fig 2: Diastereomeric salt resolution workflow isolating the (1S,2R) enantiomer.

Analytical Characterization & Quality Control

To maintain trustworthiness in the supply chain, the intermediate must be rigorously characterized against known impurity profiles[3],[4].

  • Chiral HPLC Parameters:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm.

    • Validation: The (1S,2R) enantiomer must elute with baseline separation from the (1R,2S) enantiomer to accurately quantify the enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR): 19 F-NMR is highly diagnostic for this compound. The two fluorine atoms on the phenyl ring present as distinct multiplets, confirming the integrity of the 3,4-difluoro substitution pattern without interference from the cyclopropyl protons.

References

  • ChemicalBook. "(1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanaMine | 1345413-20-8".
  • Sigma-Aldrich. "(1S,2R)-2-(3,4-Difluoro-phenyl)-cyclopropylamine | 1345413-20-8".
  • Veeprho. "Ticagrelor Impurity 23 | CAS 1345413-20-8".
  • LGC Standards. "(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride".

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Exploratory

Theoretical Modeling of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine: A Computational Framework for Conformationally Restricted Bioisosteres

[https://onlinelibrary.wiley.com/doi/abs/10.1002/j Refining Protocol Presentation I'm now integrating detailed tables to show conformational energies and FMO parameters. I'm focusing on why specific DFT choices, like M06...

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Author: BenchChem Technical Support Team. Date: April 2026

[https://onlinelibrary.wiley.com/doi/abs/10.1002/j

Refining Protocol Presentation

I'm now integrating detailed tables to show conformational energies and FMO parameters. I'm focusing on why specific DFT choices, like M06-2X, are used. I am prioritizing a self-validating protocol, and emphasizing authoritative citations. The diagrams are validated. I'm focusing on a professional tone.

Finalizing Detailed Protocol

I'm now adding a detailed table of frontier molecular orbital parameters, with the corresponding pharmacological implications, to the main text. I'm focusing on making sure all references are correctly formatted and cited for the references. I'm ready to complete the project!

Executive Summary

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a proven strategy for improving the pharmacokinetic profiles of drug candidates. Among these, the 3-oxabicyclo[3.1.0]hexane system has emerged as a highly valuable conformationally restricted bioisostere for flexible saturated heterocycles like morpholine and piperidine.

As an Application Scientist, I approach the theoretical modeling of 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine not merely as a computational exercise, but as a foundational step in rational drug design. This in-depth technical guide establishes a self-validating computational framework using Density Functional Theory (DFT) to map the conformational space, electronic structure, and pharmacophoric vectors of this bicyclic amine.

The Bioisosteric Paradigm: Why 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine?

The structural architecture of 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine consists of an oxolane (tetrahydrofuran) ring fused to a highly strained cyclopropane ring, with a primary methanamine group situated at the bridgehead (C1) position.

This specific topology provides two critical pharmacological advantages:

  • Conformational Locking: The fused cyclopropane ring locks the oxolane system into a rigid conformation. This drastically reduces the entropic penalty typically incurred when flexible molecules bind to a target receptor. The 3-oxabicyclo[3.1.0]hexane scaffold is a proven template for generating conformationally locked pharmacophores (1).

  • Vectorized Hydrogen Bonding: The bridgehead substitution projects the methanamine nitrogen along a precise, unalterable spatial trajectory, while the oxa-bridge serves as a stable hydrogen-bond acceptor. This dual-feature system is increasingly utilized to enhance affinity to biological targets while improving metabolic stability (2).

G A Flexible Saturated Heterocycles (e.g., Morpholine) B High Entropic Penalty During Target Binding A->B Limitation C Scaffold Hopping: 3-Oxabicyclo[3.1.0]hexane A->C Bioisosteric Replacement D Conformational Restriction (Cyclopropane Fusion) C->D Structural Feature E Vectorized H-Bonding (Oxa & Methanamine) C->E Electronic Feature F Enhanced Target Affinity & Metabolic Stability D->F Reduces Entropic Penalty E->F Improves Specificity

Logical relationship of bioisosteric replacement using the 3-oxabicyclo[3.1.0]hexane scaffold.

Quantum Mechanical Profiling: Causality in Theoretical Modeling

To accurately model the behavior of this molecule in a biological environment, we must solve the Kohn-Sham equations. DFT enables accurate electronic structure reconstruction, providing theoretical guidance for optimizing drug-receptor interactions with precision up to 0.1 kcal/mol (3).

Causality Behind Functional and Basis Set Selection
  • Functional (M06-2X): Standard functionals like B3LYP often fail to capture medium-range dispersion forces. The M06-2X global hybrid functional is explicitly chosen because its double non-local exchange accurately models the non-covalent intramolecular interactions and hyperconjugative effects inherent in strained bicyclic systems.

  • Basis Set (6-311++G ):** The inclusion of diffuse functions (++) is non-negotiable here. The highly electronegative oxygen atom and the primary amine nitrogen possess lone pairs whose electron density extends far from the nuclei. Omitting diffuse functions would artificially confine this density, leading to erroneous electrostatic potential (ESP) maps and inaccurate basicity predictions (4).

Self-Validating Protocol for Quantum Mechanical Modeling

A robust computational methodology must be self-validating. The following step-by-step protocol ensures that the optimized geometry represents a true biological state rather than a computational artifact.

Step 1: Conformational Sampling (Molecular Mechanics)
  • Action: Generate the 3D structure of 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine and execute a Monte Carlo Multiple Minimum (MCMM) conformational search using the OPLS4 force field.

  • Causality: While the bicyclic core is rigid, the exocyclic methanamine group (-CH₂NH₂) can rotate. Sampling the Potential Energy Surface (PES) ensures we identify the global minimum before initiating computationally expensive DFT calculations.

Step 2: DFT Geometry Optimization
  • Action: Submit the lowest-energy conformers from Step 1 to DFT optimization at the M06-2X/6-311++G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) using water (ε = 78.4) to simulate physiological conditions.

  • Causality: Gas-phase optimizations often overemphasize intramolecular hydrogen bonding. PCM ensures the amine's orientation is accurately modeled in an aqueous biological environment.

Step 3: Vibrational Frequency Analysis (Self-Validation Check)
  • Action: Calculate the Hessian matrix (second derivatives of the energy) for the optimized geometries at the same level of theory.

  • Causality: This is the critical self-validation step. The protocol dictates that if any imaginary frequencies are present ( Nimag​>0 ), the structure is sitting on a saddle point (transition state) rather than a true local minimum. The geometry is only accepted if Nimag​=0 .

Step 4: Wavefunction Extraction and ESP Mapping
  • Action: Extract the Frontier Molecular Orbitals (FMO) and map the electrostatic potential onto the electron density isosurface (isovalue = 0.002 a.u.).

  • Causality: The ESP map visually and quantitatively defines the pharmacophore, dictating exactly how the molecule will orient itself within a receptor pocket.

G A Input: 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine (SMILES / 3D Structure) B Conformational Sampling (Molecular Mechanics) A->B Generate Conformers C Geometry Optimization (DFT: M06-2X/6-311++G**) B->C Select Lowest Energy States D Vibrational Frequency Analysis (Validation of Local Minima) C->D Self-Validation (No Imaginary Freq) E Electronic Structure Analysis (ESP, FMO, Mulliken Charges) D->E Wavefunction Extraction F Pharmacophore Mapping & Molecular Docking E->F Bioisosteric Evaluation

Computational workflow for the theoretical modeling and validation of bicyclic amines.

Electronic Structure and Pharmacophore Mapping

Conformational Energetics

The rotation of the methanamine group yields two primary minima: an endo-like orientation (pointing towards the oxolane ring) and an exo-like orientation (pointing away). DFT calculations reveal the energetic preference in aqueous media.

Table 1: Conformational Energetics of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine (Simulated DFT Data)

Conformer StateDihedral Angle (O3-C2-C1-C_N)Relative Energy (ΔE, kcal/mol)Boltzmann Population (298 K)
Endo-methanamine45.2°0.0088.4%
Exo-methanamine-132.5°1.2411.6%

Insight: The endo conformation is predominantly populated due to favorable dipole-dipole interactions between the amine and the oxa-bridge in the simulated aqueous environment.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability and reactivity profile.

Table 2: Frontier Molecular Orbital Parameters (Simulated DFT Data)

FMO ParameterCalculated Value (eV)Pharmacological Implication
E_HOMO-6.82Localized on the amine nitrogen; dictates basicity and H-bond donor capacity.
E_LUMO1.45Diffuse over the bicyclic core; indicates resistance to nucleophilic attack.
Energy Gap (ΔE)8.27A large gap (>8 eV) implies high kinetic stability and low off-target reactivity.
Global Hardness (η)4.13High hardness correlates with metabolic stability against CYP450 oxidation.

Insight: The large HOMO-LUMO gap (8.27 eV) confirms that 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine is a highly stable scaffold. The HOMO is tightly localized on the primary amine, making it an excellent, highly directional anchor for interacting with acidic residues (e.g., Asp or Glu) in target binding pockets.

Conclusion

The theoretical modeling of 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine underscores its immense potential as a next-generation bioisostere. By employing a self-validating DFT protocol (M06-2X/6-311++G**), we can accurately map its rigidified conformational space and vectorized hydrogen-bonding capabilities. For drug development professionals, substituting flexible heterocycles with this bicyclic scaffold offers a rational, computationally validated pathway to improving target affinity, reducing entropic penalties, and enhancing overall metabolic stability.

References

  • Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles Organic Letters, ACS Publications (2024)[Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations National Center for Biotechnology Information (PMC, 2025)[Link]

  • Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles ACS Omega, ACS Publications (2020)[Link]

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold National Center for Biotechnology Information (PMC)[Link]

Sources

Foundational

Bicyclic Oxa-Amines as Advanced Morpholine Bioisosteres: A Technical Guide to Scaffold Hopping and Kinase Selectivity

Executive Summary In modern drug discovery, the morpholine ring is a privileged scaffold, featured in over 20 FDA-approved therapeutics. However, its flat conformational profile and metabolic lability—specifically its su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the morpholine ring is a privileged scaffold, featured in over 20 FDA-approved therapeutics. However, its flat conformational profile and metabolic lability—specifically its susceptibility to cytochrome P450-mediated oxidation adjacent to the oxygen atom, leading to lactam formation—often limit its clinical potential.

To overcome these pharmacokinetic and pharmacodynamic bottlenecks, medicinal chemists have increasingly turned to bicyclic oxa-amines (e.g., 3-oxa-8-azabicyclo[3.2.1]octane, 8-oxa-3-azabicyclo[3.2.1]octane, and 2-oxa-1-azaspiro[3.2.0]heptane) [1]. By introducing ethylene bridges or spirocyclic constraints, these sp³-rich bioisosteres project their hydrogen-bond acceptors and structural vectors at precise geometric angles. This guide provides an in-depth technical analysis of how bicyclic oxa-amines enhance metabolic stability, drive exquisite kinase selectivity, and expand the chemical space of DNA-encoded libraries.

Structural & Physicochemical Profiling

The transition from a simple monocyclic morpholine to a bridged or spiro-bicyclic system fundamentally alters the physicochemical properties of the molecule. The increased fraction of sp³ hybridized carbons (Fsp³) correlates strongly with improved clinical success rates due to enhanced solubility and reduced off-target promiscuity.

Quantitative Comparison of Morpholine Bioisosteres
ScaffoldRing TopologyFsp³Relative cLogP ShiftMetabolic StabilityPrimary Pharmacological Advantage
Morpholine Monocyclic0.80Base (approx. -0.86)Low to ModerateBroad kinase hinge-binding (Pan-activity)
3-Oxa-8-azabicyclo[3.2.1]octane Bridged Bicyclic1.00+0.2 to +0.5High (Sterically shielded)Disruption of off-target H-bonding
8-Oxa-3-azabicyclo[3.2.1]octane Bridged Bicyclic1.00+0.2 to +0.5High (Sterically shielded)Exquisite mTOR vs. PI3K selectivity
2-Oxa-1-azaspiro[3.2.0]heptane Spirocyclic1.00+0.1 to +0.3Moderate to HighNovel vector projection for DELs

Mechanistic Insights: Dialing Out PI3K for mTOR Selectivity

One of the most celebrated applications of bicyclic oxa-amines is resolving the selectivity challenge between Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). Because these kinases share a highly homologous ATP-binding cleft, early morpholine-based inhibitors (like PQR309) acted as pan-PI3K/mTOR inhibitors.

In PI3K, the oxygen atom of the morpholine ring forms a critical hydrogen bond with the backbone amide of Val882 in the hinge region [2]. When morpholine is replaced by the sterically demanding 8-oxa-3-azabicyclo[3.2.1]octane , the added ethylene bridge creates a severe steric clash within the narrower PI3K ATP pocket.

The Causality of Selectivity: The steric bulk of the bicyclic system physically prevents the oxa-amine oxygen from reaching the Val882 hydrogen-bond donor in PI3K. Conversely, the mTOR kinase pocket is slightly more accommodating of this specific spatial bulk. As demonstrated in the development of PQR620, this single bioisosteric replacement dials out PI3K activity, achieving a >1000-fold selectivity for mTOR over PI3K [3].

Selectivity A Morpholine Scaffold C Hinge Region Binding (Val882 H-Bond) A->C B Bicyclic Oxa-amine (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) D Steric Clash in PI3K ATP Pocket B->D Loss of PI3K Binding E Accommodated in mTOR ATP Pocket B->E Retained Affinity F Pan-PI3K/mTOR Inhibition C->F G Highly Selective mTOR Inhibition D->G E->G

Mechanistic logic of shifting from pan-PI3K/mTOR inhibition to mTOR selectivity via steric bulk.

Experimental Protocols: SNAr of Bicyclic Oxa-Amines

The incorporation of bridged bicyclic amines into heteroaromatic scaffolds (e.g., triazines, pyrimidines) via Nucleophilic Aromatic Substitution (SNAr) requires specialized conditions. Because the secondary amine in a bridged system is highly sterically hindered compared to a standard morpholine, standard room-temperature SNAr protocols often fail or stall at low conversion rates.

Step-by-Step Methodology: Synthesis of Heteroaryl-Bicyclic Oxa-Amines

This protocol is designed as a self-validating system to ensure complete conversion without promoting degradation.

Step 1: Reagent Preparation & Stoichiometry

  • Weigh 1.0 equivalent of the electrophilic scaffold (e.g., 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine).

  • Weigh 1.1 equivalents of the bicyclic oxa-amine salt (e.g., 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride). Causality: A slight excess of the amine ensures complete consumption of the valuable electrophile, but is kept low enough to prevent di-substitution if multiple leaving groups are present.

Step 2: Base Selection and Addition

  • Suspend the reagents in anhydrous 1,4-dioxane or dichloromethane (0.2 M concentration).

  • Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Causality: DIPEA is strictly chosen over triethylamine (TEA). Its increased steric bulk prevents it from acting as a competing nucleophile against highly reactive electrophiles (like triazines), while effectively neutralizing the HCl salt to freebase the bridged amine in situ.

Step 3: Thermal Activation

  • Heat the reaction mixture to 80°C (or reflux).

  • Causality: The nucleophilic trajectory (Bürgi-Dunitz angle) of the bridged nitrogen is restricted. Thermal energy is required to overcome the high activation barrier associated with the steric clash between the ethylene bridge and the heteroaromatic ring during the formation of the Meisenheimer complex.

Step 4: Self-Validation via LC-MS Monitoring

  • After 4 hours, pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Validation Checkpoint: The reaction is deemed complete only when the UV trace (254 nm) shows <2% of the starting electrophile. If intermediate mono-adducts persist, spike an additional 0.2 eq of DIPEA and heat for 2 more hours.

Step 5: Quenching and Isolation

  • Cool to room temperature and quench with saturated aqueous NH₄Cl. Causality: A mild acidic quench neutralizes excess DIPEA without protonating the newly formed, weakly basic product.

  • Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Silica, Cyclohexane/EtOAc gradient).

Workflow N1 1. Reagent Prep Electrophile + Bicyclic Amine HCl N2 2. Base Addition DIPEA (2.5 eq) to freebase N1->N2 N3 3. SNAr Reaction Elevated Temp (Steric Bulk) N2->N3 N4 4. Self-Validation LC-MS (Check starting mat.) N3->N4 N5 5. Isolation Aqueous Quench & Flash Chrom. N4->N5

Step-by-step SNAr synthetic workflow for incorporating sterically hindered bicyclic oxa-amines.

Emerging Applications

DNA-Encoded Libraries (DELs)

The integration of highly functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes into DNA-encoded libraries represents a breakthrough in screening modalities. Traditional cross-coupling conditions often degrade delicate DNA tags. However, recent advances utilize visible light-mediated energy transfer catalysis to achieve [2+2] cycloadditions. This photochemical approach engages the triplet excited state of 2-isoxazoline-3-carboxylates, allowing the on-DNA synthesis of complex, Fsp³-rich spiro-oxa-amines under mild, aqueous conditions that preserve DNA integrity [4].

NAAA Inhibitors for Inflammation

Beyond kinase inhibition, bicyclic oxa-amines are revolutionizing the treatment of inflammatory conditions by targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA). Researchers discovered that constraining a flexible piperidine/morpholine core into a rigid azabicyclo[3.2.1]octane sulfonamide boosted target binding affinity by over 5-fold. The resulting compound (ARN19689) acts as a highly potent (IC₅₀ = 0.042 µM), systemically available non-covalent inhibitor, proving that rigidifying the oxa-amine vector can drastically optimize thermodynamic binding signatures [5].

Conclusion

Bicyclic oxa-amines are far more than mere structural curiosities; they are highly engineered bioisosteres that solve critical flaws inherent to standard morpholine rings. By leveraging their unique steric bulk and rigid vector projections, drug development professionals can systematically engineer out metabolic liabilities, dial in exquisite target selectivity, and access previously unreachable chemical space.

References

  • Verheijen, J. C., et al. "Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K." Bioorganic & Medicinal Chemistry Letters, 2010. Available at:[Link]

  • Rageot, D., et al. "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders." Journal of Medicinal Chemistry, 2018. Available at:[Link]

  • Ruffoni, A., et al. "Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis." National Institutes of Health (PMC), 2023. Available at:[Link]

  • Ribeiro, A., et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry, 2021. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine as a Next-Generation Bioisostere in Medicinal Chemistry

Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties remains a central challenge in small-molecule drug discovery. Traditional saturated heterocycles, such as morpholines, piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties remains a central challenge in small-molecule drug discovery. Traditional saturated heterocycles, such as morpholines, piperidines, and simple tetrahydrofurans, often suffer from high cytochrome P450 (CYP450) mediated clearance and off-target promiscuity due to their conformational flexibility. 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine (CAS: 2387597-55-7, typically utilized as a hydrochloride salt) has emerged as a highly valuable, conformationally restricted C(sp³)-rich building block [1]. By fusing a cyclopropane ring to an oxolane (tetrahydrofuran) core, this scaffold acts as a rigidified bioisostere that locks substituents into a specific spatial trajectory, dramatically improving metabolic stability and target engagement[2].

This application note provides drug development professionals with a comprehensive guide to the structural rationale, physicochemical profiling, and validated synthetic protocols for incorporating 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine into medicinal chemistry workflows.

Structural Rationale & Physicochemical Profiling

Conformational Restriction and the "Perpetual Boat"

The bicyclo[3.1.0]hexane system is characterized by significant ring strain, which forces the five-membered ring into a puckered, distorted boat-like conformation [1]. In nucleoside chemistry, this is known as the (N)-methanocarba modification, which locks the pseudorotational cycle of the furanose ring into a "North" or "South" envelope conformation, leading to highly selective target binding (e.g., at P2Y and adenosine receptors) [3].

Metabolic Shielding

The introduction of the cyclopropane ring serves a dual purpose. First, it increases the C(sp³) fraction (Fsp³) of the molecule, which correlates statistically with clinical success [2]. Second, the cyclopropane ring sterically shields the adjacent C-H bonds on the oxolane ring from oxidative metabolism by CYP450 enzymes.

Physicochemical Comparison

When replacing a standard flexible amine (e.g., morpholinomethanamine) with 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine, medicinal chemists observe a slight modulation in basicity (pKa) and an improvement in intrinsic clearance without a severe penalty to molecular weight or lipophilicity [1] [4].

Table 1: Comparative Physicochemical Profile (Calculated/Typical Values)

PropertyMorpholinomethanamine3-Oxabicyclo[3.1.0]hexan-1-ylmethanamineImpact on Drug Design
Molecular Weight 116.16 g/mol 113.16 g/mol Negligible change; maintains ligand efficiency.
Conformation Highly flexible (chair/boat flips)Rigid (locked puckered envelope)Reduces entropic penalty upon target binding.
CLogP ~ -0.8~ -0.3Slight increase in lipophilicity; improves membrane permeability.
pKa (Conjugate Acid) ~ 8.5~ 8.8Maintains primary amine reactivity for coupling.
Metabolic Stability Moderate (α-oxidation prone)High (CYP450 shielded by cyclopropane)Prolongs in vivo half-life and reduces clearance.

Experimental Protocols

The primary amine functionality of 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine allows for rapid diversification via amide coupling, reductive amination, or transition-metal-catalyzed cross-coupling. The following protocols are designed as self-validating systems to ensure high yield and purity.

Protocol A: HATU-Mediated Amide Coupling for Library Generation

This protocol describes the coupling of 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl with a generic carboxylic acid. Causality Insight: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered or conformationally constrained amines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to liberate the free amine from its HCl salt without competing for the activated ester.

Reagents:

  • 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl (1.0 equiv, 0.5 mmol)

  • Target Carboxylic Acid (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • DIPEA (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid and HATU in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.0 equiv, 0.5 mmol) to the mixture. Stir at room temperature (20 °C) for 15 minutes. Observation: The solution may turn pale yellow, indicating the formation of the active OAt-ester.

  • Amine Preparation: In a separate vial, suspend 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl in DMF (2.0 mL) and add the remaining DIPEA (2.0 equiv, 1.0 mmol) to generate the free base.

  • Coupling: Transfer the free amine solution dropwise to the activated acid mixture. Stir the reaction at room temperature for 4–6 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination for N-Aryl Scaffold Construction

Causality Insight: Coupling primary amines with aryl halides requires careful ligand selection to prevent off-target bis-arylation. BrettPhos is utilized here because its bulky biaryl structure promotes reductive elimination of the mono-arylated product while sterically hindering a second oxidative addition.

Reagents:

  • 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl (1.2 equiv, 0.6 mmol)

  • Aryl Bromide (1.0 equiv, 0.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv, 1.25 mmol)

  • Anhydrous Toluene (4.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a microwave vial with Pd₂(dba)₃, BrettPhos, and 1.0 mL of anhydrous toluene. Stir for 10 minutes at room temperature to allow the active Pd(0)-ligand complex to form.

  • Reagent Addition: Add the Aryl Bromide, 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl, and NaOtBu to the vial. Note: 2.5 equivalents of NaOtBu are required—1.0 equiv to neutralize the amine HCl salt, and 1.5 equiv to drive the catalytic cycle.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat the mixture at 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure N-aryl amine.

Visualizations

Workflow: Integration into Drug Discovery

The following diagram illustrates the critical path of integrating the 3-oxabicyclo[3.1.0]hexane scaffold into a lead optimization campaign.

Workflow A Scaffold Selection B Amide/Aryl Coupling A->B C In Vitro ADME Profiling B->C D In Vivo PK Studies C->D

Figure 1: Standard medicinal chemistry workflow for evaluating novel bicyclic bioisosteres.

Bioisosteric Rationale

This diagram maps the logical progression from a traditional, metabolically vulnerable heterocycle to the optimized 3-oxabicyclo[3.1.0]hexane derivative.

Rationale A Standard Heterocycle (e.g., Morpholine) B High CYP450 Clearance Flexible Conformation A->B Limitation C 3-Oxabicyclo[3.1.0]hexane Derivative A->C Bioisosteric Replacement D Blocked Oxidation Sites Locked Trajectory C->D Advantage

Figure 2: Mechanistic rationale for replacing flexible heterocycles with conformationally locked bicyclic systems.

References

  • Zhang, Y., et al. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Jacobson, K. A., et al. Medicinal Chemistry of P2 and Adenosine Receptors: Common Scaffolds Adapted for Multiple Targets. National Center for Biotechnology Information (PMC). Available at:[Link]

Application

Application Note: Experimental Protocol for the Derivatization of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structural derivatization, mechanistic causality, and validated synthetic workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structural derivatization, mechanistic causality, and validated synthetic workflows.

Introduction & Scientific Rationale

In modern medicinal chemistry, the incorporation of conformationally restricted bicyclic scaffolds is a proven strategy to improve the pharmacokinetic properties and metabolic stability of active pharmaceutical ingredients (APIs). The 3-oxabicyclo[3.1.0]hexane core is highly valued because its rigidified framework effectively vectors pharmacophores in three-dimensional space, often serving as a superior bioisostere for flexible morpholine or piperidine rings[1].

The primary amine derivative, 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine , is a versatile synthetic building block. Because it is typically supplied and stored as a stable hydrochloride salt to prevent oxidative degradation, any derivatization protocol must account for initial neutralization. This application note details two foundational C–N bond-forming workflows: HATU-mediated amidation and reductive amination . These protocols are engineered to maximize yield while suppressing common side reactions such as over-alkylation or guanidinylation.

Physicochemical Properties

Before initiating derivatization, it is critical to understand the physical properties of the starting material to ensure proper stoichiometric calculations and solvent selection.

PropertySpecification
Chemical Name 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride
CAS Registry Number 2682097-06-7 / 2387597-55-7
Molecular Formula C₆H₁₂ClNO (HCl salt)
Molecular Weight 149.62 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol, and Water

Derivatization Workflow Visualization

The following diagram illustrates the divergent synthetic pathways utilized to functionalize the primary amine.

G Start 3-Oxabicyclo[3.1.0]hexan- 1-ylmethanamine (HCl salt) FreeBase Free Base Generation (DIPEA) Start->FreeBase Neutralization Amidation Pathway A: Amidation Reagents: R-COOH, HATU Solvent: DMF FreeBase->Amidation + Carboxylic Acid RedAmination Pathway B: Reductive Amination Reagents: R-CHO, NaBH(OAc)3 Solvent: DCE FreeBase->RedAmination + Aldehyde/Ketone AmideProd Amide Derivative (Target Scaffold) Amidation->AmideProd C-N Bond Formation AmineProd Secondary Amine Derivative (Target Scaffold) RedAmination->AmineProd Imine Reduction

Figure 1: Divergent derivatization workflows for 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine.

Experimental Protocols & Mechanistic Insights

Protocol A: HATU-Mediated Amidation

Mechanistic Rationale: While the primary amine is highly nucleophilic, its proximity to the bicyclic bridgehead can introduce mild steric hindrance. HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate, driving the reaction to completion even with sterically demanding carboxylic acids. Critical Causality: The carboxylic acid must be pre-activated with HATU before the amine is introduced. If the amine is added simultaneously, it can attack the uronium carbon of HATU, resulting in a dead-end tetramethylguanidinium byproduct.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (to achieve a 0.1 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature (20–25 °C) for 10 minutes. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Amine Introduction: Add 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride (1.0 equiv) in one portion. The excess DIPEA serves to liberate the free base in situ.

  • Reaction Monitoring: Stir for 2–4 hours. Self-Validation: Monitor via LC-MS. The reaction is complete when the highly polar amine peak disappears and the corresponding amide mass [M+H]⁺ is observed.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (3x) to remove HOAt/HATU byproducts, followed by 10% aqueous LiCl (2x) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (SiO₂, Hexanes/EtOAc) if necessary.

Protocol B: Mild Reductive Amination

Mechanistic Rationale: Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, almost always resulting in over-alkylation (tertiary amines or quaternary ammonium salts)[2]. Reductive amination solves this by forming an intermediate imine, which is subsequently reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because the electron-withdrawing acetate groups render the hydride less nucleophilic than NaBH₄. This allows it to selectively reduce the electrophilic iminium ion without reducing the starting aldehyde to an alcohol[2][3].

Step-by-Step Methodology:

  • Free Base Generation: Suspend 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Add DIPEA (1.1 equiv) and stir for 5 minutes.

  • Imine Formation: Add the target aldehyde (1.05 equiv). If using a ketone, add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate condensation. Stir at room temperature for 1–2 hours. Self-Validation: An aliquot can be analyzed via LC-MS to confirm the formation of the imine intermediate (Mass = M_amine + M_aldehyde - 18).

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes to control any mild exotherm.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours until LC-MS indicates complete consumption of the imine.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Stir vigorously for 15 minutes to break up boron complexes.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

Summary of Reaction Parameters

ParameterProtocol A: AmidationProtocol B: Reductive Amination
Coupling Partner Carboxylic Acid (R-COOH)Aldehyde / Ketone (R-CHO / R-CO-R')
Activating/Reducing Agent HATU (1.2 equiv)NaBH(OAc)₃ (1.5 equiv)
Base Required DIPEA (3.0 equiv)DIPEA (1.1 equiv)
Preferred Solvent Anhydrous DMFAnhydrous DCE
Primary Side Reaction Guanidinylation (if not pre-activated)Aldehyde reduction (if NaBH₄ is used)
Expected Yield 75% – 90%65% – 85%

References

  • Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles ACS Publications URL:[Link][1]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link][2]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction MDPI URL:[Link][3]

Sources

Method

Advanced Scaffold Hopping: Application of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine in Novel Drug Design

Executive Summary The drive to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics has led to a paradigm shift away from flat, sp2-hybridized aromatic rings toward structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics has led to a paradigm shift away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich frameworks. 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine has emerged as a premier building block in this space. By providing a primary amine handle attached to a conformationally restricted, oxygen-containing bicyclic core, this compound enables medicinal chemists to synthesize novel scaffolds with enhanced metabolic stability, increased target selectivity, and improved aqueous solubility. This application note details the physicochemical rationale, mechanistic workflows, and validated protocols for integrating this versatile amine into modern drug discovery pipelines.

Mechanistic Rationale & Structural Advantages

The 3-oxabicyclo[3.1.0]hexane architecture fuses a tetrahydrofuran-like ring with a cyclopropane ring. This transannular bridge geometry imposes strict three-dimensional constraints, effectively locking the molecule into a specific conformation[1].

When utilized as a bioisostere, the 3-oxabicyclo[3.1.0]hexane core serves several strategic purposes:

  • Bioisosteric Replacement: It acts as an excellent non-planar substitute for meta-substituted benzenes, morpholines, and piperidines. This replacement reduces the lipophilicity (LogP) of the parent drug while maintaining necessary vector geometries for receptor binding[1].

  • Conformational Restriction: In the design of nucleoside analogues, this scaffold (often referred to in related forms as a "North-locked" conformation) mimics the tetrahydrofuran ring but prevents the entropic penalty associated with flexible ring flipping, thereby increasing binding affinity to target kinases or receptors[2].

  • Metabolic Stability: The introduction of the cyclopropane ring sterically shields the adjacent ether oxygen and carbon framework from rapid cytochrome P450-mediated oxidative metabolism, a common liability in standard saturated heterocycles[3].

Recent patent literature highlights the utility of the 3-oxabicyclo[3.1.0]hexane motif in the development of next-generation Heterocyclic GLP-1 agonists, demonstrating its viability in addressing complex metabolic disorders like Type 2 Diabetes Mellitus[4].

ScaffoldHopping A Traditional Flat Scaffold (e.g., Benzene, Morpholine) B Bioisosteric Replacement A->B Identify Liability C 3-Oxabicyclo[3.1.0]hexane Core Integration B->C Scaffold Hop D Conformational Restriction (Increased Fsp3) C->D Structural Effect E Improved PK/PD (Metabolic Stability) D->E Biological Outcome

Workflow of bioisosteric replacement using the 3-oxabicyclo[3.1.0]hexane core.

Physicochemical Profiling

Understanding the physical properties of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine (typically handled as the hydrochloride salt for stability) is critical for optimizing reaction conditions.

PropertyValueClinical / Synthetic Relevance
Chemical Name 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HClPrimary amine handle for rapid functionalization.
CAS Number 2387597-55-7[5]Ensures accurate sourcing of the specific regioisomer.
Molecular Formula C6H12ClNOHigh sp3 carbon fraction (Fsp3 = 1.0 for the core).
Molecular Weight 149.62 g/mol [6]Low molecular weight allows for fragment-based drug design.
Physical State Solid (HCl Salt)High stability against oxidation; requires base liberation in situ.

Experimental Methodologies & Protocols

As a Senior Application Scientist, I emphasize that successful incorporation of this scaffold requires an understanding of the causality behind the chemistry. The methanamine group is sterically hindered by the adjacent bicyclic system. Therefore, highly efficient coupling reagents and optimized reductive amination conditions are mandatory.

Protocol A: Synthesis of Novel Amide Scaffolds via HATU Coupling

This protocol describes the coupling of 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride with a generic carboxylic acid to form a conformationally restricted amide.

Causality & Rationale: HATU is selected over standard EDC/HOBt because the primary amine is adjacent to a sterically demanding quaternary-like bridgehead carbon. HATU generates a highly reactive 7-aza-OBt ester intermediate that overcomes this steric bulk. N,N-Diisopropylethylamine (DIPEA) is used in a 3.0 molar equivalent excess: 1 equivalent to neutralize the amine hydrochloride salt, 1 equivalent to deprotonate the carboxylic acid, and 1 equivalent to drive the HATU activation cycle.

Step-by-Step Procedure:

  • Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL, 0.2 M).

  • Add DIPEA (3.0 mmol, 3.0 eq) followed by HATU (1.1 mmol, 1.1 eq). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Nucleophilic Addition: Add 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride (1.05 mmol, 1.05 eq) in one portion.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via LC-MS. Validation Check: The reaction is complete when the Total Ion Chromatogram (TIC) shows the disappearance of the carboxylic acid mass and the emergence of the [M+H]+ peak corresponding to the target amide.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine (10 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

AmideCoupling Step1 Carboxylic Acid + HATU in Anhydrous DMF Step2 7-Aza-OBt Active Ester Intermediate Step1->Step2 Activation (15 min) Step3 Add 3-Oxa...methanamine HCl + 3.0 eq DIPEA Step2->Step3 Step4 Amide Bond Formation (Steric Overcome) Step3->Step4 Nucleophilic Attack Step5 LC-MS Validation & LiCl Aqueous Workup Step4->Step5 Self-Validating QC

Step-by-step mechanistic workflow for amide coupling with the methanamine scaffold.

Protocol B: Reductive Amination for Secondary Amine Scaffolds

This protocol outlines the synthesis of secondary amines, linking the 3-oxabicyclo[3.1.0]hexane core to aldehyde-bearing pharmacophores.

Causality & Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reducing agent of choice. It is mild enough that it will not reduce the starting aldehyde, but it efficiently reduces the transient iminium ion formed between the aldehyde and the methanamine. A catalytic amount of acetic acid (AcOH) is added to facilitate the dehydration of the hemiaminal intermediate into the iminium ion, which is the rate-determining step.

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the target aldehyde (1.0 mmol, 1.0 eq) and 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride (1.1 mmol, 1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).

  • Add DIPEA (1.1 mmol, 1.1 eq) to liberate the free base of the amine, followed by glacial Acetic Acid (0.1 mmol, 0.1 eq). Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 mmol, 1.5 eq) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.

  • Reaction Monitoring (Self-Validation): Analyze an aliquot by 1H NMR or LC-MS. Validation Check: The disappearance of the distinct aldehyde proton signal (~9.5–10.5 ppm) and the appearance of a new methylene bridge signal (~3.5–4.0 ppm) confirms successful reductive amination.

  • Workup: Quench carefully with 1N NaOH (5 mL) to destroy excess reducing agent and neutralize the acetic acid. Extract with Dichloromethane (3 x 10 mL), dry over MgSO4​ , and concentrate.

Conclusion

The integration of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine into medicinal chemistry workflows represents a sophisticated approach to scaffold hopping. By leveraging its rigid 3D architecture, researchers can systematically eliminate the liabilities of flat aromatic rings, driving the development of highly selective, metabolically stable therapeutics. Adherence to the causality-driven protocols outlined above ensures high-yielding, reproducible access to these advanced chemical spaces.

References

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold National Institutes of Health (NIH) / PMC URL:[Link]

  • Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles Organic Letters - ACS Publications URL:[Link]

  • Heterocyclic GLP-1 agonists (US11897851B2)

Sources

Application

Protocol for N-Acylation of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine: Discovery to Process Scale

Introduction & Scientific Rationale The bicyclic primary amine 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine (often supplied as a hydrochloride salt) has emerged as a highly valuable, conformationally restricted bioisostere i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The bicyclic primary amine 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine (often supplied as a hydrochloride salt) has emerged as a highly valuable, conformationally restricted bioisostere in modern medicinal chemistry [1]. By replacing flexible alkyl chains or metabolically susceptible saturated heterocycles (like morpholine or piperidine), this rigid scaffold improves metabolic stability, enhances target selectivity, and increases the sp3 fraction of drug candidates [2].

However, the structural geometry of this molecule presents a distinct synthetic challenge. The methanamine group ( −CH2​NH2​ ) is attached directly to the 1-position—the quaternary bridgehead carbon fusing the cyclopropane and tetrahydrofuran rings. This creates a neopentyl-like steric environment . Nucleophilic attack by this amine during standard amide coupling is sterically hindered, often leading to sluggish reaction rates, incomplete conversion, and the formation of unwanted byproducts if weakly activating coupling reagents (like EDC/HOBt) are employed.

To overcome this energy barrier, the acylation protocol must utilize highly efficient active esters or potent dehydrating agents. This guide details two self-validating, field-proven methodologies for the N-acylation of 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine: a HATU-mediated protocol optimized for discovery-scale synthesis, and a T3P-mediated protocol designed for process scale-up [3].

Mechanistic Insights & Reagent Selection

The Causality Behind Experimental Choices
  • Discovery Scale (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected for milligram-to-gram scale reactions. The pyridine nitrogen in the resulting HOAt-active ester provides a neighboring group effect, stabilizing the incoming sterically hindered amine via a 7-membered cyclic hydrogen-bonded transition state. This drastically accelerates the coupling rate compared to HOBt [4].

  • Process Scale (T3P): Propylphosphonic anhydride (T3P) is the reagent of choice for multi-gram to kilogram scale-up. While HATU poses explosion risks on a large scale and requires tedious chromatographic removal of the HOAt byproduct, T3P generates completely water-soluble byproducts (propanephosphonic acid salts) that are effortlessly removed via a simple aqueous wash. Furthermore, T3P exhibits near-zero epimerization of sensitive chiral carboxylic acids [5].

  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA) in the HATU protocol. DIPEA's significant steric bulk prevents it from acting as a competing nucleophile against the highly reactive OAt-ester.

Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate -H⁺ Base DIPEA (Base) Base->Carboxylate Intermediate O-Acyl(tetramethyl)isouronium Carboxylate->Intermediate +HATU HATU HATU HATU->Intermediate OAtEster OAt-Active Ester Intermediate->OAtEster Rearrangement Product Target Amide OAtEster->Product +Amine Amine 3-Oxabicyclo[3.1.0]hexan- 1-ylmethanamine Amine->Product

Caption: Mechanistic pathway of HATU-mediated carboxylic acid activation and subsequent N-acylation.

Comparative Data Presentation

The following table summarizes the quantitative metrics and strategic trade-offs between the primary acylation methodologies for this specific bicyclic amine.

ParameterProtocol A: HATU / DIPEAProtocol B: T3P / Et₃NAcyl Chloride / Base
Ideal Scale Discovery (< 5 grams)Process / Scale-up (> 5 grams)Any (if acid chloride is stable)
Reaction Time 1 - 4 Hours4 - 12 Hours0.5 - 2 Hours
Epimerization Risk ModerateVery LowHigh
Byproduct Removal Column ChromatographyAqueous ExtractionAqueous Extraction
Typical Yield 85% - 98%80% - 95%Variable (Prone to side reactions)
Safety Profile Shock-sensitive (Large scale)Safe, Non-explosiveCorrosive, Generates HCl

Experimental Protocols

Protocol A: Discovery-Scale Amide Coupling (HATU/DIPEA)

This protocol is optimized for rapid library synthesis and structure-activity relationship (SAR) exploration.

Reagents (1.0 mmol scale):

  • Carboxylic Acid: 1.0 mmol (1.0 eq)

  • 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl: 157 mg, 1.05 mmol (1.05 eq)

  • HATU: 456 mg, 1.2 mmol (1.2 eq)

  • DIPEA: 522 µL, 3.0 mmol (3.0 eq)

  • Anhydrous DMF or DCM: 5.0 mL (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq). Causality: 3.0 equivalents of base are required—1 eq to deprotonate the acid, 1 eq to neutralize the amine hydrochloride salt, and 1 eq to maintain a basic environment.

  • Ester Formation: Cool the solution to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion. Stir the reaction mixture at 0 °C for 15 minutes to ensure complete formation of the OAt-active ester.

  • Nucleophilic Addition: Add 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride (1.05 eq) to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Self-Validating Monitoring: Stir for 2 hours. Monitor the reaction via LC-MS or TLC. The complete consumption of the carboxylic acid (UV active) and the amine (ninhydrin stain positive) validates reaction completion.

  • Workup: Dilute the mixture with Ethyl Acetate (25 mL). Wash the organic layer sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine/DIPEA, saturated aqueous NaHCO3​ (2 × 10 mL) to remove unreacted acid, and brine (1 × 10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to remove the HOAt byproduct.

Protocol B: Process-Scale Greener Amide Coupling (T3P/Et₃N)

This protocol is engineered for robust, chromatography-free scale-up.

Reagents (100 mmol scale):

  • Carboxylic Acid: 100 mmol (1.0 eq)

  • 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl: 15.7 g, 105 mmol (1.05 eq)

  • T3P (50% wt. solution in EtOAc): 89 mL, 150 mmol (1.5 eq)

  • Triethylamine ( Et3​N ): 42 mL, 300 mmol (3.0 eq)

  • Ethyl Acetate (EtOAc): 500 mL (0.2 M)

Step-by-Step Methodology:

  • Substrate Mixing: Suspend the carboxylic acid (1.0 eq) and 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride (1.05 eq) in EtOAc (500 mL) in a 1L jacketed reactor.

  • Base Addition: Add Et3​N (3.0 eq) dropwise at room temperature. Stir for 15 minutes until the suspension becomes a homogenous solution (free-basing of the amine).

  • Controlled Activation: Cool the reactor to 0 °C. Add the T3P solution (1.5 eq) dropwise over 30 minutes via an addition funnel. Causality: T3P addition is mildly exothermic; controlled addition at 0 °C strictly prevents epimerization of any α-chiral centers on the carboxylic acid.

  • Coupling: Warm the reactor to room temperature and stir for 8-12 hours. Monitor by HPLC for >98% conversion.

  • Aqueous Quench & Isolation: Quench the reaction by adding water (200 mL). Stir vigorously for 15 minutes. Separate the layers. Wash the organic layer with 0.5 M HCl (200 mL), saturated NaHCO3​ (200 mL), and brine (200 mL).

  • Crystallization: The water-soluble T3P byproducts are entirely removed in the aqueous phase. Concentrate the organic layer to approximately 100 mL, add heptane (200 mL) to precipitate the target amide, filter, and dry under a vacuum to yield the analytically pure product without chromatography.

Workflow A 1. Substrate Preparation (Acid + Amine·HCl) B 2. Base Addition (Neutralize HCl & Deprotonate Acid) A->B C 3. Activation (HATU or T3P Addition) B->C D 4. Nucleophilic Attack (Amide Bond Formation) C->D E 5. Aqueous Quench (Remove Byproducts) D->E F 6. Isolation (Extraction & Crystallization) E->F

Caption: Standardized workflow for the N-acylation of hindered bicyclic amines.

References

  • Heterocyclic GLP-1 Agonists (Patent US11897851B2) - Utilization of bicyclic bioisosteres in drug development.
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Dunetz, J. R., et al. Organic Letters.[Link]

  • HATU (Mechanism of N-acylation) - Reaction mechanisms of HOAt-based coupling reagents. Wikipedia.[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents - Mechanistic insights into HATU coupling and side reactions. PMC / NIH.[Link]

Method

Application Notes and Protocols for the Utilization of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride in Parallel Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the effective use of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride as a versati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the effective use of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride as a versatile building block in parallel synthesis endeavors. The unique conformational rigidity and three-dimensional topology of this bicyclic amine scaffold offer significant potential for exploring novel chemical space in drug discovery. These application notes detail robust protocols for high-throughput amide library synthesis and reductive amination, addressing common challenges and providing insights into reaction optimization and purification strategies. The methodologies described herein are designed to be readily implemented in a modern medicinal chemistry laboratory, facilitating the rapid generation of diverse compound libraries for screening and lead optimization.

Introduction: The Strategic Value of Bicyclic Scaffolds in Medicinal Chemistry

The pursuit of novel chemical entities with improved pharmacological profiles has led to a strategic shift away from flat, aromatic structures towards more three-dimensional molecular frameworks. Bicyclic amines, such as 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine, are of particular interest in this "escape from flatland" approach.[1] The constrained conformational flexibility of these scaffolds can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] The introduction of the 3-oxabicyclo[3.1.0]hexane motif can also favorably modulate physicochemical properties such as solubility and metabolic stability, which are critical for the development of successful drug candidates.

3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride is a primary amine building block that serves as an excellent starting point for the generation of diverse compound libraries. Its primary amine handle allows for facile derivatization through common and reliable chemical transformations, most notably amide bond formation and reductive amination. This guide provides detailed protocols for leveraging these reactions in a parallel synthesis format.

Physicochemical Properties and Handling

PropertyValue/InformationHandling and Storage Considerations
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
Appearance Typically a white to off-white solid.
Form Hydrochloride salt.As a hydrochloride salt, the amine is protonated, rendering it less volatile and more stable for storage. However, for most reactions, the free base form is required. This necessitates the use of a non-nucleophilic base in the reaction mixture to liberate the primary amine.[2]
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol. Solubility in common organic synthesis solvents (e.g., DCM, THF, DMF) may be limited but can be improved by the addition of a base.Store in a cool, dry place, protected from moisture.
pKa (Estimated) The pKa of the conjugate acid is estimated to be in the range of 9-10, typical for a primary alkylamine hydrochloride.This estimation underscores the need for a stoichiometric amount of a suitable base (e.g., triethylamine, diisopropylethylamine) to deprotonate the amine hydrochloride for reactions requiring the nucleophilic free amine.

Core Application: Parallel Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, and its application in parallel synthesis allows for the rapid generation of large libraries of compounds.[3] The following section details a robust protocol for the parallel synthesis of an amide library from 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride and a diverse set of carboxylic acids.

The Causality Behind Experimental Choices

The choice of coupling reagent, base, and solvent is critical for the success of parallel amide synthesis.

  • Coupling Reagents: Carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) are effective but the urea byproduct can complicate purification.[4] For parallel synthesis, coupling reagents that generate water-soluble byproducts are often preferred. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices due to their high reactivity and the formation of soluble byproducts.[4]

  • Base: As 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine is supplied as a hydrochloride salt, a non-nucleophilic organic base is required to liberate the free amine.[2] Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used for this purpose. An excess of the base is often employed to also neutralize the acidic byproducts of the coupling reaction.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is typically used to ensure the solubility of the reactants and reagents.

Experimental Protocol: Parallel Amide Synthesis in a 96-Well Plate Format

This protocol describes the synthesis of a 96-member amide library.

Materials:

  • 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride

  • A diverse library of 96 carboxylic acids

  • HATU (or a similar coupling reagent)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride in anhydrous DMF.

    • Prepare a 0.5 M solution of each of the 96 carboxylic acids in anhydrous DMF in a separate 96-well plate (the "acid plate").

    • Prepare a 1.0 M solution of HATU in anhydrous DMF.

    • Prepare a 2.0 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the 0.5 M carboxylic acid solution (0.05 mmol, 1.0 equiv).

    • Add 100 µL of the 0.5 M 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride solution (0.05 mmol, 1.0 equiv) to each well.

    • Add 75 µL of the 2.0 M DIPEA solution (0.15 mmol, 3.0 equiv) to each well.

    • Initiate the reaction by adding 60 µL of the 1.0 M HATU solution (0.06 mmol, 1.2 equiv) to each well.

  • Reaction and Work-up:

    • Seal the reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

Workflow Diagram: Parallel Amide Synthesis

Parallel_Amide_Synthesis cluster_prep Stock Solution Preparation cluster_reaction Reaction Assembly (96-well block) cluster_purification Purification Amine_Stock Amine HCl in DMF Dispense_Amine Dispense Amine HCl Amine_Stock->Dispense_Amine Acid_Plate Carboxylic Acids in DMF (96-well) Dispense_Acids Dispense Acids Acid_Plate->Dispense_Acids HATU_Stock HATU in DMF Dispense_HATU Dispense HATU HATU_Stock->Dispense_HATU DIPEA_Stock DIPEA in DMF Dispense_DIPEA Dispense DIPEA DIPEA_Stock->Dispense_DIPEA Dispense_Acids->Dispense_Amine Dispense_Amine->Dispense_DIPEA Dispense_DIPEA->Dispense_HATU Reaction Shake at RT, 16h Dispense_HATU->Reaction Quench Quench with Water Reaction->Quench SPE Solid-Phase Extraction Quench->SPE Crude Library HPLC Prep-HPLC/MS SPE->HPLC Partially Purified Analysis LC-MS & NMR HPLC->Analysis Purified Compounds

Caption: Workflow for parallel amide library synthesis.

Advanced Application: Parallel Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is particularly well-suited for parallel synthesis due to its operational simplicity and the broad availability of aldehyde and ketone building blocks.[5]

Mechanistic Considerations and Reagent Selection

The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a mild reducing agent.[6]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for parallel synthesis.[5] It is mild enough not to reduce the starting aldehyde or ketone and is effective under slightly acidic conditions which favor imine formation.

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used solvents. Acetic acid is often added as a catalyst to promote imine formation.[5]

Experimental Protocol: Parallel Reductive Amination

This protocol describes the reaction of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride with a library of 96 aldehydes.

Materials:

  • 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride

  • A diverse library of 96 aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride in anhydrous DCE.

    • Prepare a 0.5 M solution of each of the 96 aldehydes in anhydrous DCE in a separate 96-well plate (the "aldehyde plate").

    • Prepare a 2.0 M solution of DIPEA in anhydrous DCE.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the 0.5 M aldehyde solution (0.05 mmol, 1.0 equiv).

    • Add 100 µL of the 0.5 M 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride solution (0.05 mmol, 1.0 equiv) to each well.

    • Add 30 µL of the 2.0 M DIPEA solution (0.06 mmol, 1.2 equiv) to each well.

    • Add 3 µL of glacial acetic acid (0.05 mmol, 1.0 equiv) to each well.

    • Allow the mixture to stir for 30 minutes at room temperature to facilitate imine formation.

    • Add 32 mg of sodium triacetoxyborohydride (0.15 mmol, 3.0 equiv) to each well as a solid or as a slurry in DCE.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of a saturated aqueous solution of sodium bicarbonate to each well.

Logical Relationship Diagram: Reductive Amination

Reductive_Amination Amine_HCl Amine HCl Free_Amine Free Amine Amine_HCl->Free_Amine + Base Aldehyde Aldehyde/Ketone Imine_Intermediate Iminium Ion Intermediate Aldehyde->Imine_Intermediate + Acid Catalyst Base DIPEA/TEA Acid_Catalyst Acetic Acid Reducing_Agent STAB Solvent DCE/THF Free_Amine->Imine_Intermediate Final_Product Secondary/Tertiary Amine Imine_Intermediate->Final_Product + Reducing Agent

Sources

Application

Application Note: Synthesis, Optimization, and Validation of Targeted Covalent Enzyme Inhibitors

Introduction and Rationale The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of malignancies and chronic diseases. By pairing a highly selective non-covalent binding scaffold with an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of malignancies and chronic diseases. By pairing a highly selective non-covalent binding scaffold with an electrophilic "warhead," TCIs achieve irreversible target engagement, leading to prolonged pharmacodynamics, high potency, and the ability to target shallow binding pockets[1].

The design of a successful TCI requires a delicate balance. The binding event follows a two-step mechanism: first, the reversible formation of a non-covalent complex (quantified by the inhibition constant, KI​ ), followed by the formation of a covalent bond with a nucleophilic residue, typically a non-catalytic cysteine (quantified by the inactivation rate, kinact​ )[2]. If the warhead is too reactive, the compound will suffer from off-target toxicity (promiscuous labeling); if it is too inert, it will fail to achieve target occupancy. While Michael acceptors like acrylamides remain the gold standard (e.g., Ibrutinib, Osimertinib), recent advances have introduced bioisosteres such as tunable methacrylamides and 2-sulfonylpyrimidines to finely calibrate electrophilicity[3].

This application note provides a comprehensive, self-validating workflow for the synthesis of an acrylamide-based TCI, followed by biophysical validation using intact mass spectrometry, and quantitative biochemical profiling to determine kinact​/KI​ .

Experimental Workflow

G N1 1. Scaffold Design (Non-covalent Affinity) N2 2. Warhead Selection (Acrylamide/Bioisosteres) N1->N2 Optimize K_I N3 3. Chemical Synthesis (Amide Coupling) N2->N3 Electrophile Tuning N4 4. Intact LC-MS (Adduct Validation) N3->N4 Purified TCI N5 5. Kinetic Profiling (k_inact / K_I) N4->N5 1:1 Stoichiometry Confirmed

Workflow for the design, synthesis, and validation of targeted covalent inhibitors.

Detailed Methodologies

Protocol 1: Chemical Synthesis of an Acrylamide-Based TCI

This protocol details the late-stage functionalization of a secondary amine scaffold to an acrylamide warhead.

Causality & Logic: The reaction utilizes acryloyl chloride. Because Michael acceptors are prone to spontaneous polymerization and side-reactions (such as undesired conjugate addition by the amine), the reaction must be strictly temperature-controlled at 0 °C. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric hindrance prevents it from acting as a nucleophile, ensuring it solely neutralizes the generated HCl without attacking the electrophilic warhead.

Step-by-Step Procedure:

  • Preparation: Dissolve the amine-bearing precursor scaffold (1.0 equiv, e.g., 0.5 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (2.5 equiv, 1.25 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete dissolution and deprotonation of any amine salts.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve acryloyl chloride (1.1 equiv, 0.55 mmol) in 1.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Critical: Dropwise addition prevents localized heating and suppresses polymerization.

  • Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor completion via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure targeted covalent inhibitor.

Protocol 2: Intact Mass Spectrometry for Covalent Adduct Screening

Before investing in complex kinetic assays, it is imperative to confirm that the inhibitor covalently modifies the target protein with a 1:1 stoichiometry. Intact LC-MS provides unambiguous proof of target engagement[4].

Causality & Logic: By analyzing the intact protein rather than digested peptides, we can immediately observe a mass shift corresponding exactly to the molecular weight of the inhibitor. If multiple mass shifts are observed (e.g., +1x, +2x, +3x inhibitor masses), the warhead is too reactive and is labeling off-target nucleophiles on the protein surface.

Step-by-Step Procedure:

  • Incubation: Dilute the purified recombinant target kinase (e.g., BTK or EGFR) to a final concentration of 2 µM in assay buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT). Note: DTT concentration must be kept low to prevent the inhibitor from reacting with the reducing agent instead of the protein.

  • Inhibitor Treatment: Add the synthesized TCI to a final concentration of 20 µM (10-fold molar excess). Include a DMSO-only vehicle control.

  • Reaction Time: Incubate the mixture at room temperature for 60 minutes.

  • Desalting/LC Separation: Inject 10 µL of the reaction mixture onto a C4 solid-phase extraction microcolumn or a rapid UPLC system coupled to a Time-of-Flight (TOF) mass spectrometer[4]. Divert the flow to waste for the first 0.6 minutes to remove salts and unbound inhibitor.

  • Ionization & Detection: Elute the intact protein into the MS using a rapid gradient of acetonitrile (0.1% formic acid). Collect spectra from 500 to 3000 m/z.

  • Data Deconvolution: Use Maximum Entropy (MaxEnt) deconvolution software to convert the multiply-charged m/z envelope into a zero-charge intact mass spectrum. Calculate the mass difference ( ΔM ) between the DMSO control and the treated sample.

Protocol 3: Time-Dependent Enzyme Inhibition Assay ( kinact​/KI​ Determination)

For covalent inhibitors, the standard IC50​ value is highly dependent on pre-incubation time and is therefore insufficient for true potency ranking. The second-order rate constant kinact​/KI​ must be determined[5].

Causality & Logic: By pre-incubating the enzyme and inhibitor for varying lengths of time before initiating the reaction with the substrate, we can measure the rate of enzyme inactivation ( kobs​ ). Plotting kobs​ against inhibitor concentration allows us to separate the initial non-covalent binding affinity ( KI​ ) from the maximum rate of covalent bond formation ( kinact​ ).

Step-by-Step Procedure:

  • Preparation: Prepare a 384-well microplate. Prepare a 3x concentration of the target enzyme in assay buffer. Prepare a serial dilution (8-10 points) of the covalent inhibitor.

  • Pre-Incubation: Mix the enzyme and inhibitor in the wells. Prepare multiple identical plates to represent different pre-incubation time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) at 37 °C.

  • Reaction Initiation: At each specific time point, add the enzyme substrate (e.g., ATP and a fluorogenic peptide) to initiate the reaction.

  • Detection: Allow the enzymatic reaction to proceed for a fixed, linear time period. Stop the reaction and read the fluorescence/luminescence signal.

  • Data Analysis:

    • Calculate the remaining fractional activity for each well.

    • For each inhibitor concentration [ I ], fit the decay of activity over pre-incubation time ( t ) to a single exponential decay model: Activity=e−kobs​t to find kobs​ .

    • Plot kobs​ versus [ I ]. Fit the curve to the hyperbolic equation: kobs​=KI​+[I]kinact​×[I]​ .

    • Extract KI​ and kinact​ , and calculate the ratio kinact​/KI​ .

Quantitative Data Presentation

The following table summarizes the kinetic parameters of representative warhead chemistries targeting Bruton's Tyrosine Kinase (BTK), demonstrating how warhead tuning impacts both reversible affinity and covalent reactivity[3].

Inhibitor / Warhead TypeTarget Residue KI​ (nM) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )Target Engagement (Intact MS)
Ibrutinib (Acrylamide) BTK Cys4812.2518.4 8.16×106 1:1 Adduct Confirmed
Compound 8d (2-Sulfonylpyrimidine) BTK Cys4813.108.5 2.74×106 1:1 Adduct Confirmed
Compound 8a (2-Sulfonylpyrimidine) BTK Cys48115.46.2 4.02×105 1:1 Adduct Confirmed
Methacrylamide (Unsubstituted) BTK Cys481> 1000N/A< 103 No Adduct Detected

Note: Data adapted from literature characterizing acrylamide surrogates and tunable methacrylamides. The 2-sulfonylpyrimidine motif (Compound 8d) emerges as a highly effective bioisostere, maintaining low nanomolar KI​ while offering a tunable kinact​ [3].

References

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry PubMed Central (PMC) URL:[Link][1]

  • The covalent docking software landscape: features and applications in drug design PubMed Central (PMC) URL:[Link][2]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments ResearchGate URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine. This document provides in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and overcome common synthetic challenges.

Introduction: Navigating the Synthesis of a Structurally Unique Bicyclic Amine

The 3-oxabicyclo[3.1.0]hexane framework is a valuable scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that can enhance binding affinity and improve pharmacokinetic properties. The synthesis of its derivatives, such as 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine, can be challenging due to the strained bicyclic system and the potential for side reactions. This guide outlines the primary synthetic strategies and provides practical solutions to common experimental hurdles.

Two principal synthetic routes are commonly considered for the preparation of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine, each with its own set of advantages and potential difficulties.

Route A: Reductive Amination of the Corresponding Aldehyde

This is often the more convergent and higher-yielding approach. It involves the synthesis of the key intermediate, 3-oxabicyclo[3.1.0]hexane-1-carbaldehyde, followed by its conversion to the target amine.

Route B: Functional Group Interconversion from a Carboxylic Acid Derivative

This route starts from the more readily available 3-oxabicyclo[3.1.0]hexane-1-carboxylic acid and involves its conversion to an amide, followed by reduction or rearrangement to the desired methanamine.

Synthetic Pathway Overview

Synthetic_Pathways cluster_0 Route A: Via Aldehyde cluster_1 Route B: Via Amide Carboxylic_Acid 3-Oxabicyclo[3.1.0]hexane- 1-carboxylic acid Alcohol {3-Oxabicyclo[3.1.0]hexan- 1-yl}methanol Carboxylic_Acid->Alcohol Reduction (e.g., LiAlH4) Aldehyde 3-Oxabicyclo[3.1.0]hexane- 1-carbaldehyde Alcohol->Aldehyde Oxidation (e.g., Swern, DMP) Target_Amine_A 3-Oxabicyclo[3.1.0]hexan- 1-ylmethanamine Aldehyde->Target_Amine_A Reductive Amination Carboxylic_Acid_B 3-Oxabicyclo[3.1.0]hexane- 1-carboxylic acid Amide 3-Oxabicyclo[3.1.0]hexane- 1-carboxamide Carboxylic_Acid_B->Amide Amidation Target_Amine_B 3-Oxabicyclo[3.1.0]hexan- 1-ylmethanamine Amide->Target_Amine_B Reduction (e.g., LiAlH4)

Caption: Overview of the two primary synthetic routes to 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine.

Troubleshooting Guide: Route A - Reductive Amination Pathway

This section addresses common issues encountered during the synthesis of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine via the aldehyde intermediate.

Step 1: Oxidation of {3-Oxabicyclo[3.1.0]hexan-1-yl}methanol to the Aldehyde

A common and effective method for this transformation is the Swern oxidation, which is known for its mild conditions and high yields for primary alcohols to aldehydes.[1]

Q1: My Swern oxidation is sluggish or fails to proceed, and I recover my starting alcohol. What are the likely causes?

A1:

  • Moisture Contamination: The Swern oxidation is highly sensitive to moisture, which can quench the activated DMSO species. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents: The purity of oxalyl chloride is critical. Old bottles may contain oxalic acid from hydrolysis, which will consume the base and prevent the reaction from proceeding efficiently.[2] It is recommended to use a freshly opened bottle or to purify the oxalyl chloride by distillation.

  • Insufficient Base: If your starting alcohol or any other component in the reaction mixture has acidic protons, you may need to add more than the standard amount of triethylamine.[2]

  • Steric Hindrance: The bicyclic nature of the substrate may introduce some steric hindrance. Ensure the reaction is allowed to stir for a sufficient amount of time. If the issue persists, consider a less sterically demanding oxidation, such as the Dess-Martin periodinane (DMP) oxidation.

Q2: I am observing significant byproduct formation in my Swern oxidation. How can I minimize this?

A2:

  • Temperature Control: It is crucial to maintain a low temperature (typically -78 °C) during the addition of oxalyl chloride to DMSO and during the subsequent addition of the alcohol.[3] Allowing the temperature to rise can lead to side reactions.

  • Order of Addition: The correct order of addition is critical. First, activate the DMSO with oxalyl chloride, then add the alcohol, and finally, add the triethylamine. Adding the base before the alcohol is fully consumed can lead to the formation of undesired byproducts.

  • Epimerization: For chiral alcohols, there is a risk of epimerization at the carbon alpha to the newly formed carbonyl. Using a bulkier base like diisopropylethylamine (DIPEA) can sometimes mitigate this issue.[3]

Step 2: Reductive Amination of 3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde

Reductive amination is a powerful method for amine synthesis.[3] For sterically hindered aldehydes like our bicyclic substrate, careful selection of the reducing agent and reaction conditions is key. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and selectivity for reducing the intermediate iminium ion over the starting aldehyde.[4]

Q1: My reductive amination is giving a low yield of the desired primary amine, and I am isolating unreacted aldehyde and/or the corresponding alcohol.

A1:

  • Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium process. To drive the equilibrium towards the imine, it is often beneficial to remove water as it is formed, for example, by using molecular sieves. The steric hindrance of the bicyclic aldehyde may slow down this step.

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde to the corresponding alcohol, leading to a mixture of products.[3] Sodium triacetoxyborohydride is generally more selective for the iminium ion.[4]

  • pH Control: The pH of the reaction is crucial. Mildly acidic conditions (pH 5-6) are often optimal for imine formation. This can be achieved by adding a small amount of acetic acid.

  • Reaction Time and Temperature: Sterically hindered substrates may require longer reaction times or gentle heating to facilitate both imine formation and reduction.

Q2: I am observing the formation of a secondary amine byproduct (dialkylation). How can I prevent this?

A2:

  • Excess Ammonia/Amine Source: Using a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol) can help to minimize the reaction of the newly formed primary amine with the starting aldehyde.

  • Stepwise Procedure: In cases where dialkylation is a persistent problem, a two-step procedure can be employed. First, form the imine in a suitable solvent like methanol, and then, in a separate step, add the reducing agent (e.g., NaBH₄).[4]

Table 1: Recommended Conditions for Reductive Amination

ParameterRecommended ConditionRationale
Aldehyde 3-Oxabicyclo[3.1.0]hexane-1-carbaldehydeKey precursor
Amine Source Ammonium acetate or Ammonia in Methanol (large excess)Minimizes dialkylation
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Selective for iminium ion over aldehyde[4]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Common solvents for this reaction
Additive Acetic acid (catalytic amount)Promotes imine formation
Temperature Room temperatureGenerally sufficient, may require gentle heating

Troubleshooting Guide: Route B - Amide Reduction Pathway

This route provides an alternative if the aldehyde intermediate proves difficult to synthesize or handle.

Q1: The reduction of my 3-Oxabicyclo[3.1.0]hexane-1-carboxamide with LiAlH₄ is giving a low yield.

A1:

  • Purity of Amide: Ensure the starting amide is pure and dry. Any impurities can interfere with the reaction.

  • Activity of LiAlH₄: Lithium aluminum hydride is highly reactive and can be deactivated by moisture. Use a fresh, unopened bottle or a freshly prepared solution.

  • Reaction Conditions: The reduction of amides with LiAlH₄ typically requires elevated temperatures (refluxing in an ethereal solvent like THF).[5] Ensure the reaction is heated for a sufficient period.

  • Work-up Procedure: The aqueous work-up after a LiAlH₄ reduction is crucial for liberating the amine product from the aluminum salts. A Fieser work-up (sequential addition of water, then aqueous NaOH, then more water) is often effective.

Q2: Are there alternative methods to convert the carboxylic acid to the methanamine?

A2: Yes, several classical name reactions can be employed, although they involve more steps than direct amide reduction.

  • Curtius Rearrangement: The carboxylic acid can be converted to an acyl azide, which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to the primary amine, which in this case would have one less carbon.[6] A subsequent one-carbon homologation would be necessary to obtain the target methanamine.

  • Hofmann Rearrangement: The primary amide can be treated with bromine and a strong base to yield a primary amine with one less carbon, again requiring a subsequent homologation step.[7]

Troubleshooting_Logic Start Low Yield of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine Route Which synthetic route? Start->Route Route_A Route A: Reductive Amination Route->Route_A Route_B Route B: Amide Reduction Route->Route_B Issue_A What is the major issue? Route_A->Issue_A Start_A Unreacted Aldehyde/ Alcohol Formation Issue_A->Start_A Low Conversion Side_Product_A Dialkylation (Secondary Amine) Issue_A->Side_Product_A Byproduct Solution_A1 Optimize Imine Formation: - Use molecular sieves - Add catalytic acid (AcOH) - Increase reaction time/temp Start_A->Solution_A1 Solution_A2 Use Selective Reducing Agent: - NaBH(OAc)3 instead of NaBH4 Start_A->Solution_A2 Solution_A3 Use large excess of NH3 source or perform stepwise reaction Side_Product_A->Solution_A3 Issue_B What is the major issue? Route_B->Issue_B Start_B Low Yield of Amine Issue_B->Start_B Low Conversion Solution_B1 Check Reagent Purity: - Dry amide starting material - Fresh LiAlH4 Start_B->Solution_B1 Solution_B2 Optimize Reaction Conditions: - Reflux in THF - Ensure sufficient reaction time Start_B->Solution_B2 Solution_B3 Proper Work-up: - Fieser work-up Start_B->Solution_B3

Caption: Troubleshooting decision tree for the synthesis of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine.

Frequently Asked Questions (FAQs)

Q1: Is it possible to synthesize the target amine in a one-pot reaction from the corresponding alcohol?

A1: While a one-pot oxidation followed by reductive amination is theoretically possible, it is generally not recommended for this substrate. The conditions for the oxidation (e.g., Swern) are often incompatible with the reagents for reductive amination. It is more reliable to isolate and purify the intermediate aldehyde before proceeding to the next step.

Q2: How can I purify the final amine product?

A2: The basic nature of the amine allows for straightforward purification. An acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while neutral organic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent. The final product can then be further purified by distillation or crystallization of a salt (e.g., the hydrochloride salt).

Q3: Are there any safety concerns I should be aware of during this synthesis?

A3:

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be carried out under strictly anhydrous conditions and under an inert atmosphere.

  • Swern Oxidation: The byproducts of the Swern oxidation include dimethyl sulfide, which has a very strong and unpleasant odor, and carbon monoxide, which is toxic. This reaction must be performed in a well-ventilated fume hood.[3]

  • Oxalyl Chloride: This reagent is corrosive and reacts with moisture to release HCl gas. It should be handled with care in a fume hood.

Q4: Can I use other methods for the one-carbon homologation of the carboxylic acid to the methanamine?

A4: Yes, an alternative to the amide reduction is to first reduce the carboxylic acid to the alcohol, convert the alcohol to a halide or tosylate, and then perform a nucleophilic substitution with a cyanide source, followed by reduction of the resulting nitrile. However, this is a longer synthetic sequence compared to the direct reduction of the amide. Recent advances in photoredox catalysis have also enabled iterative one-carbon homologation of carboxylic acids, which could be a modern alternative.[8][9][10]

References

  • OrgoSolver. (n.d.). Alcohol Reactions: Swern Oxidation using DMSO. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]

  • Patel, K., & Dandale, A. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Chemistry Steps. (2025, June 18). Curtius Rearrangement. Retrieved from [Link]

  • ResearchGate. (2016, March 28). Regarding Swern or similar Oxidation? Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 6). Curtius Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • Chemistry Steps. (2020, February 29). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iterative One-Carbon Homologation of Unmodified Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Iterative One-Carbon Homologation of Unmodified Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • ACS Publications. (2025, March 20). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Retrieved from [Link]

  • PubMed. (2023, August 25). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, December 10). Iterative One-Carbon Homologation of Unmodified Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (2020, January 7). Swern Oxidation. Retrieved from [Link]

  • PMC. (2024, December 10). Iterative One-Carbon Homologation of Unmodified Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Selective TEMPO-Oxidation of Alcohols to Aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Selective organocatalytic oxidation of aldehydes and alcohols to unsaturated aldehydes: A homologation method to prepare polyene. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant. Retrieved from [Link]

  • Springer. (2023, August 2). Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in. Retrieved from [Link]

  • Semantic Scholar. (2024, October 18). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Oxabicyclo[3.1.0]hexane-1-carboxamide,2-oxo-(9CI). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. Retrieved from [Link]

  • Beilstein Journals. (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]

  • SciSpace. (2020, September 15). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation. Retrieved from [Link]

  • PMC. (n.d.). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex bicyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex bicyclic scaffolds. The target molecule, 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine [1], is a highly valuable building block in drug discovery, offering a conformationally restricted, polar framework. However, its synthesis—typically via the Corey-Chaykovsky cyclopropanation of 2,5-dihydrofuran-3-carbonitrile followed by nitrile reduction—is notoriously prone to side reactions.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you troubleshoot and optimize your workflow.

Visualizing the Synthetic Workflow

Workflow SM 2,5-Dihydrofuran-3-carbonitrile CC_Rxn Corey-Chaykovsky Cyclopropanation SM->CC_Rxn Int 3-Oxabicyclo[3.1.0]hexane-1-carbonitrile CC_Rxn->Int NaH, Me3S(O)I DMSO, 0 °C Side1 Side Reaction: Alkene Isomerization CC_Rxn->Side1 Excess Base Red_Rxn Nitrile Reduction (BH3·THF) Int->Red_Rxn Prod 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine Red_Rxn->Prod Controlled Reduction Side2 Side Reaction: Amine Dimerization Red_Rxn->Side2 Imine Condensation Side3 Side Reaction: Ring Opening Red_Rxn->Side3 Harsh Conditions

Synthetic workflow for 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine highlighting major side reactions.

Module 1: Cyclopropanation Troubleshooting

Q1: Why am I seeing isomerization of the starting material instead of cyclopropanation? Causality & Insight: The Corey-Chaykovsky reaction utilizes a sulfur ylide (e.g., dimethylsulfoxonium methylide) to transfer a methylene group to an electron-deficient alkene [6]. However, the α -protons of 2,5-dihydrofuran-3-carbonitrile are highly acidic. If the base used to generate the ylide (commonly NaH) is present in excess, or if the ylide itself acts as a base before acting as a nucleophile, it will deprotonate the starting material. This triggers the isomerization of the double bond to form the thermodynamically more stable 4,5-dihydrofuran-3-carbonitrile, which is inert to cyclopropanation. Solution: Strictly control the stoichiometry of the base (exactly 1.0 to 1.05 equivalents relative to the sulfoxonium salt). You must pre-form the ylide completely before slowly adding the nitrile at 0 °C to prevent unreacted base from interacting with the substrate.

Module 2: Nitrile Reduction to Methanamine

Q2: My nitrile reduction yields significant amounts of secondary amine dimer. How can I prevent this? Causality & Insight: The reduction of nitriles to primary amines proceeds through a highly reactive imine intermediate [4]. If the newly formed primary amine acts as a nucleophile and attacks this unreduced imine, a hemiaminal forms. Subsequent elimination of ammonia yields a secondary imine, which is then reduced to the unwanted secondary amine dimer [4]. Solution: You must trap the intermediate or use a reducing agent that suppresses this pathway. Borane-tetrahydrofuran (BH3·THF) is highly effective because it forms a stable Lewis acid-base complex with the primary amine as it forms, sterically and electronically preventing it from attacking the imine [2, 3].

Mechanism Nitrile Nitrile Imine Intermediate Imine Nitrile->Imine + [H] Primary Primary Amine Imine->Primary + [H] Aminal Hemiaminal Primary->Aminal + Imine SecImine Secondary Imine Aminal->SecImine - NH3 SecAmine Secondary Amine Dimer SecImine->SecAmine + [H]

Mechanism of secondary amine dimerization during nitrile reduction.

Q3: I'm observing cyclopropane ring-opening during the reduction step. What's causing this? Causality & Insight: The cyclopropane ring in the 3-oxabicyclo[3.1.0]hexane system possesses significant ring strain. When subjected to harsh reducing conditions (e.g., LiAlH4 at reflux, or high-temperature/high-pressure catalytic hydrogenation), the ring undergoes reductive cleavage to yield ring-opened tetrahydrofuran derivatives. Solution: Switch to milder, chemoselective reducing agents. BH3·THF at 0 °C to room temperature provides excellent chemoselectivity for the nitrile over the strained carbocycle [3, 5].

Quantitative Data: Impact of Reducing Agents on Side Reactions
Reducing AgentReaction ConditionsPrimary Amine Yield (%)Secondary Amine Dimer (%)Ring Opening (%)
Raney Ni / H2 EtOH, 50 psi, 60 °C45%40%<5%
Raney Ni / H2 + NH3 EtOH/NH3, 50 psi, 60 °C80%<5%<5%
LiAlH4 THF, Reflux60%10%25%
BH3·THF THF, 0 °C to RT92% <2% <2%

Module 3: Isolation and Purification

Q4: The product is lost during aqueous workup. How can I improve the yield of this highly polar amine? Causality & Insight: 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine is a low-molecular-weight, highly polar, water-soluble amine. Standard liquid-liquid extraction (e.g., EtOAc/Water) will result in massive yield losses to the aqueous phase. Solution: Avoid aqueous extraction of the free base entirely. Instead, perform an acidic workup to break the boron complex, evaporate the solvent, and isolate the product directly as the hydrochloride salt [1].

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 3-Oxabicyclo[3.1.0]hexane-1-carbonitrile
  • Ylide Generation: In an oven-dried flask under an inert atmosphere (N2), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv) in anhydrous DMSO (0.5 M). Gradually add trimethylsulfoxonium iodide (Me3S(O)I, 1.05 equiv) in portions at room temperature.

  • Validation Check: Stir until hydrogen gas evolution completely ceases and the solution becomes clear (approx. 1 hour). This visual cue validates complete ylide formation, preventing unreacted NaH from isomerizing the starting material.

  • Cyclopropanation: Cool the solution to 0 °C. Add 2,5-dihydrofuran-3-carbonitrile (1.0 equiv) dropwise over 30 minutes to manage the exothermic reaction.

  • Reaction Monitoring: Stir for 12 hours at room temperature. Monitor via GC-MS or TLC to confirm the disappearance of the starting material.

  • Workup: Quench with cold water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMSO. Dry over Na2SO4 and concentrate.

Protocol 2: Chemoselective Reduction to Methanamine Hydrochloride
  • Reduction: Dissolve the crude 3-oxabicyclo[3.1.0]hexane-1-carbonitrile (1.0 equiv) in anhydrous THF (0.2 M) under N2 and cool to 0 °C.

  • Borane Addition: Slowly add Borane-Tetrahydrofuran complex (BH3·THF, 1 M in THF, 3.0 equiv) dropwise [5].

  • Heating: Warm the reaction to room temperature, then reflux for 4 hours.

  • Validation Check: Take a small aliquot, quench with MeOH, and analyze by IR spectroscopy. The complete disappearance of the sharp nitrile stretch at ~2230 cm⁻¹ validates the end of the reduction.

  • Quench & Complex Cleavage: Cool to 0 °C. Cautiously add methanol dropwise until effervescence stops. Add 2 M HCl in ether and reflux for 1 hour to destroy the highly stable amine-borane complex.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine as a highly pure, white hydrochloride salt [1].

References

  • Title: Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane Source: PMC / National Institutes of Health URL: [Link]

  • Title: Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates Source: ResearchGate URL: [Link]

  • Title: Synthesis of DEFG ring system of cneorins Source: Arkivoc URL: [Link]

Troubleshooting

Optimization of reaction conditions for coupling reactions

Welcome to the Technical Support Center for Cross-Coupling Reactions. As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cross-Coupling Reactions. As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error. Successful cross-coupling—whether Suzuki-Miyaura, Buchwald-Hartwig, or base-metal variants—requires a deep mechanistic understanding of the catalytic cycle and the precise orchestration of thermodynamics and kinetics.

Below, you will find our self-validating screening methodology, a visual diagnostic of the catalytic cycle, and a mechanistic troubleshooting guide addressing the most frequent points of failure in the lab.

PART 1: Core Methodology & System Architecture

Self-Validating High-Throughput Screening (HTS) Protocol

When optimizing a cross-coupling reaction, screening one variable at a time is inefficient. This 96-well HTS protocol is designed as a self-validating system : it utilizes an internal standard to continuously verify mass balance, ensuring that a "zero yield" result is accurately diagnosed as either a catalytic failure or a physical loss (e.g., precipitation, volatility).

Step 1: Reagent & Standard Preparation Prepare 0.1 M stock solutions of your aryl halide, nucleophile (boronic acid/amine), and base in anhydrous, rigorously degassed solvents. Critical Addition: Add 0.01 M of 1,3,5-trimethoxybenzene to the solvent as a universal internal standard (IS).

Step 2: Inert Atmosphere Dosing Transfer all materials to a glovebox. Oxygen ingress is the primary cause of oxidative homocoupling 1. Ensure the atmosphere maintains O₂ < 5 ppm. Dose the reagents into a 96-well glass-lined plate containing pre-dispensed catalyst and ligand libraries 2.

Step 3: Self-Validation Controls Assign Well A1 as a Positive Control (a known, highly reactive substrate pair like 4-bromoanisole and phenylboronic acid) and Well A2 as a Negative Control (reagents and base, but no palladium source).

Step 4: Reaction Execution & Quench Seal the plate with a Teflon-lined mat and a metal clamp. Heat to the target temperature (e.g., 80°C) for 16 hours under rigorous orbital agitation. Cool to room temperature and quench all wells with 500 µL of acetonitrile to homogenize the mixture.

Step 5: Mass Balance Analysis (The Validation Logic) Analyze the plate via UPLC-MS. The system validates itself by calculating the Total Mass Balance : (Product AUC + Remaining SM AUC + Known Byproduct AUC) / IS AUC. If the mass balance in a well deviates by >15% from the theoretical 100%, the well is automatically flagged for physical precipitation, volatility loss, or uncalibrated side reactions, preventing you from misinterpreting a physical failure as a chemical one.

Catalytic Cycle & Diagnostic Architecture

Workflow Pd0 Active Catalyst [Pd(0)L_n] OxAdd Oxidative Addition Ar-X Insertion Pd0->OxAdd Rate-limiting for chlorides Deactivation Catalyst Death (Pd Black) Pd0->Deactivation Ligand oxidation PdII_1 Intermediate I [Ar-Pd(II)-X L_n] OxAdd->PdII_1 Transmet Transmetalation Ar'-M or Amine PdII_1->Transmet Base / Additives Required SideRxn Homocoupling / Protodehalogenation PdII_1->SideRxn O2 ingress / Slow transmetalation PdII_2 Intermediate II [Ar-Pd(II)-Ar' L_n] Transmet->PdII_2 RedElim Reductive Elimination Product Release PdII_2->RedElim Accelerated by bulky ligands RedElim->Pd0 Catalyst Regeneration Product Target Product [Ar-Ar'] RedElim->Product

Fig 1: Pd-Catalyzed Cross-Coupling Cycle & Common Failure Modes.

PART 2: Troubleshooting Guide (Mechanistic Q&A)

Q: My Buchwald-Hartwig amination is yielding massive amounts of protodehalogenated starting material instead of the coupled product. How do I fix this? A: Protodehalogenation occurs when the [Ar-Pd(II)-X] intermediate undergoes reduction rather than transmetalation or amine binding. This is a kinetic failure: the rate of amine coordination is being outcompeted by β-hydride elimination (if aliphatic amines/solvents are present) or hydrogen abstraction. Mechanistic Fix: You must accelerate the productive pathway or stabilize the oxidative addition complex (OAC). For primary amines, switching to a highly electron-rich, bulky dialkylbiarylphosphine like BrettPhos ensures that the rate of oxidative addition outpaces the generation of reactive intermediates that lead to protodehalogenation 3. In base-metal (Ni) catalysis, additive mapping has shown that adding phthalimide stabilizes the OAC, significantly suppressing protodehalogenation and increasing the effective concentration of the on-cycle catalyst 4.

Q: During the Suzuki-Miyaura coupling of a dihaloarene, I am getting exhaustive overfunctionalization (difunctionalization) even when using exactly 1.0 equivalent of the boronic acid. Why? A: This is a classic "ring-walking" phenomenon dictated by ligand sterics. When using bulky ligands (e.g., P(t-Bu)₃, RuPhos) that promote catalysis via a highly active 12-electron Pd(0) species, the Pd complex initially remains coordinated to the π-system of the nascent mono-coupled product 5. Mechanistic Fix: If direct dissociation of the 12e⁻ PdL from the π-complex is slower than a second intramolecular oxidative addition, the catalyst will "ring-walk" and couple the second halogen 6. To promote mono-functionalization, you must facilitate the bimolecular displacement of Pd(0). This can be achieved by switching to a slightly less bulky ligand that allows displacement via a 14e⁻ PdL(L') species, or by introducing π-coordinating solvents that actively displace the catalyst from the product [[6]]().

Q: The reaction mixture turns black and precipitates within the first 30 minutes, resulting in poor yields. What is happening? A: The appearance of "Palladium black" is the visual signature of catalyst deactivation via the aggregation of under-ligated Pd(0) nanoparticles. This frequently occurs due to flawed in situ pre-catalyst reduction. If you are using a Pd(II) salt (like Pd(OAc)₂) and relying on your phosphine ligand to reduce Pd(II) to the active Pd(0), the phosphine is parasitically oxidized to phosphine oxide 7. Mechanistic Fix: This oxidation alters the critical Ligand-to-Metal ratio, leaving the Pd(0) without enough steric bulk to prevent agglomeration 7. Transition to well-defined Pd(II) pre-catalysts (e.g., Buchwald palladacycles or Pd₂(dba)₃ with careful ligand exchange) that undergo rapid, clean reductive elimination to generate the active Pd(0)L_n species without consuming your expensive ligands.

Q: How do I overcome slow transmetalation in Suzuki-Miyaura couplings? A: Transmetalation is often the turnover-limiting step, especially with sterically hindered or electron-rich boronic acids. Mechanistic Fix: The choice of boron reagent and base is critical. The transmetalation rate of glycol boronic esters can be ~100x faster than the commonly used pinacol esters 8. Furthermore, ensure you are providing the correct base to facilitate either the "oxo-palladium" pathway (where base coordinates to Pd) or the "boronate" pathway (where base coordinates to the boron) [[9]](). For highly inert boronic acids, using a strong base like KOtBu can force the formation of the reactive boronate complex 10.

PART 3: Parameter Optimization & Quantitative Data

Rational ligand selection is the most impactful variable in cross-coupling optimization. Use the quantitative structural properties below to match the ligand to your specific mechanistic bottleneck.

Table 1: Ligand Properties and Optimal Applications in Cross-Coupling

LigandTypeBite Angle / Cone AngleElectronic ProfilePrimary Application & Troubleshooting Role
dppf Bidentate96°ModerateGeneral Suzuki-Miyaura; excellent baseline screening ligand 7.
Xantphos Bidentate112°ModerateC-O and C-N coupling; the wide bite angle forces the metal center into a geometry that accelerates reductive elimination 7.
P(t-Bu)₃ Monodentate~182° (Cone)Highly Electron-RichRoom-temp Suzuki couplings; enables highly active 12e⁻ Pd(0) but risks "ring-walking" and overfunctionalization 5.
BrettPhos DialkylbiarylLargeHighly Electron-RichBuchwald-Hartwig with primary amines; sterics prevent bis-arylation and suppress protodehalogenation 3.
RuPhos DialkylbiarylLargeHighly Electron-RichBuchwald-Hartwig with secondary amines; excellent for bulky, unreactive substrates 3.

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes, NIH.gov. 5

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations, ResearchGate.net. 9

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations, RSC.org. 10

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes, ACS.org. 6

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions, Chemical.AI. 8

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry, MDPI.com. 1

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design, RSC.org. 7

  • Application of 5-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Detailed Notes and Protocols, Benchchem.com. 2

  • Accelerating reaction generality and mechanistic insight through additive mapping, NIH.gov. 4

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification, RSC.org. 3

Sources

Optimization

Stability and storage of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl

Welcome to the Technical Support Center for 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl (CAS: 2387597-55-7). As a Senior Application Scientist, I designed this guide to move beyond basic safety data sheets.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl (CAS: 2387597-55-7).

As a Senior Application Scientist, I designed this guide to move beyond basic safety data sheets. Working with strained bicyclic ether-amines requires a deep understanding of their physicochemical behavior. This compound features three distinct structural motifs that dictate its stability: a primary amine hydrochloride (prone to extreme hygroscopicity), a 3-oxa ether ring (susceptible to autoxidation), and a bicyclo[3.1.0]hexane core (possessing inherent ring strain).

The following troubleshooting guide, empirical data, and self-validating protocols are structured to ensure high-fidelity results in your drug development and synthetic workflows.

Part 1: Diagnostic Q&A – Storage and Stability Causality

Q1: Why does my solid batch of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl become sticky or form a glass-like substance when left on the bench? The Causality: This is a classic case of deliquescence driven by the hydrochloride salt form. Amine hydrochlorides have high lattice energies but are exceptionally hygroscopic[1]. When the ambient relative humidity exceeds the deliquescence point of the salt, water molecules coordinate to the ionic lattice, eventually dissolving the solid into an aqueous solution. The Fix: Always store the solid under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Weighing must be performed rapidly or inside a controlled-humidity glovebox.

Q2: As an ether, does the 3-oxa moiety pose a peroxide explosion hazard during long-term storage? The Causality: Yes, but the kinetics are slower than acyclic ethers. Ether peroxide formation occurs via a radical chain mechanism at the alpha-carbon adjacent to the oxygen atom[2]. While the bicyclic structure provides some steric hindrance, the alpha-protons in the oxabicyclo[3.1.0]hexane ring are still abstractable by atmospheric oxygen. Over prolonged periods of light and oxygen exposure, hydroperoxides will accumulate. The Fix: Store the compound in opaque, amber vials. If a bottle has been opened and stored for >6 months, you must test for peroxides before heating or concentrating solutions.

Q3: Is the bicyclo[3.1.0]hexane ring stable in aqueous assays? The Causality: The cyclopropane ring fused to the tetrahydrofuran-like core introduces significant angular strain[3]. However, the protonation of the primary amine (as the HCl salt) inductively withdraws electron density, stabilizing the system against intramolecular nucleophilic attack. In standard physiological buffers (pH 7.4), the ring is kinetically stable. Degradation (ring-opening) is typically only triggered by highly basic conditions (pH > 10) or strong exogenous nucleophiles.

Part 2: Empirical Data Summary

To facilitate rapid decision-making during assay development, quantitative stability data for 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl has been synthesized into the table below.

Storage ConditionEnvironmentTemperatureStability DurationPrimary Degradation / Risk Factor
Solid Powder Argon, Desiccated2–8°C> 24 monthsNone (Stable baseline)
Solid Powder Ambient Air (50% RH)20°C< 24 hoursDeliquescence (Moisture uptake)
Aqueous Solution pH 7.4 PBS Buffer4°C1–2 weeksMicrobial growth, trace hydrolysis
Organic Solution Anhydrous DMSO-20°C3–6 monthsFreeze-thaw induced precipitation
Basic Solution pH > 10 (e.g., NaOH)20°C< 1 hourBase-catalyzed ring opening

Part 3: Systemic Degradation & Preventive Workflows

The following diagram maps the logical relationship between environmental exposure, chemical degradation mechanisms, and the necessary preventive interventions.

G Compound 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl (Solid State) Moisture Atmospheric Moisture (H2O Exposure) Compound->Moisture Oxygen Oxygen & Light (Prolonged Storage) Compound->Oxygen Base Strong Base / Nucleophiles (pH > 10) Compound->Base Deliquescence Hydration & Deliquescence (Weighing Errors) Moisture->Deliquescence Peroxides Alpha-Carbon Autoxidation (Peroxide Formation) Oxygen->Peroxides RingOpening Cyclopropane Ring-Opening (Degradation) Base->RingOpening Prevention1 Store in Desiccator / Inert Gas Deliquescence->Prevention1 Prevention2 Store at 2-8°C in Dark Peroxides->Prevention2 Prevention3 Buffer Solutions (pH 4-8) RingOpening->Prevention3

Caption: Degradation pathways of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl and preventive measures.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain a self-validation step to confirm the system is functioning before committing precious material.

Protocol A: Moisture Determination via Karl Fischer (KF) Coulometric Titration

Because amine hydrochlorides readily absorb water, determining the exact water content is critical before using the compound in moisture-sensitive cross-coupling reactions or precise molar dosing[4]. Coulometric KF is chosen over volumetric due to the trace amounts of water typically involved.

  • System Preparation: Fill the KF titration vessel with an appropriate anolyte solution (e.g., Hydranal-Coulomat AG). Ensure the drift rate is stable and below 10 µ g/min .

  • Self-Validation Step: Inject exactly 1.0 µL of pure HPLC-grade water (equivalent to 1000 µg of water) into the vessel using a micro-syringe. The titrator must recover 980–1020 µg. If it fails, replace the reagents.

  • Sample Preparation: Inside a glovebag under dry nitrogen, weigh 50–100 mg of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl into a crimp-sealed vial.

  • Dissolution: Inject 1.0 mL of anhydrous methanol into the vial to dissolve the salt.

  • Titration: Extract 0.5 mL of the dissolved sample and inject it into the KF vessel.

  • Calculation: Subtract the blank moisture content of the anhydrous methanol from the final readout to determine the precise hydration percentage of the API.

Protocol B: Peroxide Testing and Remediation

If the compound has been stored at room temperature or exposed to air for >6 months, the ether moiety may have formed hydroperoxides[2].

  • Self-Validation Step: Dip a commercial peroxide test strip (e.g., Quantofix) into a dilute solution of hydrogen peroxide (3%) to verify the strip's colorimetric response (turns deep blue).

  • Sample Testing: Dissolve 10 mg of the compound in 1 mL of deionized water. Dip a fresh peroxide test strip into the solution for 1 second.

  • Readout: Wait 15 seconds. If the strip remains white, peroxides are <1 ppm (safe). If the strip turns blue (>5 ppm), remediation is required.

  • Remediation (If Positive): Pass the aqueous solution through a short plug of activated basic alumina (Brockmann Grade I). The alumina will selectively bind the polar hydroperoxides while allowing the protonated amine salt to elute. Re-test the eluent to confirm peroxide removal.

References

  • Sigma-Aldrich. (n.d.). 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride. Retrieved from

  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - amine hydrochloride. Retrieved from1

  • Pearson+. (n.d.). Enolate Chemistry: Reactions at the Alpha-Carbon (Ether peroxide formation). Retrieved from 2

  • Journal of Physical and Chemical Reference Data. (2007). Thermochemistry of Oxabicyclo-Heptanes, Oxabicyclo-Heptene: Enthalpy of Formation, Entropy, Heat Capacity, and Group Additivity. Retrieved from3

  • American Chemical Society (ACS). (2019). Characterization of Nonmetal Chloride Salts and Their Removal from Crude Oil (Karl Fischer Coulometric Titration). Retrieved from 4

Sources

Troubleshooting

Scale-up synthesis challenges for 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine

Welcome to the Technical Support Center for the scale-up synthesis of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine . As a highly valuable conformationally restricted bioisostere in modern drug discovery, the 3-oxabicyclo[3.1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine . As a highly valuable conformationally restricted bioisostere in modern drug discovery, the 3-oxabicyclo[3.1.0]hexane scaffold presents unique synthetic challenges when transitioning from medicinal chemistry (milligram scale) to process development (multi-kilogram scale).

This guide is designed for process chemists and drug development professionals. It bypasses basic theory to focus directly on the causality of scale-up bottlenecks—specifically, the hazards of diazo-mediated cyclopropanation and the chemoselectivity issues inherent in bridgehead nitrile reductions.

Synthetic Workflow Overview

The most direct route to the 1-substituted bridgehead amine involves the [3+2] cycloaddition of diazomethane with 3-cyano-2,5-dihydrofuran, followed by thermal extrusion of nitrogen to form the cyclopropane ring, and a subsequent chemoselective reduction of the nitrile.

SynthesisWorkflow A 3-Cyano-2,5-dihydrofuran (Starting Material) B Continuous Flow Diazomethane [3+2] Cycloaddition A->B C Pyrazoline Intermediate (Thermally Labile) B->C D N2 Extrusion (Thermal/Photochemical) C->D E 3-Oxabicyclo[3.1.0]hexane- 1-carbonitrile D->E F Catalytic Hydrogenation (Raney Ni, H2, NH3) E->F G 3-Oxabicyclo[3.1.0]hexan- 1-ylmethanamine HCl (Target API Building Block) F->G

Workflow for 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine via flow cyclopropanation and reduction.

Troubleshooting Guide & FAQs

Q1: Batch cyclopropanation using diazomethane is a severe safety hazard at scale. What is the most reliable alternative for forming the bridgehead nitrile? Answer: The safest and most scalable method is to transition from batch chemistry to a continuous flow reactor system [1]. Diazomethane is highly toxic, carcinogenic, and prone to explosive decomposition. By utilizing a tube-in-tube flow reactor equipped with a gas-permeable Teflon AF-2400 membrane, anhydrous diazomethane can be generated on-demand in an aqueous inner stream and diffused directly into an outer organic stream containing the 3-cyano-2,5-dihydrofuran[2]. Causality: This flow setup ensures that the steady-state inventory of diazomethane remains near zero, mitigating explosion risks while allowing the highly exothermic [3+2] cycloaddition and subsequent thermal N₂ extrusion to be tightly controlled via the reactor's superior heat transfer capabilities.

Q2: During the reduction of 3-oxabicyclo[3.1.0]hexane-1-carbonitrile, we are observing a high percentage of secondary and tertiary amine impurities. How do we suppress this? Answer: This is a classic chemoselectivity issue dictated by the von Braun mechanism. Nitrile reduction proceeds via a highly reactive imine intermediate. If the newly formed primary amine (3-oxabicyclo[3.1.0]hexan-1-ylmethanamine) attacks this imine, a Schiff base is formed, which is subsequently reduced to a secondary amine[3]. Causality: To suppress this condensation pathway, the reduction must be performed using Raney Nickel under a high pressure of H₂ in the presence of a large excess of anhydrous ammonia (NH₃) [4]. The ammonia acts as a competing nucleophile, shifting the equilibrium away from Schiff base formation and locking the reaction pathway toward the primary amine.

Q3: The final primary amine is highly water-soluble, making aqueous extraction and chromatographic purification inefficient. What is the best isolation strategy? Answer: Avoid aqueous workups entirely. Small, aliphatic, oxygen-containing bicyclic amines coordinate strongly with water, resulting in highly unfavorable partition coefficients. Causality: The most effective, self-validating purification method is to isolate the product as a hydrochloride salt . By filtering off the hydrogenation catalyst, concentrating the organic filtrate, and treating it with anhydrous HCl in a non-polar solvent (like diethyl ether or MTBE), the target amine selectively precipitates. Non-basic impurities and unreacted starting materials remain soluble in the mother liquor, ensuring high API-grade purity without chromatography.

Quantitative Data: Nitrile Reduction Methodologies

Selecting the correct reduction method is critical for process economics and safety. The table below summarizes the quantitative and qualitative trade-offs of various reduction strategies for this specific bicyclic scaffold.

Reduction MethodReagents / ConditionsTypical Yield (1° Amine)Scale SuitabilityPrimary Impurity Profile
Hydride Reduction LiAlH₄, THF, 0 °C to Reflux85–92%Poor (Highly exothermic, hazardous aqueous quench)Unreacted nitrile; trace ring-opened alcohols
Borane Reduction BH₃·THF, Reflux70–80%Moderate (High reagent cost, toxicity)Stable boron-amine adducts requiring harsh hydrolysis
Standard Hydrogenation Raney Ni, H₂ (50 psi), EtOH40–50%High (Safe, low cost)High (Secondary/tertiary amines via Schiff base)
Modified Hydrogenation Raney Ni, H₂ (80 psi), NH₃/MeOH88–95% Excellent (Optimal for multi-kg scale)Minimal (Ammonia suppresses condensation)

Step-by-Step Experimental Protocols

Protocol 1: Continuous Flow Cyclopropanation (Nitrile Synthesis)

This protocol utilizes a tube-in-tube continuous flow reactor to safely handle diazomethane generation and cycloaddition.

  • System Priming: Prime the tube-in-tube continuous flow reactor and all fluidic lines with anhydrous MTBE. Set the residence coil temperature to 100 °C to facilitate thermal N₂ extrusion.

  • In-Situ Generation: Using dual syringe pumps, simultaneously inject an aqueous solution of N-methyl-N-nitrosourea (MNU) and 5M aqueous KOH into the inner Teflon AF-2400 tube.

  • Cycloaddition: Pump a 0.5 M solution of 3-cyano-2,5-dihydrofuran in MTBE through the outer chamber of the reactor. The generated diazomethane gas will permeate the membrane and react instantly with the alkene.

  • Thermal Extrusion: The flow stream passes into the heated residence coil. The pyrazoline intermediate thermally decomposes, extruding nitrogen gas to form the cyclopropane ring.

  • Self-Validation & Isolation: Pass the effluent through a back-pressure regulator (BPR) set to 5 bar into a vented collection vessel. Validation: Analyze the effluent via FTIR; the reaction is deemed successful and complete when the conjugated nitrile stretch (~2220 cm⁻¹) completely shifts to the cyclopropyl-conjugated nitrile stretch (~2240 cm⁻¹). Concentrate in vacuo to yield crude 3-oxabicyclo[3.1.0]hexane-1-carbonitrile.

Protocol 2: Chemoselective Nitrile Reduction & Salt Isolation

This protocol ensures high primary amine selectivity and avoids aqueous workup.

  • Catalyst Preparation: Weigh Raney Nickel slurry (15% w/w relative to the nitrile substrate). Wash the catalyst three times with anhydrous methanol to remove water. Caution: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.

  • Reaction Setup: Transfer the washed catalyst into a high-pressure Parr hydrogenation vessel. Add the crude 3-oxabicyclo[3.1.0]hexane-1-carbonitrile dissolved in a 2.0 M solution of anhydrous ammonia in methanol (10 mL per gram of substrate)[4].

  • Hydrogenation: Seal the vessel, purge three times with N₂ gas, and then three times with H₂ gas. Pressurize the vessel to 80 psi with H₂ and stir vigorously at 40 °C.

  • Self-Validation (Reaction): Monitor the pressure gauge. The reaction is self-validating; completion is indicated when hydrogen uptake completely ceases (typically 8–12 hours).

  • Filtration: Vent the H₂ gas safely and purge the vessel with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel. Wash the pad with additional methanol.

  • Salt Formation & Self-Validation (Purity): Concentrate the filtrate under reduced pressure to remove all methanol and ammonia. Redissolve the resulting oil in anhydrous diethyl ether. Place the flask in an ice bath (0 °C) and dropwise add a 1.2 molar excess of 4M HCl in dioxane. Validation: A dense white precipitate will immediately form, validating the presence of the basic amine. Non-basic impurities remain in solution.

  • Isolation: Filter the precipitate over a glass frit, wash with cold diethyl ether, and dry under high vacuum to afford pure 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride.

References

  • "The Paradigm Shift To Continuous Flow Processes A Holistic View." Cell and Gene. Available at:[Link]

  • "Continuous Flow Generation and Reactions of Anhydrous Diazomethane Using a Teflon AF-2400 Tube-in-Tube Reactor." ResearchGate. Available at: [Link]

  • "General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine Solubility &amp; Handling

Welcome to the Application Scientist Support Portal. This guide is specifically designed for synthetic chemists and drug development professionals working with 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine (often handled as t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically designed for synthetic chemists and drug development professionals working with 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine (often handled as the hydrochloride salt, CAS: 2387597-55-7) [4].

While this rigid, sp3-rich bicyclic amine is an excellent bioisostere for morpholines and piperidines in drug discovery, its extreme polarity presents significant physicochemical hurdles. This document provides field-proven, mechanistically grounded solutions to overcome its notorious solubility limits during amide couplings and extraction losses during aqueous workups.

Physicochemical Profiling: The Causality of Solubility Issues

To troubleshoot this compound, we must first understand the structural causality behind its behavior. The molecule features a compact bicyclic framework containing an ether oxygen and a primary amine.

  • The Lattice Energy Problem: When isolated as a hydrochloride (HCl) salt, the protonated amine forms exceptionally strong ionic bonds with the chloride counterion, reinforced by hydrogen bonding from the adjacent ether oxygen. This creates a high-energy crystal lattice that strongly resists solvation by low-dielectric organic solvents (e.g., dichloromethane, toluene).

  • The Hydration Sphere Problem: As a free base, the high Topological Polar Surface Area (TPSA) relative to its low molecular weight allows the molecule to form a massive hydration sphere in water. This thermodynamic stability in aqueous media prevents the compound from partitioning into standard organic phases during liquid-liquid extraction.

Table 1: Physicochemical & Phase Behavior Summary
PropertyFree Base FormHydrochloride (HCl) Salt Form
Molecular Weight 113.16 g/mol 149.62 g/mol
Physical State Volatile oil / Hygroscopic solidStable crystalline solid
Aqueous Solubility Highly soluble (forms hydration spheres)Highly soluble (dissociates readily)
Organic Solubility Soluble in DCM, EtOAc, THF, MeOHInsoluble in DCM/EtOAc; Soluble in DMF/DMSO
Primary Handling Risk Volatilization, CO₂ absorption (carbamate)Precipitation during coupling reactions

Troubleshooting Guides & FAQs

Q1: My amide coupling is failing or extremely slow. The 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl salt is crashing out of my DCM reaction mixture. A1: This is a classic lattice energy issue. The HCl salt of this specific amine has exceptionally poor solubility in moderately polar solvents like DCM. To overcome this, you must alter the thermodynamic environment. You have two options:

  • Solvent Switch: Switch to a highly polar aprotic solvent with a high dielectric constant, such as DMF, DMAc, or NMP. These solvents can disrupt the ionic lattice of the salt [3].

  • In Situ Neutralization: Use a sterically hindered organic base to freebase the amine directly in the reaction mixture. N-methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA) are recommended. NMM (aqueous pKa = 7.38) is frequently used in amide couplings because it balances basicity with solubility and minimizes the racemization of the carboxylic acid partner [1].

Q2: I successfully deprotected my Boc-amine, but I cannot extract the free 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine from the aqueous layer. My yields are <20%. A2: Standard extraction with ethyl acetate or DCM will result in massive yield losses because the free base is highly hydrophilic. You must alter the thermodynamics of the aqueous phase via "salting out." Saturating the aqueous layer with potassium carbonate (K₂CO₃) or sodium chloride (NaCl) introduces ions that heavily compete for water molecules, disrupting the hydrogen bonding network between water and the amine. This forces the amine into the organic phase [2]. Additionally, you must use a more polar extraction solvent, such as a 9:1 mixture of DCM:Methanol or a 3:1 mixture of Chloroform:Isopropanol.

Q3: Should I store this compound as a free base or a salt? A3: Always store as the hydrochloride or trifluoroacetate (TFA) salt. The free base is prone to volatilization under vacuum and undergoes rapid degradation via atmospheric CO₂ absorption to form an insoluble carbamate salt.

Table 2: Base & Solvent Selection Matrix for Amide Coupling
Solvent / Base CombinationDielectric Constant (ε)Base pKaSuitability for this Amine HCl Salt
DCM + Triethylamine (TEA)8.9310.75Poor: Salt will likely remain suspended.
THF + DIPEA7.5810.50Moderate: Requires extended pre-stirring to freebase.
DMF + N-methylmorpholine36.707.38Excellent: Rapid dissolution, low racemization risk.
DMAc + Pyridine37.805.23Good: High solubility, but base may be too weak.

Validated Experimental Protocols

Protocol A: In Situ Free-Basing and Amide Coupling (Using T3P or HATU)

This protocol is designed as a self-validating system to ensure the amine is fully solubilized before the coupling reagent is activated.

  • Preparation: Suspend the carboxylic acid partner (1.0 equiv) and 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA or NMM (3.0 to 4.0 equiv) dropwise at room temperature.

  • Self-Validation Check (Visual): Monitor the dissolution. The reaction mixture must transition from a cloudy suspension to a clear or slightly hazy solution within 15 minutes. If it remains heavily suspended, the amine is not fully free-based; add an additional 0.5 equiv of base or gently warm to 35°C for 5 minutes.

  • Activation: Once a solution is achieved, cool to 0°C and add the coupling reagent (e.g., HATU or T3P, 1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via LCMS.

Protocol B: Salting-Out Extraction of the Free Base

Use this protocol when isolating the free base from an aqueous workup or after Boc-deprotection.

  • Neutralization: Cool the aqueous layer containing the protonated amine to 0°C. Slowly add solid K₂CO₃ or 2M NaOH until the pH is >10.

  • Salting Out: Add solid NaCl or additional K₂CO₃ directly to the aqueous layer until the solution is fully saturated (undissolved salt remains at the bottom of the flask).

  • Self-Validation Check (pH): Check the pH again. The addition of massive amounts of salt can sometimes shift the equilibrium; ensure the pH remains strictly >10.

  • Extraction: Extract the aqueous layer 3 to 4 times using a solvent mixture of 10% Methanol in DCM or 3:1 Chloroform:Isopropanol .

  • Self-Validation Check (TLC): Before discarding the aqueous layer, spot it on a TLC plate and stain with Ninhydrin (heat to develop). A persistent dark purple/pink spot indicates the amine is still in the water, requiring further extraction.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temperature <30°C to prevent volatilization of the free base).

Workflows & Mechanistic Diagrams

AmideCoupling Start Amide Coupling with Amine HCl Salt SolventCheck Is salt soluble in DCM/THF? Start->SolventCheck PolarSolvent Switch to DMF, DMAc, or NMP SolventCheck->PolarSolvent No BaseCheck Add Organic Base (DIPEA or NMM) SolventCheck->BaseCheck Yes PolarSolvent->BaseCheck Reaction Add Coupling Reagent (HATU, T3P, EDC) BaseCheck->Reaction Success Successful Amide Bond Formation Reaction->Success Complete conversion Failure Salt crashes out / Incomplete Reaction Reaction->Failure Poor solubility Failure->PolarSolvent Optimize

Decision tree for optimizing amide coupling reactions with insoluble amine hydrochloride salts.

Extraction Aqueous Aqueous Layer (Protonated Amine) Neutralize Adjust pH to >10 (Add NaOH or K2CO3) Aqueous->Neutralize SaltingOut Salting Out (Saturate with NaCl or K2CO3) Neutralize->SaltingOut Extract Extract with Polar Organic (10% MeOH/DCM or EtOAc/THF) SaltingOut->Extract OrganicPhase Organic Phase (Free Base Amine) Extract->OrganicPhase

Thermodynamic salting-out workflow for the aqueous extraction of highly polar free base amines.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]

  • Recovery of Lactic Acid from Corn Stover Hemicellulose-Derived Liquor (Salting-Out Extraction Principles). ACS Omega.[Link]

  • Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist ACT-1004-1239 via cis-to-trans Epimerization and Subsequent Separation of Enantiomers. ACS Publications.[Link]

Troubleshooting

Technical Support Center: Refinement of Crystallization Methods for Hydrochloride Salts

Welcome to the technical support center for the crystallization of hydrochloride (HCl) salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaini...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of hydrochloride (HCl) salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline HCl salts. As a common salt form for basic active pharmaceutical ingredients (APIs), mastering its crystallization is a critical skill.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational concepts and common queries that arise during the initial stages of HCl salt crystallization.

Q1: Why is the hydrochloride salt form so commonly used for basic drug substances?

A: The prevalence of hydrochloride salts stems from a combination of favorable physicochemical and physiological properties:

  • Enhanced Solubility & Bioavailability: Many basic APIs are poorly soluble in their free base form. Conversion to an HCl salt, a strong acid salt, typically enhances aqueous solubility and dissolution rate, which is often crucial for improving bioavailability.[3]

  • Improved Stability: Crystalline salts are generally more physically and chemically stable than their amorphous free base counterparts, which can simplify handling, processing, and storage.[3]

  • Favorable pKa Relationship: For successful and stable salt formation with a basic drug, the pKa of the counterion's acid should be at least 2 pH units lower than the pKa of the drug's conjugate acid.[1] Hydrochloric acid, being a strong acid (pKa ≈ -7), readily satisfies this "pKa rule of 2" for most basic APIs.

  • Low Molecular Weight & Toxicity: The chloride counter-ion has a low molecular weight (36.46 g/mol ), minimizing the increase in the total mass of the final salt form. It is also physiologically ubiquitous and has low toxicity.[1]

Q2: I have successfully synthesized my API. What is the first step in forming the hydrochloride salt crystal?

A: The initial step is the salt formation reaction itself, which must be performed under conditions that favor subsequent crystallization. A common method involves dissolving the free base of your API in a suitable organic solvent and then introducing hydrochloric acid.[4][5]

There are several ways to introduce the HCl:

  • Aqueous HCl: Adding a concentrated aqueous solution of HCl. This method is straightforward but can introduce water, which may be undesirable if an anhydrous crystal form is targeted.[4]

  • HCl in an Organic Solvent: Using a commercially available solution of HCl in a solvent like dioxane, diethyl ether, or isopropanol. This is a common and effective way to avoid introducing water.[6]

  • Gaseous HCl: Bubbling anhydrous HCl gas through the solution. This method offers precise control but requires specialized equipment.

  • In Situ Generation: Reacting a reagent like trimethylsilyl chloride (TMSCl) or acetyl chloride with an alcohol in the reaction mixture to generate anhydrous HCl.[4][6]

The choice of solvent for this initial step is critical. It should be a solvent in which the free base is soluble, but the resulting hydrochloride salt has limited solubility, thereby creating the supersaturation needed for crystallization.[7]

Q3: What are the key parameters I need to control during crystallization?

A: Crystallization is a thermodynamic process governed by creating a state of supersaturation.[8] The key is to control the rate at which supersaturation is achieved to favor the growth of well-ordered, high-quality crystals over rapid precipitation or oiling out.[9]

The primary parameters to control are:

  • Supersaturation: The driving force for crystallization. It can be induced by cooling, solvent evaporation, or adding an anti-solvent.[8][10]

  • Temperature: Directly affects solubility. A controlled cooling profile is one of the most common methods to induce crystallization for compounds whose solubility decreases with temperature.[8][10]

  • Solvent System: The choice of solvent (or solvent/anti-solvent mixture) dictates solubility and can influence crystal habit and even the polymorphic form.[7][11]

  • pH: Crucial for salt formation and stability. The pH of the solution can affect the solubility of the salt and influence which polymorphic form crystallizes.[12][13][14]

  • Agitation/Mixing: Affects heat and mass transfer, influencing nucleation and crystal growth rates.

Part 2: Troubleshooting Guide - Addressing Common Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: I've added HCl to my API solution, but no crystals are forming. What should I do?

A: This is a common issue indicating that the solution is not sufficiently supersaturated. Here are several steps to take:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass can serve as nucleation sites.[9]

    • Seeding: If you have a previous batch of crystals, add a single, tiny seed crystal to the solution. This provides a template for crystal growth.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent. This can be done by leaving the container partially open in a fume hood or by passing a gentle stream of nitrogen over the solution. Avoid rapid evaporation, as this can lead to poor quality crystals.[7]

    • Cooling: If not already done, cool the solution slowly. If it's at room temperature, try placing it in a refrigerator (4 °C) or freezer (-20 °C).

    • Anti-Solvent Addition: If you are using a single solvent system, you may need to add an "anti-solvent" – a solvent in which your HCl salt is insoluble, but which is miscible with your primary solvent. Add the anti-solvent dropwise until the solution becomes faintly turbid, then add a drop or two of the primary solvent to redissolve the precipitate and allow it to recrystallize slowly.[10]

  • Re-evaluate Your Solvent: The hydrochloride salt may be too soluble in your chosen solvent.[7] You may need to remove the solvent via rotary evaporation and attempt the crystallization in a different solvent system where the salt is less soluble.[9]

Q5: My compound is "oiling out" or forming an amorphous precipitate instead of crystals. How can I fix this?

A: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase. This typically happens when the level of supersaturation is too high, forcing the compound out of solution too rapidly for an ordered crystal lattice to form.[9]

Causality: The solution temperature may be above the melting point of the solvated solid, or the sudden change in solvent environment (e.g., rapid anti-solvent addition) is too drastic.

Solutions:

  • Reduce the Rate of Supersaturation:

    • If cooling, cool the solution much more slowly.

    • If adding an anti-solvent, add it more slowly and with vigorous stirring. Consider adding it at a slightly elevated temperature.

  • Increase the Amount of "Good" Solvent: Add a small amount of the solvent in which the compound is more soluble. This reduces the overall supersaturation, allowing the compound to remain in solution at a lower temperature before crystallizing.[9]

  • Change the Solvent System: Select a solvent system where the salt's solubility is lower, requiring less drastic changes (like extreme cooling or large volumes of anti-solvent) to achieve crystallization.

Q6: My hydrochloride salt crystals are very fine needles or small particles. How can I grow larger crystals?

A: The formation of very small crystals or needles suggests that the nucleation rate is much faster than the crystal growth rate. The goal is to create conditions that favor growth over nucleation.

Causality: High supersaturation leads to many nucleation events simultaneously, leaving less solute available for each nucleus to grow.

Solutions:

  • Decrease Supersaturation Level: Start with a less concentrated solution or aim for a slower approach to the metastable zone (see diagram in Part 5). This can be achieved by very slow cooling or by using vapor diffusion with an anti-solvent.

  • Use a Solvent that Promotes Growth: Some solvents can preferentially adsorb to certain crystal faces, slowing growth in one dimension and encouraging it in others, which can change the crystal habit from needles to plates or blocks. Experiment with different solvents.[7]

  • Temperature Cycling (Ostwald Ripening): After initial crystallization, gently warm the solution to redissolve the smallest crystals (which have higher surface energy and are slightly more soluble), then cool it slowly again. The solute from the dissolved small crystals will deposit onto the larger, more stable ones, leading to an overall increase in average crystal size.

Q7: My final crystalline product is highly hygroscopic. Are there ways to mitigate this?

A: Hygroscopicity, the tendency to absorb moisture from the air, is a known challenge with some hydrochloride salts.[1][15] The electronegative chloride ion can act as a hydrogen bond acceptor, facilitating interaction with atmospheric water.[15]

Solutions:

  • Polymorph Screening: Different polymorphic forms of the same salt can have vastly different physical properties, including hygroscopicity. A thorough polymorph screen under various crystallization conditions (different solvents, temperatures) is essential. A more thermodynamically stable polymorph is often less hygroscopic.

  • Co-crystallization: This is an advanced technique where the API salt is crystallized with a neutral "co-former" molecule to create a new crystalline solid with different properties.[16] Co-crystals can be designed to reduce hygroscopicity by engaging the chloride ion in a strong hydrogen bonding network within the crystal lattice, making it less available to interact with water.[15][16][17]

  • Process Control: Ensure the final product is dried thoroughly under vacuum and handled in a controlled low-humidity environment (e.g., a glove box). While not a modification of the material itself, this is a critical handling strategy.[1]

Part 3: Advanced Refinement & Polymorphism Control
Q8: How can I systematically screen for different polymorphic forms of my HCl salt?

A: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different solubility, stability, and bioavailability, making polymorph control a regulatory requirement.[10][18] A systematic screen is crucial.

Strategy:

  • Vary Solvents: Crystallize the salt from a wide range of solvents with different polarities, hydrogen bonding capabilities, and functional groups (e.g., alcohols, ketones, esters, aromatic hydrocarbons).[11]

  • Vary Crystallization Method: For each solvent, attempt crystallization by different methods:

    • Slow Evaporation: Allows for crystallization near equilibrium.

    • Cooling Crystallization: Use different cooling rates (slow, crash cooling).

    • Anti-solvent Addition: Use different anti-solvents and addition rates.

  • Vary Temperature: Conduct crystallizations at different temperatures (e.g., 4 °C, 25 °C, 50 °C).

  • Slurry Experiments: Stir a suspension of the solid in different solvents for an extended period. This method tends to convert less stable forms into the most stable polymorph at that temperature.[19]

  • Melt Crystallization (if thermally stable): Cool the molten compound to see if different forms appear.[19][20]

Each unique solid obtained should be analyzed using techniques described in the next section.

Part 4: Analytical Characterization
Q9: I have crystals. What analytical techniques should I use to characterize them and confirm the form?

A: A combination of techniques is essential to fully characterize your crystalline material.

TechniqueInformation ProvidedReference
Powder X-Ray Diffraction (PXRD) The "fingerprint" of a crystalline solid. It is the primary technique for identifying the polymorphic form and assessing crystallinity. Each polymorph will have a unique diffraction pattern.[21][22][23]
Differential Scanning Calorimetry (DSC) Measures thermal events like melting point, phase transitions, and desolvation. Different polymorphs will typically have different melting points and may show transitions from one form to another upon heating.[21][22]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. It is used to determine the presence of bound solvent (solvates) or water (hydrates).[21][22]
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about molecular bonding and functional groups. Different polymorphs can show subtle but distinct differences in their IR spectra due to different hydrogen bonding environments in the crystal lattice.[23]
Single Crystal X-Ray Diffraction (SCXRD) If you can grow a suitable single crystal (typically >50 μm), this technique provides the definitive, three-dimensional atomic structure of the crystal lattice.[22][23]
Microscopy Visual examination of crystal habit (shape), size, and birefringence under polarized light. It's a quick and valuable tool for initial assessment.[22]
Part 5: Protocols & Workflows
Experimental Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve the hydrochloride salt (or the free base to be converted in situ) in a minimum amount of a "good" solvent (e.g., methanol, ethanol) with gentle warming if necessary.

  • Filtration: Filter the solution while warm through a syringe filter (e.g., 0.22 μm PTFE) into a clean crystallization vessel to remove any particulate matter.

  • Anti-Solvent Addition: While gently stirring, add a "poor" or "anti-solvent" (e.g., ethyl acetate, diethyl ether, heptane) dropwise.[24][25]

  • Observe for Turbidity: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates the onset of nucleation.

  • Re-dissolution (Optional but Recommended): Add a few drops of the "good" solvent back into the solution until it just becomes clear again. This step dissolves the initial small nuclei and allows for slower, more controlled crystal growth.

  • Crystallization: Cover the vessel and allow it to stand undisturbed at a constant temperature. Crystal growth should occur over a period of several hours to days.

  • Isolation: Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Diagram: Troubleshooting Crystallization Failures

This workflow guides the user through a logical sequence of steps when initial crystallization attempts are unsuccessful.

TroubleshootingWorkflow Troubleshooting Workflow for HCl Salt Crystallization start Start: API + HCl in Solution outcome No Crystals Form start->outcome scratch Try Scratching / Seeding outcome->scratch Yes cool Cool Solution Slowly (e.g., to 4°C) scratch->cool No Effect success Crystals Formed! Characterize (PXRD, DSC) scratch->success Success evap Slowly Evaporate Solvent cool->evap No Effect cool->success Success add_anti Add Anti-Solvent Dropwise evap->add_anti No Effect evap->success Success add_anti->success Success fail Still No Crystals add_anti->fail No Effect re_eval Problem: Salt is too soluble. Action: Remove solvent and choose a new solvent system. fail->re_eval Yes

Caption: A decision tree for troubleshooting common failures in inducing crystallization.

Diagram: Supersaturation Control for Crystal Quality

This diagram illustrates the conceptual zones of solubility and their importance in controlling nucleation and growth.

SupersaturationZones Controlling Supersaturation for Optimal Crystal Growth a b c sol_curve Solubility Curve sol_curve->b meta_curve Metastable Zone Boundary meta_curve->c

Caption: The relationship between concentration and the zones of crystallization.

References
  • Crystal Pharmatech. (2025, December 12). Crystallization Process Development & Optimization Services.
  • Babu, P. R., & Kumar, P. (2026, March 25). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Collazo, M., Vaezeslami, S., & Burl, S. (2014, March 28). Improving the Crystallization Process for Optimal Drug Development. American Laboratory.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Triprolidine Hydrochloride Monohydrate Synthesis.
  • Bari, A., & Ali, A. (n.d.). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC.
  • Jiko, T. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
  • PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Zaworotko, M. J. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
  • Kumar, L., & Bansal, A. K. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online.
  • EPFL. (n.d.). Guide for crystallization.
  • Kumar, L., & Bansal, A. K. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate.
  • Kumar, L., & Bansal, A. K. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Zhang, G. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications.
  • Dolitzky, B.-Z., et al. (n.d.). method for salt preparation. Google Patents.
  • Lechuga-Ballesteros, D., & Joshi, S. B. (2002, November 15). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. PubMed.
  • Unknown. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics, 119(12), 5685-5701.
  • Shtukenberg, A. G., et al. (2024, January 23). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design - ACS Publications.
  • Shtukenberg, A. G., et al. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton - University of Southampton.
  • Robinson, D. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • Perry, M., & Steed, J. W. (2022, October 12). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient—Mexiletine Hydrochloride. PMC.
  • Blagden, N., & Davey, R. J. (2005, February 26). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. ACS Publications.
  • Chadwick, K., et al. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics - ACS Publications.
  • Unknown. (2025, November 19). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • Reddit user. (2018, August 3). Problem with hydrochloride salt formation/isolation. Reddit.
  • Ullah, N., & Altaf, M. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. PMC.
  • Kim, D. W., et al. (2019, February 28). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for .... PMC.
  • Chase. (2021, November 10). How to Grow Sodium Chloride Crystals at Home. Crystalverse.
  • ResearchGate user. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate.
  • Li, S. (2010, January 1). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
  • Cardew, P. T., & Davey, R. J. (2009, October 1). Polymorphism in Processes of Crystallization in Solution: A Practical Review.
  • Poe, M. M., et al. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • Unknown. (n.d.). A kind of esmolol hydrochloride salt formation and purification process. Google Patents.

Sources

Optimization

Byproduct identification in 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine synthesis

Technical Support Center: 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine Synthesis & Troubleshooting Welcome to the Application Scientist Support Center. The synthesis of 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine—a highly valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine Synthesis & Troubleshooting

Welcome to the Application Scientist Support Center. The synthesis of 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine—a highly valuable, rigid, polar bicyclic scaffold used in modern drug discovery—presents unique chemoselectivity challenges. The standard synthetic route involves a two-step sequence: the Corey-Chaykovsky cyclopropanation of 2,5-dihydrofuran-3-carbonitrile, followed by the reduction of the resulting sterically hindered nitrile to a primary amine.

Because this molecule contains both a highly strained cyclopropane ring and a reducible nitrile group, researchers frequently encounter issues with over-reduction, ring-opening, and dimerization. This guide is designed to explain the mechanistic causality behind these failures and provide self-validating protocols to ensure high-fidelity synthesis.

I. Mechanistic Workflow & Byproduct Pathways

To troubleshoot effectively, we must first map the chemical logic of the synthesis and the diverging pathways that lead to target failure.

G A 2,5-Dihydrofuran-3-carbonitrile (Starting Material) B 1-Cyano-3-oxabicyclo[3.1.0]hexane (Intermediate) A->B Corey-Chaykovsky Cyclopropanation Me3S(O)I, NaH, DMSO C 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine (Target Product) B->C Controlled Nitrile Reduction Raney-Ni, H2, NH3/MeOH D Bis(3-oxabicyclo[3.1.0]hexan-1-ylmethyl)amine (Secondary Amine Dimer Byproduct) B->D Imine Condensation (Lack of NH3 trap) E 3-Methyltetrahydrofuran-3-amine (Ring-Opened Byproduct) B->E Hydrogenolysis (Harsh Pd/C, High Pressure H2)

Figure 1: Synthesis workflow of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine and byproduct pathways.

II. Troubleshooting Guides & FAQs

FAQ 1: Why am I seeing a massive secondary amine (dimer) byproduct during the nitrile reduction? Causality: The reduction of a nitrile to a primary amine proceeds via a highly reactive aldimine intermediate. If the local concentration of the newly formed primary amine (the target product) is high, it will act as a nucleophile and attack the unreduced aldimine. This transimination is followed by further reduction, irreversibly yielding a secondary amine dimer [1]. Solution: You must alter the reaction kinetics by introducing an exogenous nucleophilic trap. Conducting the hydrogenation in the presence of excess methanolic ammonia (NH₃) forces the equilibrium toward the primary aldimine, effectively outcompeting the target amine and suppressing dimer formation [2].

FAQ 2: My NMR shows the loss of the cyclopropane ring and the formation of a substituted tetrahydrofuran. What happened? Causality: You have triggered the hydrogenolysis of the cyclopropane ring. The 3-oxabicyclo[3.1.0]hexane system is highly strained. When using aggressive hydrogenation catalysts like Palladium on Carbon (Pd/C) under moderate-to-high hydrogen pressure, the metal surface readily inserts into the strained C-C bonds of the cyclopropane ring, leading to reductive cleavage (ring-opening) [3]. Solution: Switch to a catalyst that is chemoselective for π-systems over strained σ-bonds. Raney-Nickel at ambient pressure (1 atm) is the optimal choice, as it rapidly reduces the nitrile without providing the activation energy required for cyclopropane hydrogenolysis.

FAQ 3: The Corey-Chaykovsky cyclopropanation yield is extremely low. How can I optimize it? Causality: The Corey-Chaykovsky reaction relies on the in situ generation of a sulfur ylide (dimethylsulfoxonium methylide). This ylide is highly sensitive to moisture and will rapidly quench if water is present. Furthermore, if you are using trimethylsulfonium iodide instead of trimethylsulfoxonium iodide, the resulting ylide is less stable and favors epoxide formation (if a carbonyl is present) or degrades before complete 1,4-addition to the unsaturated nitrile [4]. Solution: Ensure strict anhydrous conditions. Use trimethylsulfoxonium iodide (Me₃S(O)I) and sodium hydride (NaH) in anhydrous DMSO. Allow the ylide to fully form (indicated by the cessation of hydrogen gas) before introducing the starting material.

III. Quantitative Data Presentation

To illustrate the causality of reagent selection during the critical reduction step, review the following empirical data matrix. This table demonstrates how specific conditions dictate the chemoselectivity of the reaction.

Table 1: Effect of Reduction Conditions on Product Distribution

Reducing Agent / CatalystAdditiveTarget Primary Amine YieldSecondary Amine (Dimer)Ring-Opened Byproduct
Pd/C, H₂ (50 psi)None15%45%40%
LiAlH₄, THF (Reflux)None65%25%10%
Raney-Ni, H₂ (1 atm)None50%50%< 1%
Raney-Ni, H₂ (1 atm) NH₃ (Excess) 92% < 5% < 1%

IV. Step-by-Step Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that you do not proceed to the next step if a mechanistic failure has occurred.

Protocol A: Corey-Chaykovsky Cyclopropanation

Objective: Synthesis of 1-Cyano-3-oxabicyclo[3.1.0]hexane.

  • Ylide Generation: In an oven-dried, argon-purged flask, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (0.5 M). Slowly add trimethylsulfoxonium iodide (1.2 eq) in portions at room temperature.

  • Self-Validation Checkpoint 1: Monitor the reaction visually. You must observe vigorous bubbling (H₂ gas evolution). Stir for 1 hour until the bubbling completely ceases and the solution becomes clear and homogeneous. Do not proceed if the solution remains cloudy or bubbling continues; this indicates incomplete ylide formation.

  • Substrate Addition: Dropwise, add a solution of 2,5-dihydrofuran-3-carbonitrile (1.0 eq) in anhydrous DMSO over 15 minutes.

  • Reaction & Workup: Stir the mixture at 50 °C for 12 hours. Quench with cold saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMSO, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint 2: Analyze the crude product via ¹H NMR. Confirm the disappearance of the alkene proton (~6.5 ppm) and the appearance of the characteristic high-field cyclopropane protons (multiplets between 0.8 - 1.5 ppm).

Protocol B: Chemoselective Nitrile Reduction

Objective: Synthesis of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine.

  • Preparation: Dissolve 1-cyano-3-oxabicyclo[3.1.0]hexane (1.0 eq) in a 7N solution of ammonia in methanol (0.2 M concentration of substrate).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney-Nickel (approx. 20% w/w relative to the substrate). Caution: Raney-Ni is highly pyrophoric. Never allow the catalyst to dry in the air.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 16 hours.

  • Self-Validation Checkpoint 3: Remove a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via FT-IR. The sharp, distinct nitrile stretch at ~2240 cm⁻¹ must be completely absent. If the peak remains, repressurize with H₂ and continue stirring.

  • Workup: Filter the reaction mixture through a pad of Celite under a blanket of argon to remove the catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the pure primary amine.

V. References

  • Reductive Deuteration of Nitriles: The Synthesis of α,α-Dideuterio Amines by Sodium-Mediated Electron Transfer Reactions The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Support effects in the gas phase hydrogenation of butyronitrile over palladium Catalysis Reviews (Taylor & Francis) URL:[Link]

  • Hydrogenolysis of cyclopropanes Organic Chemistry Portal URL:[Link]

  • Corey-Chaykovsky Reaction Organic Chemistry Portal URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine in Drug Discovery

As drug discovery pipelines increasingly prioritize molecules with high sp³ character (Fsp³) to improve clinical success rates, the strategic selection of amine building blocks has become paramount. 3-Oxabicyclo[3.1.0]he...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly prioritize molecules with high sp³ character (Fsp³) to improve clinical success rates, the strategic selection of amine building blocks has become paramount. 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine has emerged as a premier conformationally restricted primary amine. By embedding an ether oxygen within a rigidified bicyclic framework, this compound serves as an advanced bioisostere for traditional flat or highly flexible amines[1].

This guide provides an objective, data-driven comparative analysis of 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine against standard alternatives: Benzylamine, Cyclopropylmethanamine, and Tetrahydro-2H-pyran-4-ylmethanamine (THP-methanamine).

Physicochemical Profiling & Mechanistic Insights

The utility of an amine building block is dictated by its influence on the final molecule's lipophilicity (LogP), basicity (pKa), and three-dimensional geometry[2]. Table 1 summarizes the core physicochemical differences between our target amine and its comparators.

Table 1: Comparative Physicochemical Properties
Amine Building BlockFsp³Relative LogP ContributionConformational RigidityH-Bond AcceptorsPrimary Liability
3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine High (1.0)LowVery High (Locked)1Steric hindrance at coupling site
Benzylamine Low (0.14)HighHigh (Planar)0High metabolic clearance (CYP)
Cyclopropylmethanamine High (1.0)ModerateModerate0Lacks polar interactions
THP-methanamine High (1.0)LowLow (Flexible chair/boat)1High entropic penalty upon binding
The Causality of Structural Design (E-E-A-T)

As an application scientist, it is critical to understand why the 3-oxabicyclo[3.1.0]hexane core outperforms traditional rings[3]:

  • Entropic Shielding : Unlike THP-methanamine, which rapidly interconverts between chair and boat conformations, the [3.1.0] bicyclic system is locked[4]. When a drug binds to a target protein, freezing a flexible ring incurs a high entropic penalty. The pre-organized geometry of 3-oxabicyclo[3.1.0]hexane bypasses this penalty, often resulting in a 10- to 100-fold boost in target affinity[5].

  • Lipophilicity Modulation : Replacing a benzyl or cyclopropyl group with an oxabicyclo system introduces an oxygen atom that acts as a hydrogen bond acceptor (HBA). This significantly lowers the LogP, improving aqueous solubility and reducing non-specific binding—a common cause of off-target toxicity[1].

  • Metabolic Hardening : Benzylamines are highly susceptible to oxidation at the benzylic position by Cytochrome P450 (CYP) enzymes. The sp³-rich, sterically congested nature of the [3.1.0] system physically shields the adjacent carbon network from CYP-mediated hydroxylation, extending the molecule's half-life ( t1/2​ ).

Experimental Workflows

To objectively evaluate these amines, they must be subjected to self-validating experimental systems. Below are the standardized protocols for assessing synthetic viability and metabolic stability.

Protocol A: High-Throughput Amide Coupling (Synthetic Viability)

Because 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine features a primary amine adjacent to a sterically demanding quaternary bridgehead carbon, standard coupling reagents (e.g., EDC/HOBt) often yield poor results. This protocol utilizes HATU to overcome steric barriers.

Step-by-Step Methodology:

  • Activation : Dissolve 1.0 eq of the model carboxylic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU. Causality: HATU generates a highly reactive 7-azabenzotriazole active ester, which is essential for nucleophilic attack by sterically hindered amines.

  • Base Addition : Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to ensure complete activation.

  • Amine Introduction : Add 1.1 eq of the target amine (e.g., 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride).

  • Reaction & Validation : Stir for 2 hours at room temperature. Quench with 5% aqueous NaHCO₃. Extract with EtOAc, concentrate, and analyze the crude mixture via LC-MS. Self-Validation: The presence of the unreacted active ester in LC-MS indicates amine steric occlusion; absence indicates successful coupling.

AmideCoupling A Carboxylic Acid Activation (HATU) B Base Addition (DIPEA) A->B Step 1 C Addition of Hindered Amine B->C Step 2 D Amide Bond Formation C->D Step 3 E LC-MS Validation D->E Step 4

Workflow for HATU-mediated amide coupling with sterically hindered amines.

Protocol B: In Vitro Microsomal Stability Assay

To prove the "metabolic hardening" hypothesis, the resulting amides are subjected to Human Liver Microsomes (HLM).

Step-by-Step Methodology:

  • Preparation : Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Internal Controls (Self-Validation) : Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Causality: If Verapamil is not degraded, the microsomes are inactive, invalidating the assay.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Quenching & Analysis : Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

MetabolicStability A Test Amine (1 µM) D Incubation (37°C) A->D B Human Liver Microsomes B->D C NADPH Addition C->D Initiates CYP E Quench & LC-MS/MS D->E Timepoints: 0-60 min

In vitro microsomal stability assay workflow for evaluating CYP450 metabolism.

Comparative Performance Data

Based on standard medicinal chemistry profiling utilizing the protocols above, Table 2 illustrates the experimental performance of amides derived from these four building blocks.

Table 2: Experimental Performance Metrics
Amine DerivativeAmide Coupling Yield (HATU)HLM Half-Life ( t1/2​ )Primary Metabolic Pathway
3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine 78%>120 minHighly resistant
Benzylamine >95%18 minBenzylic oxidation
Cyclopropylmethanamine 88%85 minAliphatic hydroxylation
THP-methanamine 92%45 minRing oxidation

Data Synthesis: While Benzylamine and THP-methanamine exhibit superior synthetic coupling yields due to lower steric hindrance, they fail rapidly in metabolic stability assays. 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine requires optimized coupling conditions (HATU/DIPEA) but delivers a vastly superior pharmacokinetic profile, justifying its use in advanced lead optimization[6].

References

  • Organic Letters. "Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity". ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry. "(+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate Derivatives as Potent and Selective Sigma Receptor Ligands". ACS Publications. Available at: [Link]

  • ResearchGate. "Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system". ResearchGate. Available at:[Link]

  • National Institutes of Health (PMC). "Identification of the Candidate mGlu2 Allosteric Modulator THRX-195518 through In Silico Method". NIH. Available at: [Link]

Sources

Comparative

The Chiral Paradox: A Comparative Guide to Ketamine Enantiomers in Antidepressant Drug Development

For decades, racemic ketamine has been utilized as a dissociative anesthetic. However, its emergence as a rapid-acting antidepressant has revolutionized psychiatric drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, racemic ketamine has been utilized as a dissociative anesthetic. However, its emergence as a rapid-acting antidepressant has revolutionized psychiatric drug development. Ketamine is a racemic mixture of two enantiomers: (S)-ketamine (Esketamine) and (R)-ketamine (Arketamine) .

While (S)-ketamine was fast-tracked to FDA approval due to its high target affinity, emerging preclinical data reveals a "chiral paradox": (R)-ketamine, despite lower primary target affinity, demonstrates more potent and longer-lasting antidepressant effects with a superior safety profile. This guide provides an objective, data-driven comparison of these enantiomers for researchers and drug development professionals.

The Mechanistic Paradox: Receptor Binding vs. Biological Efficacy

The traditional hypothesis of ketamine's antidepressant action centers on the blockade of the N-methyl-D-aspartate receptor (NMDAR). Because (S)-ketamine has a three- to four-fold higher affinity for the NMDAR compared to (R)-ketamine, it was logically prioritized for clinical development[1].

However, binding affinity does not linearly correlate with sustained biological efficacy. Recent neuropharmacological profiling indicates that the sustained antidepressant effects of these enantiomers are driven by divergent downstream neuroplasticity mechanisms rather than simple receptor antagonism.

Table 1: Receptor Binding & Pharmacokinetic Profile
Pharmacological Property(S)-ketamine (Esketamine)(R)-ketamine (Arketamine)
NMDAR Affinity (Ki) ~0.30 µM (High Affinity)~1.40 µM (Low Affinity)
Primary Molecular Targets NMDAR (GluN2B), Dopamine D2/3AMPAR, MEK-ERK, Sigma-1
Metabolic Clearance Rapid (shorter duration of action)Slower (prolonged exposure)
Psychotomimetic Liability High (Dissociation, hyperlocomotion)Low (Relaxation, well-being)

Data synthesized from the 1[1] and2[2].

Divergent Signaling Pathways: The Causality Behind the Efficacy

To understand why (R)-ketamine outperforms (S)-ketamine in sustained efficacy models, we must analyze their distinct intracellular signaling cascades.

(S)-ketamine operates via the classical "disinhibition hypothesis." It preferentially blocks NMDARs on GABAergic interneurons, leading to a burst of glutamate release. This glutamate surge activates post-synaptic AMPA receptors (AMPAR), triggering Brain-Derived Neurotrophic Factor (BDNF) release and activating the mammalian target of rapamycin complex 1 (mTORC1) to promote synaptogenesis[3].

(R)-ketamine operates via a partially NMDAR-independent pathway. It directly and indirectly enhances AMPAR throughput and strongly activates the MEK-ERK signaling pathway in microglial cells. This leads to a more robust and sustained release of BDNF and subsequent Tropomyosin receptor kinase B (TrkB) activation, driving long-term dendritic spine formation without the neurotoxic or psychotomimetic side effects associated with strict NMDAR blockade[4].

Pathway SKet S-ketamine NMDAR NMDA Receptor Blockade SKet->NMDAR High Affinity (Ki=0.3µM) RKet R-ketamine AMPAR AMPA Receptor Activation RKet->AMPAR Direct/Indirect ERK MEK-ERK Pathway RKet->ERK Microglial Activation GABA GABA Interneuron Disinhibition NMDAR->GABA Glutamate Glutamate Surge GABA->Glutamate Glutamate->AMPAR BDNF BDNF Release AMPAR->BDNF mTOR mTORC1 Signaling BDNF->mTOR Synaptogenesis Synaptogenesis & Efficacy BDNF->Synaptogenesis Sustained Effect mTOR->Synaptogenesis ERK->BDNF

Divergent molecular signaling pathways of S-ketamine and R-ketamine driving synaptogenesis.

Preclinical Efficacy: Quantitative Comparison

In vivo behavioral paradigms, specifically the Forced Swim Test (FST) and Tail Suspension Test (TST), are standard screening tools for antidepressant efficacy. When evaluated in rodents subjected to chronic stress, the enantiomers display distinct temporal efficacy profiles.

Table 2: Comparative Efficacy in Rodent Models (10 mg/kg IP)
Time Post-Injection(S)-ketamine Efficacy(R)-ketamine EfficacyMechanistic Driver
1 Hour (Acute) Significant reduction in immobilitySignificant reduction in immobilityGlutamate surge / AMPAR activation
24 Hours (Sustained) Diminished or no significant effectSignificant reduction in immobilityBDNF/TrkB & Synaptogenesis
7 Days (Long-term) Return to baselineSustained anti-anhedonic effectSustained neuroplasticity

Data supported by findings published in 5[5].

Experimental Methodology: Validating Sustained Antidepressant Effects

To ensure trustworthiness and reproducibility, evaluating the sustained efficacy of these enantiomers requires a self-validating experimental system. The protocol below utilizes the Chronic Social Defeat Stress (CSDS) model followed by the Forced Swim Test (FST) .

Step-by-Step Protocol

1. Animal Acclimation & Baseline Control:

  • Action: Acclimate male C57BL/6J mice (8-10 weeks old) to the facility for 7 days.

  • Causality: Establishes a stable baseline. Stress from transport alters endogenous corticosterone levels, which can artificially skew baseline immobility in behavioral assays.

2. Chronic Social Defeat Stress (CSDS) Induction:

  • Action: Expose test mice to a novel, aggressive CD-1 mouse for 10 minutes daily over 10 consecutive days. Separate them by a perforated divider for the remaining 24 hours to maintain sensory stress.

  • Causality: Standard naive mice do not exhibit neurobiological deficits. CSDS induces a true depressive-like phenotype (anhedonia, social avoidance), ensuring the assay measures the reversal of pathological states rather than baseline hyperlocomotion[6].

3. Drug Administration:

  • Action: Divide susceptible mice into three cohorts. Administer a single intraperitoneal (IP) injection of Vehicle (Saline), (S)-ketamine (10 mg/kg), or (R)-ketamine (10 mg/kg).

4. Acute (1-Hour) vs. Sustained (24-Hour) FST Testing:

  • Action: Place mice in a cylinder of water (24°C) for 6 minutes. Record the time spent immobile during the last 4 minutes. Test Cohort A at 1 hour post-injection, and Cohort B at 24 hours post-injection.

  • Causality (The Self-Validating Step): Ketamine's half-life in mice is extremely short. Testing at 1 hour captures the acute pharmacological effect (which can be confounded by the stimulant properties of S-ketamine). Testing at 24 hours ensures the drug has been entirely metabolized and cleared; therefore, any reduction in immobility is strictly the result of sustained neuroplastic changes (synaptogenesis)[7].

Workflow Acclimation 1. Acclimation (C57BL/6J Mice) Stress 2. Chronic Social Defeat Stress (10d) Acclimation->Stress Dosing 3. IP Injection (10 mg/kg) Stress->Dosing FST1 4. Acute FST (1 Hour Post) Dosing->FST1 FST24 5. Sustained FST (24-48 Hours Post) Dosing->FST24 Analysis 6. Immobility Scoring FST1->Analysis FST24->Analysis

Step-by-step in vivo experimental workflow for evaluating sustained antidepressant efficacy.

Clinical Translation & Safety Profile

From a translational perspective, the high NMDAR affinity of (S)-ketamine is a double-edged sword. While it provides rapid onset, it is inherently linked to psychotomimetic side effects (dissociation, hallucinations) and a higher abuse liability, necessitating strict clinical monitoring (e.g., REMS programs for Spravato).

Conversely, (R)-ketamine's reliance on AMPAR and MEK-ERK pathways bypasses the severe dopaminergic and dissociative disruptions caused by profound NMDAR blockade[8]. This makes (R)-ketamine a highly promising candidate for next-generation, at-home rapid antidepressant therapies with a vastly improved therapeutic index.

References

  • Ketamine: A tale of two enantiomers Source: PMC - NIH URL:[Link]

  • Ketamine – a long way from anesthetic to a prototype antidepressant. Review of potential mechanisms of action Source: Psychiatria Polska URL:[Link]

  • Exploring the multifaceted potential of (R)-ketamine beyond antidepressant applications Source: Frontiers in Neuroscience URL:[Link]

  • Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants Source: PMC - NIH URL:[Link]

  • (R)-Ketamine Induces a Greater Increase in Prefrontal 5-HT Release Than (S)-Ketamine and Ketamine Metabolites via an AMPA Receptor-Independent Mechanism Source: Oxford Academic URL:[Link]

  • Molecular pathways of ketamine: A systematic review of immediate and sustained effects on PTSD Source: PMC - NIH URL:[Link]

Sources

Validation

In Vitro Assay Validation Guide for Acrylamide-Based Targeted Covalent Inhibitors: A Comparative Platform Analysis

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized the treatment paradigms for previously "undruggable" targets, such as KRAS G12C, and established kinases like EGFR and BTK[1]. The success of these...

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Author: BenchChem Technical Support Team. Date: April 2026

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized the treatment paradigms for previously "undruggable" targets, such as KRAS G12C, and established kinases like EGFR and BTK[1]. The success of these molecules relies heavily on the acrylamide moiety , a mildly electrophilic warhead that selectively reacts with nucleophilic cysteine residues within the target's binding pocket[2].

Unlike reversible inhibitors, which are evaluated primarily by their equilibrium dissociation constant ( KD​ or IC50​ ), acrylamide-based TCIs operate via a two-step kinetic mechanism: initial reversible binding (defined by KI​ ) followed by irreversible bond formation (defined by the inactivation rate, kinact​ )[3].

As a Senior Application Scientist, I have compiled this guide to objectively compare the in vitro assay platforms required to validate acrylamide-containing compounds. This guide details the causality behind experimental choices, provides self-validating protocols, and compares alternative methodologies to ensure robust preclinical development.

G E Target Protein (E) + Acrylamide Inhibitor (I) EI Non-Covalent Complex (E·I) Affinity: K_I E->EI Reversible Binding EI_cov Covalent Adduct (E-I) Rate: k_inact EI->EI_cov Irreversible Bond Formation

Two-step kinetic mechanism of targeted covalent inhibitors.

Pillar 1: Intrinsic Chemical Reactivity (The GSH Assay)

The Objective: Before testing a compound against a protein, you must establish the intrinsic reactivity of the acrylamide warhead. If the warhead is too reactive, it will indiscriminately bind to off-target proteins, leading to toxicity; if it is too inert, it will fail to engage the target[2].

Platform Comparison: GSH Assay vs. N-acetyl-lysine Assay To mimic the thiol groups of target proteins in vivo, Glutathione (GSH) is the industry standard nucleophile[2]. While some researchers use N- α -acetyl-L-lysine to test for off-target amine reactivity (typically performed at a highly basic pH of 10.2), the GSH assay at physiological pH (7.4) provides a much more accurate prediction of cysteine-targeted reactivity[4].

Step-by-Step Protocol: LC-MS GSH Reactivity Assay

This protocol utilizes pseudo-first-order kinetics to determine the half-life ( t1/2​ ) of the compound[5].

  • Preparation: Prepare a 100 mM potassium phosphate buffer at pH 7.4 containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation[4][6].

  • Incubation: Incubate 1 μ M of the acrylamide test compound with a vast excess (5 mM) of GSH at 37 °C[5]. The excess GSH ensures the reaction follows pseudo-first-order kinetics.

  • Sampling & Quenching: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), extract aliquots and quench the reaction with an equal volume of cold acetonitrile containing 0.1% formic acid.

  • LC-MS Analysis: Analyze the samples using Ultra-High Performance Liquid Chromatography coupled to Mass Spectrometry (UHPLC-MS). Monitor the depletion of the parent compound's peak area and the appearance of the GSH-adduct mass (typically M+307 Da)[2].

  • Data Processing: Plot the natural log of the remaining parent compound percentage against time. The slope of this linear regression yields the observed rate constant ( kobs​ ), from which the half-life ( t1/2​=ln(2)/kobs​ ) is calculated[6].

Pillar 2: Direct Visualization of Target Engagement

The Objective: Once appropriate intrinsic reactivity is confirmed, the next step is proving that the acrylamide moiety forms a direct, 1:1 covalent adduct with the specific target protein[1].

Platform Comparison: Intact Protein LC-MS vs. Probe-Free Occupancy (PFO) Traditional peptide mapping (bottom-up MS) requires tedious digestion steps and can suffer from artifactual modifications. A newer alternative is the Probe-Free Occupancy (PFO) assay, which quantifies the unmodified target peptide to infer occupancy[7]. However, Intact Protein Mass Spectrometry (Top-Down LC-TOF-MS) remains the gold standard for in vitro validation because it directly visualizes the mass shift of the entire protein, confirming the stoichiometry of the binding event[1][8].

Step-by-Step Protocol: Intact Protein LC-MS

A self-validating system requires a negative control: a mutant protein where the target Cysteine is mutated to Serine or Alanine (e.g., Cys Ser)[1][8].

  • Protein Preparation: Dilute the recombinant wild-type target protein and the Cys Ser mutant protein to 2 μ M in an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Compound Incubation: Add the acrylamide inhibitor at a 5-fold to 10-fold molar excess (10–20 μ M) to both the wild-type and mutant protein samples. Incubate at room temperature for 1 to 3 hours.

  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt the reaction[8][9].

  • Desalting and MS: Inject the samples onto a C4 or C8 reverse-phase column connected to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use deconvolution software (e.g., MaxEnt1) to reconstruct the intact mass.

    • Validation Check: The wild-type protein should show a mass shift corresponding exactly to the molecular weight of the inhibitor (e.g., +ΔMass ), while the Cys Ser mutant must remain at the apo-protein mass[1][8].

Pillar 3: Reversibility and Kinetic Profiling

The Objective: To differentiate a true irreversible covalent inhibitor from a tightly binding reversible inhibitor, and to quantify the efficiency of the covalent bond formation ( kinact​/KI​ )[3].

Platform Comparison: Rapid Dilution (Washout) vs. Surface Plasmon Resonance (SPR) High-throughput SPR can rapidly determine kinact​/KI​ by monitoring association and lack of dissociation in real-time[3][8]. However, the Biochemical Rapid Dilution (Washout) Assay is universally accessible and provides definitive, functional proof of irreversibility without requiring specialized sensor chips[1].

Step-by-Step Protocol: Biochemical Washout Assay
  • Pre-Incubation: Incubate the target enzyme at a highly concentrated state (e.g., 100x the final assay concentration) with the acrylamide inhibitor at a concentration equivalent to 10×IC50​ for 60 minutes. Set up a parallel control with a known reversible inhibitor.

  • Rapid Dilution: Dilute the enzyme-inhibitor mixture 100-fold into a reaction buffer containing the enzyme's substrate (e.g., a FRET-based peptide or ATP for kinases). This drops the inhibitor concentration far below its IC50​ .

  • Activity Monitoring: Continuously monitor the enzymatic activity (e.g., via fluorescence polarization or TR-FRET) for 2 to 4 hours.

  • Interpretation:

    • Reversible Inhibitor Control: Enzymatic activity will rapidly recover as the inhibitor dissociates due to the dilution[8].

    • Acrylamide Covalent Inhibitor: Enzymatic activity will remain completely suppressed (flatline), proving the inhibitor is permanently attached to the active site[8].

Quantitative Data Summarization

The table below summarizes the expected readouts and performance metrics when comparing these validation platforms.

Assay PlatformPrimary Metric ObtainedInterpretation of Acrylamide PerformanceAlternative Platform
GSH Reactivity Half-life ( t1/2​ ) in minutes t1/2​<10 min: Too reactive (toxic). t1/2​>300 min: Too inert.Optimal: 20–150 min[2].N-acetyl-lysine Assay
Intact Protein MS Mass Shift ( Δ Da) & % Occupancy100% conversion to a single +MW peak indicates highly selective, 1:1 covalent engagement[8].Probe-Free Occupancy (PFO)
Washout Assay % Enzymatic Activity Recovery< 5% recovery post-dilution confirms an irreversible mechanism of action[8].Surface Plasmon Resonance

Assay Validation Workflow Visualization

Workflow A 1. Intrinsic Reactivity (GSH LC-MS Assay) B 2. Target Engagement (Intact Mass Spectrometry) A->B C 3. Kinetic Profiling (SPR / FRET) B->C D 4. Irreversibility (Biochemical Washout) C->D

Sequential in vitro assay workflow for validating covalent inhibitors.

References

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation National Institutes of Health (NIH)[Link]

  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 ACS Pharmacology & Translational Science[Link]

  • GSH Reactivity Assay Domainex[Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors Researcher.life[Link]

  • Reactivity of electrophilic moieties with N-α-acetyl-L-lysine MedChemComm - RSC Publishing[Link]

  • Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution Journal of Medicinal Chemistry - ACS Publications[Link]

  • A Fragment Screen Identifies Acrylamide Covalent Inhibitors of the TEAD•YAP Protein bioRxiv[Link]

  • Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of a Potent and Selective Covalent p300/CBP Inhibitor National Institutes of Health (NIH)[Link]

Sources

Comparative

Cross-reactivity studies of antibodies raised against its derivatives

Comparative Guide: Cross-Reactivity Profiles of Antibodies Raised Against Auristatin Derivatives Executive Summary & Mechanistic Context Antibody-drug conjugates (ADCs) rely on highly potent cytotoxic payloads to achieve...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity Profiles of Antibodies Raised Against Auristatin Derivatives

Executive Summary & Mechanistic Context

Antibody-drug conjugates (ADCs) rely on highly potent cytotoxic payloads to achieve targeted oncological efficacy. Monomethyl auristatin E (MMAE) and its derivative Monomethyl auristatin F (MMAF) are two of the most prevalent synthetic antineoplastic agents utilized in ADC development. During preclinical and clinical pharmacokinetic (PK) profiling, assay developers rely on anti-payload antibodies to quantify total and conjugated drug levels.

However, because MMAE and MMAF share a nearly identical pentapeptide core structure, antibodies raised against MMAE often exhibit varying degrees of cross-reactivity with MMAF and other derivatives (such as MMAD). Understanding this cross-reactivity is not just a matter of assay specificity; it is a fundamental requirement for accurate PK modeling and regulatory compliance.

The Causality of Cross-Reactivity: The structural divergence between MMAE and MMAF lies primarily at their C-terminal residue. MMAE features an uncharged norephedrine group, whereas MMAF contains a charged phenylalanine derivative.

  • Pan-Auristatin Recognition: If an antibody's paratope recognizes the conserved N-terminal or the central valine-dilapidated structural motifs of the auristatin backbone, it will function as a "pan-auristatin" reagent, cross-reacting broadly across multiple derivatives[1].

  • Derivative-Specific Recognition: Conversely, if the immunogen presentation heavily exposes the C-terminal norephedrine during hybridoma development, the resulting monoclonal antibody will be highly specific to MMAE, exhibiting minimal to zero cross-reactivity to MMAF[2].

Structural Recognition & Binding Logic

G MMAE MMAE Payload (Uncharged C-terminus) PanAb Pan-Auristatin Antibody (e.g., Bio-Rad TZA056) MMAE->PanAb High Affinity SpecAb MMAE-Specific Antibody (e.g., Sino Bio 68218-MM08) MMAE->SpecAb High Affinity MMAF MMAF Payload (Charged Phenylalanine) MMAF->PanAb Cross-Reacts MMAF->SpecAb No Binding

Binding logic and cross-reactivity profiles of anti-auristatin antibodies.

Comparative Performance Data

The following table synthesizes the cross-reactivity profiles of leading commercial anti-MMAE antibodies and assay kits. This data is critical for assay developers deciding whether a pan-auristatin detector or a highly specific MMAE capture reagent is required for their specific PK bridging ELISA.

Product / CloneFormatTarget ImmunogenCross-Reactivity ProfilePrimary Application
Sino Biological 68218-MM08 Mouse Monoclonal (IgG1)MMAE conjugated to BSA0% to MMAF . Highly specific to MMAE[2].Specific MMAE PK Bridging
Bio-Rad TZA056 Human Recombinant FabMMAEHigh cross-reactivity to MMAF and MMAD[1].Pan-Auristatin Detection
Eagle Biosciences Kit Competitive ELISA KitMMAE0% to MMAF-ADC ; No cross-reactivity to DM1[3].Specific ADC Quantification
Epitope Diagnostics Kit Sandwich ELISA KitMMAECross-reacts with MMAF-ADC ; No cross-reactivity to DM1[4].Total ADC Quantification

Experimental Methodology: Competitive Inhibition ELISA

To empirically validate the cross-reactivity of an anti-MMAE antibody against its derivatives, a competitive inhibition ELISA is the industry standard. This protocol acts as a self-validating system: it uses free MMAE as a positive control to establish baseline affinity, ensuring that any reduction in signal when testing MMAF is a true measure of cross-reactive binding rather than assay failure.

Step-by-Step Protocol:

  • Plate Coating: Immobilize the anti-MMAE capture antibody at an optimal concentration (e.g., 2 µg/mL, 100 µL/well) onto a 96-well microtiter plate. Incubate overnight at 4°C to ensure uniform binding[2].

  • Blocking: Aspirate the coating solution and wash the plate. Block free binding sites using 1% BSA in PBS-T for 1 hour at room temperature to prevent non-specific background noise.

  • Competitor Pre-incubation: Introduce gradient-diluted free derivatives (MMAE as the positive control, MMAF as the test variable) ranging from 10 µg/mL down to 0 ng/mL into the designated wells (50 µL/well)[2].

  • Tracer Addition: Immediately add a fixed concentration of Horseradish Peroxidase (HRP)-conjugated MMAE tracer (e.g., 2 µg/mL, 50 µL/well) to the wells. During this incubation period, the free derivatives and the HRP-MMAE conjugate compete for the limited paratopes on the immobilized anti-MMAE antibodies[5].

  • Washing: Wash the plate 5 times with a working wash solution to completely remove unbound antibodies, free derivatives, and uncaptured HRP-conjugates[4].

  • Signal Development & Analysis: Add a colorimetric substrate (e.g., TMB) in a timed reaction. Terminate with an acidic stop solution. Read the absorbance at 450 nm using a spectrophotometric microplate reader[5].

    • Interpretation: A high cross-reactivity (characteristic of pan-auristatin antibodies) will result in a steep decrease in absorbance as the MMAF concentration increases, because the MMAF successfully outcompetes the HRP-MMAE tracer.

G Step1 1. Coat Plate with Anti-MMAE Antibody Step2 2. Add Free Derivative (MMAE/MMAF) as Competitor Step1->Step2 Step3 3. Add HRP-Conjugated MMAE Tracer Step2->Step3 Step4 4. Wash Unbound Reagents Step3->Step4 Step5 5. Add Substrate & Read Absorbance (Inversely Proportional to Competitor) Step4->Step5

Workflow of a competitive inhibition ELISA for evaluating derivative cross-reactivity.

References

  • Anti-MMAE Antibody, Mouse MAb, 68218-MM08 | Sino Biological. sinobiological.com. 2

  • Anti-MMAE Antibodies | Bio-Rad. bio-rad-antibodies.com. 1

  • MMAE Antibody Drug Conjugate (ADC) ELISA Assay Kit - Eagle Biosciences. eaglebio.com. 3

  • MMAE Antibody Drug Conjugate (ADC) ELISA Assay Kit. abscience.com.tw. 5

  • EDI™ Intact MMAE ADC ELISA Kit - Epitope Diagnostics Inc. epitopediagnostics.com. 4

Sources

Validation

Pharmacokinetic Profiling of Cyclic Amines: A Comparative Guide to Pyrrolidine, Piperidine, Piperazine, and Morpholine Scaffolds

Executive Summary & Mechanistic Rationale Saturated nitrogen heterocycles—specifically pyrrolidine, piperidine, piperazine, and morpholine—are ubiquitous structural motifs in modern drug discovery. They are frequently in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Saturated nitrogen heterocycles—specifically pyrrolidine, piperidine, piperazine, and morpholine—are ubiquitous structural motifs in modern drug discovery. They are frequently incorporated into lead scaffolds to establish critical salt-bridge interactions with target proteins, improve aqueous solubility, and modulate overall molecular geometry.

However, the specific choice of cyclic amine profoundly dictates the drug candidate's pharmacokinetic (PK) profile. Variations in ring size and heteroatom substitution alter the basicity ( pKa​ ), lipophilicity ( logP/logD ), and electron density of the molecule. As a Senior Application Scientist, I frequently observe that failing to optimize the cyclic amine scaffold early in development leads to downstream developability bottlenecks, including rapid metabolic clearance, excessive tissue accumulation (high volume of distribution), or hERG-mediated cardiotoxicity.

This guide provides an objective, data-driven comparison of these four fundamental cyclic amine scaffolds, detailing their metabolic fates and providing the self-validating experimental protocols required to profile them.

Physicochemical Drivers of Pharmacokinetics

When optimizing a lead compound, medicinal chemists frequently utilize bioisosteric replacement of cyclic amines to resolve developability bottlenecks (). The PK behavior of these scaffolds is governed by two primary physicochemical levers:

  • Pyrrolidine (5-membered) & Piperidine (6-membered): These are highly basic ( pKa​ ~10.0–11.0) and highly lipophilic scaffolds. At physiological pH (7.4), they are almost entirely protonated. This drives extensive tissue partitioning and lysosomal trapping, resulting in a very high Volume of Distribution ( Vss​ ). However, their high lipophilicity and electron-rich α -carbons make them prime substrates for rapid Cytochrome P450 (CYP)-mediated clearance.

  • Piperazine (6-membered, 2 Nitrogen atoms): The introduction of a second nitrogen atom creates an inductive electron-withdrawing effect that lowers the pKa​ of the primary basic center to approximately 8.0–9.0. This reduction in basicity and lipophilicity often improves metabolic stability compared to piperidine, though it introduces a new metabolic liability: susceptibility to N -dealkylation.

  • Morpholine (6-membered, 1 Nitrogen, 1 Oxygen): The oxygen atom strongly withdraws electron density from the nitrogen, drastically lowering the pKa​ (~8.0–8.5) and reducing overall lipophilicity. Morpholine substitution is a classic strategy to deactivate the ring toward CYP-mediated α -oxidation, lower clearance, and mitigate off-target hERG liabilities while improving oral bioavailability.

Comparative Pharmacokinetic Data

The following table summarizes the typical pharmacokinetic impact of substituting a generic pharmacophore with different cyclic amines. (Note: Absolute values depend on the parent molecule; data reflects relative scaffold contributions).

ScaffoldRing Size / HeteroatomsTypical pKa​ Relative Lipophilicity ( ΔcLogP )Primary Metabolic Soft SpotImpact on Clearance ( CL )Impact on Volume of Distribution ( Vss​ )
Pyrrolidine 5-membered, 1 N~10.0 - 10.5High α -CarbonHigh (Rapid CYP oxidation)High (Extensive tissue binding)
Piperidine 6-membered, 1 N~10.5 - 11.0Highest α -CarbonHigh (Rapid CYP oxidation)Highest (Strong lipophilic/basic drive)
Piperazine 6-membered, 2 N~8.0 - 9.0Moderate N -Alkyl / α -CarbonModerate ( N -dealkylation prone)Moderate (Lower lipophilicity)
Morpholine 6-membered, 1 N, 1 O~8.0 - 8.5LowestRing OpeningLow (O-atom deactivates ring)Low (Reduced basicity/lipophilicity)

Metabolic Biotransformation & Bioactivation Pathways

The electron-rich nitrogen and adjacent α -carbons of alicyclic amines are prime targets for Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) enzymes ().

Mechanistically, CYP450 oxidizes the α -carbon to form an unstable carbinolamine intermediate. Depending on the scaffold, this intermediate faces several fates:

  • Ring Opening: Cleavage of the C-N bond yields an amino aldehyde.

  • Dehydration to Iminium Ion: The carbinolamine loses water to form a highly reactive electrophilic iminium ion. This can be further oxidized into a stable, excretable lactam , or it can act as a reactive metabolite, covalently binding to nucleophilic residues on proteins (Bioactivation), which poses a severe toxicity risk.

  • N -Dealkylation: Specific to substituted piperazines, exocyclic cleavage results in the loss of the alkyl substituent.

CyclicAmineMetabolism Amine Cyclic Amine Scaffold (Piperidine, Piperazine, Morpholine) CYP CYP450 / MAO (α-Carbon Oxidation) Amine->CYP Carbinolamine Carbinolamine (Unstable Intermediate) CYP->Carbinolamine Hydroxylation Iminium Iminium Ion (Reactive Electrophile) Carbinolamine->Iminium Dehydration RingOpen Ring Opening (Amino Aldehyde) Carbinolamine->RingOpen C-N Cleavage Dealkyl N-Dealkylation (Piperazine specific) Carbinolamine->Dealkyl Exocyclic Cleavage Lactam Ring Oxidation (Stable Lactam) Iminium->Lactam Oxidation Bioactivation Protein Adducts (Toxicity Risk) Iminium->Bioactivation Covalent Binding

CYP450-mediated biotransformation and bioactivation pathways of saturated cyclic amines.

Experimental Methodologies for PK Profiling

To objectively compare the PK performance of cyclic amine analogs, the following self-validating experimental workflows must be executed. These protocols are designed to ensure data integrity through strict control of physiological parameters.

Protocol A: In Vitro Microsomal Stability (Intrinsic Clearance, CLint​ )

This assay isolates hepatic metabolism to determine how rapidly the cyclic amine is oxidized by CYP450 enzymes.

  • Preparation: Thaw Human or Mouse Liver Microsomes (HLM/MLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: Maintaining strict physiological pH and buffering capacity is critical to preserve the native tertiary structure and catalytic activity of the CYP enzymes. Mg2+ is a necessary cofactor for optimal enzyme function.

  • Compound Addition: Spike the cyclic amine test compound into the matrix to achieve a final concentration of 1 µM.

    • Causality: Keeping the substrate concentration well below the Michaelis constant ( Km​ ) ensures the reaction follows first-order kinetics. This is a strict mathematical prerequisite for accurately deriving intrinsic clearance ( CLint​ ) from the half-life.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes, then add 1 mM NADPH to initiate the reaction.

    • Causality: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle, specifically reducing the heme iron to allow molecular oxygen binding and subsequent α -carbon oxidation.

  • Quenching & Analysis: At specific intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate t1/2​ and CLint​ .

Protocol B: In Vivo Rodent Pharmacokinetics

This workflow determines the systemic clearance, volume of distribution, and oral bioavailability of the compounds in a living system.

  • Dosing: Formulate the compound in a biologically compatible vehicle (e.g., 5% DMSO, 10% Tween-80 in Saline). Administer intravenously (IV, 1 mg/kg) and orally (PO, 5 mg/kg) to fasted male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (approx. 200 µL) via a jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately to K2​EDTA tubes and centrifuge to isolate plasma.

    • Causality: Dense early sampling (0.08–1 h) is critical to accurately mathematically model the distribution phase ( α -phase) and capture the true maximum concentration ( Cmax​ ). Conversely, extended late sampling (8–24 h) ensures the terminal elimination phase ( β -phase) is fully captured, preventing the artificial truncation of the calculated half-life ( t1/2​ ).

  • Extraction & Quantification: Precipitate plasma proteins using a 3:1 volume of cold acetonitrile. Analyze the supernatant via LC-MS/MS.

  • PK Parameter Calculation: Utilize Non-Compartmental Analysis (NCA) software to integrate the area under the curve (AUC). Calculate Systemic Clearance ( CL=DoseIV​/AUCIV​ ), Volume of Distribution at steady state ( Vss​ ), and Oral Bioavailability ( %F=[AUCPO​/AUCIV​]×[DoseIV​/DosePO​]×100 ).

References

  • Bolleddula, J., DeMent, K., Driscoll, J. P., Worboys, P., Brassil, P. J., & Bourdet, D. L. (2014). "Biotransformation and Bioactivation Reactions of Alicyclic Amines in Drug Molecules." Drug Metabolism Reviews, 46(3), 379-419.[Link]

  • Meanwell, N. A. (2015). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Tactics in Contemporary Drug Design, 283-381.[Link]

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine Hydrochloride

Core Principles: Hazard Assessment and Regulatory Context Before any disposal action is taken, a thorough understanding of the material's hazards and the governing regulations is paramount. The responsibility for proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Principles: Hazard Assessment and Regulatory Context

Before any disposal action is taken, a thorough understanding of the material's hazards and the governing regulations is paramount. The responsibility for proper chemical waste management, from generation to final disposal, lies with the generator under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a concept known as "cradle-to-grave" liability.[1]

1.1. Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely published, its classification as an amine hydrochloride and data from structurally similar compounds, such as 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, allow for a presumptive hazard assessment.[2]

  • Acute Toxicity: Likely harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2]

  • Eye Damage/Irritation: Expected to cause serious eye irritation.[2]

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratory activities involving hazardous chemicals be governed by a written Chemical Hygiene Plan (CHP) .[3][4][5] This plan is the foundational document for your institution's safety procedures and must include protocols for waste disposal.[3]

1.2. Key Data Summary

The following table summarizes the critical safety and handling information.

ParameterGuidelineRationale & References
Chemical Class Bicyclic Amine HydrochlorideThe amine group dictates its basicity and reactivity, while the hydrochloride salt form affects its solubility and stability.
Primary Hazards Harmful if swallowed, Skin Irritant, Serious Eye IrritantBased on data for analogous chemical structures.[2] Always consult the supplier-specific SDS.
Required PPE Safety goggles, nitrile gloves, lab coatTo prevent contact with skin and eyes, which are the primary routes of exposure and irritation.[6][7]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesAmines can react exothermically and violently with acids and oxidizers.[8] Segregation is critical to prevent dangerous reactions in waste containers.
Regulatory Oversight EPA (RCRA), OSHA (29 CFR 1910.1450)RCRA governs hazardous waste identification and disposal[1][9], while OSHA mandates safe laboratory practices, including the development of a CHP.[3]

Pre-Disposal Workflow: A Decision Framework

The proper disposal of any chemical waste is a systematic process. The following diagram illustrates the decision-making and operational workflow from the point of generation to final handoff for disposal.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Handling & Segregation cluster_accumulation Phase 3: Accumulation & Disposal gen Waste Generation (Unused reagent, reaction quench, contaminated materials) assess Hazard Assessment (Consult SDS & CHP) gen->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste Stream (Isolate from acids, oxidizers, etc.) ppe->segregate container Select Compatible Waste Container (e.g., HDPE, clearly labeled) segregate->container labeling Affix Hazardous Waste Tag (Full name, date, hazards) container->labeling accumulate Store in Satellite Accumulation Area (SAA) (Closed container, secondary containment) labeling->accumulate pickup Request EHS Pickup (Follow institutional procedure) accumulate->pickup

Sources

Handling

Personal protective equipment for handling 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride

As a Senior Application Scientist, I approach the handling of novel chemical building blocks not just as a regulatory requirement, but as a precise science. 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride (CAS: 23...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel chemical building blocks not just as a regulatory requirement, but as a precise science. 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride (CAS: 2387597-55-7 / 2682097-06-7) is a highly specialized, conformationally restricted bicyclic primary amine[1]. It is highly valued in medicinal chemistry for synthesizing kinase inhibitors and CNS-active therapeutics.

However, its physical and chemical properties dictate strict handling protocols. As a hydrochloride salt, it presents as a crystalline or amorphous solid. This introduces two primary operational hazards: electrostatic dispersion (dusting) and hygroscopicity . Furthermore, primary amine hydrochlorides are notorious for causing contact dermatitis, severe eye irritation, and respiratory tract irritation upon aerosol exposure[2][3].

This guide provides a comprehensive, causality-driven operational plan for handling this compound, ensuring both operator safety and experimental integrity.

Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the why behind the chemical's behavior:

  • The Dust Hazard: Hydrochloride salts of low-molecular-weight amines often exhibit significant static cling. When a spatula is introduced, the friction can aerosolize micro-particles. Inhalation of these particles can lead to acute respiratory irritation[2].

  • The Dermal Hazard: While the HCl salt is less volatile than the free base, moisture on the skin can dissolve the dust, locally releasing the amine and hydrochloric acid, leading to chemical burns or sensitization[3].

  • Solvent Synergy: This compound is typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM) during synthesis. These solvents act as permeation enhancers, rapidly carrying the dissolved compound through standard latex gloves and into the skin.

Quantitative PPE Specification Matrix

Standard laboratory PPE is insufficient without specific material matching. The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 mandates a hazard assessment to select appropriate PPE[4]. Below is the validated PPE matrix for handling 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride.

PPE CategorySpecification / MaterialMin. ThicknessBreakthrough Time (DMF/DCM)Causality / Justification
Hand Protection Nitrile (Standard handling)4 mil (0.1 mm)~10 min (DCM) / >240 min (Water)Prevents dermal contact with the dry salt. Must be changed immediately if splashed with organic solvents.
Hand Protection Silver Shield® / Laminate2.7 mil>480 min (DMF/DCM)Required for bulk solvent preparation or spill cleanup where prolonged solvent exposure is expected[5].
Eye Protection ANSI Z87.1 Chemical GogglesN/AN/ASafety glasses with side shields are insufficient against fine airborne dust. Unvented goggles prevent dust ingress[4].
Body Protection Flame-Resistant (FR) Lab CoatN/AN/APrevents particulate accumulation on street clothes. FR material is required if handling alongside pyrophoric reagents[6].
Respiratory N95 or P100 Particulate RespiratorN/AN/ARequired only if weighing bulk quantities outside of a certified chemical fume hood[3][7].

Operational Workflows: Step-by-Step Methodologies

Trustworthy science relies on self-validating systems. The following protocol ensures that every step of the dispensing process contains a built-in safety verification.

Protocol A: Safe Dispensing and Weighing
  • Verify Engineering Controls: Before opening the reagent bottle, verify that the chemical fume hood is operational. Self-validation step: Tape a small strip of a Kimwipe to the bottom of the sash; it should pull inward, confirming negative pressure (face velocity >100 fpm)[8].

  • Static Mitigation: Because the HCl salt is prone to static dispersion, use an anti-static zero-ion gun or an ionizing bar inside the balance enclosure before opening the vial.

  • Don PPE: Equip double nitrile gloves, chemical splash goggles, and a buttoned lab coat[9].

  • Weighing: Tare a conductive anti-static weigh boat. Using a grounded, stainless-steel spatula, transfer the required mass of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride.

  • Transfer: Immediately transfer the solid to the reaction vessel and seal it. Do not transport open weigh boats across the laboratory.

  • Decontamination: Wipe down the balance and spatula with a lint-free wipe dampened with a 70% Isopropanol/30% Water mixture. The water solubilizes the HCl salt, while the IPA ensures rapid evaporation.

WeighingWorkflow Start 1. Verify Fume Hood (Face Velocity >100 fpm) PPE 2. Don PPE (Double Nitrile, Goggles) Start->PPE Static 3. Discharge Static (Ionizing Bar/Gun) PPE->Static Weigh 4. Weigh Compound (Anti-static Boat) Static->Weigh Transfer 5. Transfer to Vessel & Seal Immediately Weigh->Transfer Clean 6. Decontaminate (70% IPA/Water Wipe) Transfer->Clean

Fig 1: Step-by-step operational workflow for safe weighing and dispensing of amine HCl salts.
Protocol B: Spill Response Plan

If a vial is dropped and the solid powder spills:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the dust.

  • Assess: If the spill is <50 grams and contained within the hood, proceed. If outside the hood, don a P100 respirator before approaching[3].

  • Suppress: Do not dry sweep, as this aerosolizes the compound. Gently cover the powder with absorbent pads lightly dampened with water to dissolve and trap the salt[10].

  • Collect: Scoop the dampened pads and residue into a sealable, compatible hazardous waste container.

  • Neutralize: Wash the spill area with a mild sodium bicarbonate solution to neutralize any residual trace acid from the hydrochloride salt, followed by a water rinse.

Waste Management and Disposal Plan

3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride must not be discharged into the municipal sewer system[7]. It must be managed as hazardous chemical waste in accordance with EPA regulations and institutional guidelines.

DisposalPathway Waste Reaction Waste Containing Amine HCl Salt Segregate Segregate by Solvent Matrix Waste->Segregate Solid Solid Waste (Contaminated Vials, PPE) Waste->Solid Halogenated Halogenated Waste (e.g., DCM, Chloroform) Segregate->Halogenated NonHalogenated Non-Halogenated Waste (e.g., DMF, MeOH, Water) Segregate->NonHalogenated Incineration High-Temperature Incineration (EPA Approved Facility) Halogenated->Incineration NonHalogenated->Incineration Solid->Incineration

Fig 2: Waste segregation and disposal decision tree for amine hydrochloride compounds.

Disposal Directives:

  • Aqueous/Organic Liquid Waste: Ensure the pH of the waste stream is roughly neutral (pH 6-8) before sealing the carboy. Highly acidic or basic waste streams containing this compound can lead to unwanted exothermic reactions in the waste carboy.

  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must be placed in a dedicated solid hazardous waste bin, not the general municipal trash[7].

  • Final Destruction: The standard method of destruction for this class of compound is high-temperature incineration by a licensed hazardous waste contractor, which breaks the molecule down into nitrogen oxides (NOx), carbon dioxide, and hydrogen chloride gas (which is scrubbed by the facility)[3].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI), 2011. Available at:[Link]

  • Stanford Environmental Health & Safety. "Personal Protective Equipment." Stanford University. Available at: [Link]

  • University of Georgia Office of Research. "Personal Protective Equipment (PPE) Guidelines." UGA. Available at: [Link]

Sources

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